3-Bromo-N-methylbenzylamine
Description
Properties
IUPAC Name |
1-(3-bromophenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-10-6-7-3-2-4-8(9)5-7/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEANFBGRBLXHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80217694 | |
| Record name | Benzenemethanamine, 3-bromo-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80217694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67344-77-8 | |
| Record name | Benzenemethanamine, 3-bromo-N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067344778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, 3-bromo-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80217694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(3-bromophenyl)methyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 3-Bromo-N-methylbenzylamine
CAS Number: 67344-77-8
This technical guide provides a comprehensive overview of 3-Bromo-N-methylbenzylamine, catering to researchers, scientists, and professionals in the field of drug development. It covers the compound's physicochemical properties, synthesis, and safety information. Despite a thorough search of available scientific literature and databases, specific details regarding its biological activity and implication in signaling pathways remain limited.
Physicochemical Properties
This compound is a substituted benzylamine with a bromine atom at the meta position of the benzene ring. Its key physicochemical properties are summarized in the table below for easy reference and comparison.[1][2][3]
| Property | Value | Reference |
| CAS Number | 67344-77-8 | [1][3][4] |
| Molecular Formula | C₈H₁₀BrN | [1][4] |
| Molecular Weight | 200.08 g/mol | [1][4] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 231-232 °C (lit.) | [1][3] |
| Density | 1.461 g/mL at 25 °C (lit.) | [1][3] |
| Refractive Index | n20/D 1.5650 (lit.) | [1][3] |
| Flash Point | >110 °C (>230 °F) | [1][3] |
| Solubility | Soluble in organic solvents such as alcohols, ethers, and ketones; slightly soluble in water. | [2] |
Synthesis
A plausible synthetic approach involves the reductive amination of 3-bromobenzaldehyde with methylamine. This two-step, one-pot reaction is a common and efficient method for preparing N-methylamines.
Experimental Protocol: Synthesis via Nucleophilic Substitution (Adapted)
This protocol is adapted from the synthesis of 3-bromo-N,N-dimethylbenzylamine.[5]
Materials:
-
3-Bromobenzyl bromide
-
Methylamine (solution in a suitable solvent, e.g., THF or ethanol)
-
A suitable organic solvent (e.g., benzene, toluene, or THF)
-
Hydrochloric acid (aqueous solution, e.g., 3N)
-
Potassium hydroxide (aqueous solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 3-bromobenzyl bromide in a suitable organic solvent and cool the solution to a low temperature (e.g., 5 °C).
-
Slowly add a solution of methylamine to the cooled solution of 3-bromobenzyl bromide with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for a specified period to ensure the completion of the reaction.
-
Acidify the mixture with an aqueous solution of hydrochloric acid.
-
Extract the aqueous layer.
-
Make the aqueous extracts alkaline with an aqueous solution of potassium hydroxide.
-
The product, this compound, should separate as an oil.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
The crude product can be purified by distillation under reduced pressure.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Data
A comprehensive search of scientific databases did not yield experimentally obtained spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) specifically for this compound. Researchers are advised to perform their own spectral analysis for characterization upon synthesis.
Biological Activity and Drug Development
Currently, there is a lack of specific information in the public domain regarding the biological activity, potential signaling pathway interactions, and direct applications of this compound in drug development.
While research on substituted benzylamines as a class of compounds has shown a wide range of biological activities, including potential as enzyme inhibitors and receptor modulators, these findings are general and not specific to the 3-bromo-N-methyl substitution pattern. Further research and screening are required to elucidate the pharmacological profile of this particular compound.
Safety Information
This compound is classified as acutely toxic if swallowed.[1][3] Standard laboratory safety precautions should be followed when handling this compound.
GHS Hazard Information: [1][3]
-
Pictogram: GHS07 (Exclamation mark)
-
Signal Word: Warning
-
Hazard Statement: H302 (Harmful if swallowed)
Personal Protective Equipment (PPE): [1][3]
-
Eyeshields and face shield
-
Gloves
-
Type ABEK (EN14387) respirator filter
References
3-Bromo-N-methylbenzylamine molecular weight
An In-Depth Technical Guide to 3-Bromo-N-methylbenzylamine: Properties, Synthesis, and Applications
Introduction
This compound is a substituted aromatic amine that serves as a versatile and valuable building block in synthetic organic chemistry. Its unique combination of a reactive bromine atom on the aromatic ring and a secondary amine on the benzylic carbon makes it a key intermediate in the development of complex molecular architectures. For researchers in medicinal chemistry and materials science, this compound offers a strategic scaffold for introducing specific functionalities through cross-coupling reactions and further derivatization. This guide provides a comprehensive overview of its core properties, validated synthetic protocols, analytical characterization, and critical safety considerations, tailored for professionals in research and drug development.
Core Molecular Profile and Physicochemical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical characteristics. This compound is identified by the CAS Number 67344-77-8.[1][2] Its molecular structure and key properties are summarized below.
Chemical Structure
The structure consists of a benzene ring substituted with a bromine atom at the meta-position (position 3) and an N-methylaminomethyl group at position 1.
Caption: Chemical structure of this compound.
Physicochemical Data
Quantitative data for this compound are crucial for experimental design, including reaction setup and purification.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀BrN | [2][3][4] |
| Molecular Weight | 200.08 g/mol | [3][4] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 231-232 °C | [1][2] |
| Density | 1.461 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.5650 | [1] |
| Flash Point | >110 °C (>230 °F) | [1] |
Synthesis Protocol: Reductive Amination
A robust and widely applicable method for synthesizing this compound is the reductive amination of 3-bromobenzaldehyde with methylamine. This two-step, one-pot process involves the initial formation of an imine intermediate, which is then reduced in situ to the target secondary amine.
Mechanistic Rationale
The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is deliberate. Unlike stronger reagents such as sodium borohydride, STAB is a mild and selective reducing agent that readily reduces the protonated imine intermediate but does not significantly reduce the starting aldehyde. This selectivity minimizes the formation of the corresponding alcohol byproduct (3-bromobenzyl alcohol), leading to a cleaner reaction profile and higher yields of the desired amine. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE), which are excellent for dissolving the reactants and are inert to the reaction conditions.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reactant Preparation: To a solution of 3-bromobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M), add a solution of methylamine (1.1-1.2 eq, typically as a solution in THF or ethanol).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde.
-
Reduction: Once imine formation is substantial, add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.
-
Reaction Completion: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by TLC until the imine spot has been completely replaced by the product spot.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
Applications in Drug Discovery and Development
The structural motifs within this compound make it a valuable precursor in medicinal chemistry.
-
Handle for Cross-Coupling: The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the strategic introduction of diverse aryl, heteroaryl, or alkyl groups to build molecular complexity and explore structure-activity relationships (SAR).[5]
-
Pharmacophore Scaffolding: The benzylamine core is a common feature in many biologically active molecules.[6] Substituted benzylamines are known to interact with a variety of biological targets. The N-methyl group can influence potency, selectivity, and pharmacokinetic properties such as cell permeability and metabolic stability.
-
Intermediate for Target Molecules: This compound is a direct precursor to more complex structures investigated as potential therapeutic agents. For instance, related bromo-substituted aromatic amides and amines are being explored as antibacterial agents and enzyme inhibitors.[7][8]
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when working with this compound.
Hazard Identification
Based on available safety data, this compound is classified with the following hazards:
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statement: H302 - Harmful if swallowed. Related compounds can also cause severe skin and eye irritation.[9][10][11]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][12] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[9][12][13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][12][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[9][12][13]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[12][13]
Conclusion
This compound, with a molecular weight of 200.08 g/mol , is more than a simple chemical. It is a strategic tool for the modern medicinal chemist and materials scientist. Its well-defined physicochemical properties, coupled with reliable synthetic routes like reductive amination, make it an accessible and versatile intermediate. The presence of both a reactive bromine atom and a nucleophilic secondary amine within the same molecule provides a dual functionality that is highly advantageous for building diverse and complex molecular libraries. By understanding its properties, synthesis, and handling requirements, researchers can effectively and safely leverage this compound to accelerate innovation in drug discovery and beyond.
References
- 1. chembk.com [chembk.com]
- 2. CAS 67344-77-8 | 3731-9-02 | MDL MFCD04507522 | this compound | SynQuest Laboratories [synquestlabs.com]
- 3. This compound [infochems.co.kr]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 3-Bromo-N-methylbenzamide | C8H8BrNO | CID 4294170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Benzenemethanamine, 3-bromo- | C7H8BrN | CID 457587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to the Chemical Properties of 3-Bromo-N-methylbenzylamine
For researchers, scientists, and drug development professionals, a comprehensive understanding of the chemical properties of key intermediates is paramount for successful synthesis and discovery. This guide provides a detailed overview of 3-Bromo-N-methylbenzylamine, a valuable building block in medicinal chemistry and organic synthesis.
Core Chemical Properties
This compound is a substituted aromatic amine with a bromine atom positioned meta to the N-methylaminomethyl group on the benzene ring. Its chemical characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BrN | [1][2] |
| Molecular Weight | 200.08 g/mol | [1][2] |
| CAS Number | 67344-77-8 | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 231-232 °C | |
| Density | 1.461 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.5650 | |
| Flash Point | >110 °C (>230 °F) | |
| Solubility | Soluble in organic solvents such as alcohols, ethers, and ketones; slightly soluble in water. |
Synthesis and Reactivity
Synthesis
A plausible synthetic route to this compound can be adapted from the preparation of its N,N-dimethyl analog. The synthesis involves the reaction of 3-bromobenzyl bromide with methylamine.
Proposed Experimental Protocol:
-
Reaction Setup: In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve 3-bromobenzyl bromide in a suitable organic solvent such as benzene or tetrahydrofuran at a reduced temperature (e.g., 5 °C).
-
Addition of Methylamine: Slowly add a solution of methylamine to the reaction mixture. The stoichiometry should be carefully controlled to favor the formation of the secondary amine.
-
Acidification and Extraction: Upon completion of the reaction, acidify the mixture with an aqueous solution of a strong acid like hydrochloric acid. This step protonates the amine, making it water-soluble. Extract the aqueous layer to separate it from unreacted starting materials and byproducts.
-
Basification and Isolation: Make the acidic aqueous extract alkaline with a base such as potassium hydroxide. This deprotonates the amine, causing it to separate as an oil.
-
Purification: The crude product can be purified by distillation under reduced pressure to yield this compound.
Caption: Proposed synthesis workflow for this compound.
Reactivity
The reactivity of this compound is dictated by its functional groups: the secondary amine and the brominated benzene ring.
-
Amine Group: The N-methylamino group is basic and nucleophilic. It will react with acids to form salts and can be alkylated, acylated, or undergo other reactions typical of secondary amines.
-
Aromatic Ring: The bromine atom is a deactivating group for electrophilic aromatic substitution due to its inductive electron-withdrawing effect. However, it is an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance. The N-methylaminomethyl group is an activating, ortho-, para-directing group. The interplay of these electronic effects will govern the regioselectivity of further substitutions on the aromatic ring.
Applications in Drug Development
While specific applications of this compound in marketed drugs are not extensively documented, its structural motifs are present in various pharmacologically active molecules. Substituted benzylamines are key components in a wide range of therapeutic agents. The presence of a bromine atom allows for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), making it a versatile intermediate for creating diverse chemical libraries for drug screening. Structurally related aminobenzamides have been investigated as potential anticancer and anti-inflammatory agents.
Safety and Handling
This compound is classified as an acute toxicant if swallowed and can cause skin irritation. It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
References
An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-N-methylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-N-methylbenzylamine is a halogenated aromatic amine that serves as a versatile building block in organic synthesis. Its utility is particularly noted in the development of novel pharmaceutical agents and other specialty chemicals. The presence of the bromine atom at the meta position of the benzene ring, combined with the N-methylbenzylamine moiety, provides a unique electronic and steric profile, making it a valuable intermediate for introducing specific pharmacophores. A thorough understanding of its physical and chemical properties is paramount for its effective application in research and development, enabling precise control over reaction conditions, purification strategies, and safety protocols. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, supported by established experimental protocols and safety considerations.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for handling, reaction setup, and purification of the compound.
| Property | Value | Source(s) |
| CAS Number | 67344-77-8 | [1] |
| Molecular Formula | C₈H₁₀BrN | [1] |
| Molecular Weight | 200.08 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | Inferred from available data |
| Boiling Point | 231-232 °C (lit.) | |
| Density | 1.461 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.5650 (lit.) | |
| Flash Point | > 110 °C (> 230 °F) | |
| Solubility | Soluble in common organic solvents such as alcohols, ethers, and chlorinated hydrocarbons. Slightly soluble in water. | General chemical knowledge |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. Below are the expected spectroscopic signatures based on its chemical structure and data from analogous compounds.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
-
N-H Stretch: A weak to medium absorption band is expected in the region of 3300-3500 cm⁻¹ for the secondary amine N-H bond.
-
C-H Stretch (Aromatic): Peaks will be observed just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions from the methyl and methylene groups will appear just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Characteristic bands will be present in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: A medium to strong band is expected in the 1020-1250 cm⁻¹ range.
-
C-Br Stretch: A strong absorption will be visible in the fingerprint region, typically between 500 and 600 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen environment in the molecule. The expected chemical shifts (in ppm, relative to TMS) are as follows:
-
Aromatic Protons (Ar-H): A complex multiplet pattern is expected between δ 7.0 and 7.5 ppm. The protons on the brominated ring will show distinct splitting patterns based on their coupling with each other.
-
Benzylic Protons (-CH₂-): A singlet or a doublet (if coupled to the N-H proton) is anticipated around δ 3.7 ppm.
-
Methyl Protons (-CH₃): A singlet or a doublet (if coupled to the N-H proton) will likely appear around δ 2.4 ppm.
-
Amine Proton (-NH-): A broad singlet is expected, with a chemical shift that can vary depending on the solvent and concentration, typically between δ 1.0 and 3.0 ppm.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The predicted chemical shifts are:
-
Aromatic Carbons (Ar-C): Multiple signals are expected in the δ 120-145 ppm region. The carbon atom attached to the bromine (C-Br) will be found around δ 122 ppm.
-
Benzylic Carbon (-CH₂-): A signal is anticipated around δ 55-60 ppm.
-
Methyl Carbon (-CH₃): A signal is expected around δ 35-40 ppm.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine. Two peaks of nearly equal intensity will be observed at m/z 200 and 202, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.
-
Major Fragmentation Peaks: Common fragmentation pathways include the loss of a hydrogen atom, a methyl group, and cleavage of the benzylic C-N bond, leading to the formation of the bromobenzyl cation (m/z 170/172) and the methylaminomethyl radical.
Synthesis and Purification
A common and effective method for the synthesis of this compound is through the reductive amination of 3-bromobenzaldehyde with methylamine.
Synthesis Workflow
Caption: Reductive amination synthesis of this compound.
Experimental Protocol: Reductive Amination
-
Imine Formation: Dissolve 3-bromobenzaldehyde (1.0 equivalent) in a suitable solvent such as methanol or ethanol. Add a solution of methylamine (1.1-1.5 equivalents, typically as a solution in a compatible solvent) dropwise at room temperature. The reaction mixture is stirred for 1-2 hours to facilitate the formation of the corresponding imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath. Carefully add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 equivalents), portion-wise to control the exothermic reaction and hydrogen evolution.
-
Reaction Quench and Work-up: After the addition of the reducing agent is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate. Quench the reaction by the slow addition of water.
-
Extraction: Remove the bulk of the organic solvent under reduced pressure. Add an organic solvent immiscible with water, such as ethyl acetate or dichloromethane, to the aqueous residue. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
Purification Workflow: Acid-Base Extraction
Caption: Purification of this compound via acid-base extraction.
Experimental Protocol: Purification
-
Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The basic amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Isolation: Separate the aqueous layer and cool it in an ice bath. Make the aqueous layer basic (pH > 10) by the slow addition of a concentrated sodium hydroxide (NaOH) solution. The protonated amine will be neutralized and precipitate or form an oily layer.
-
Final Extraction and Drying: Extract the basified aqueous solution with fresh organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified this compound.
-
Column Chromatography (Optional): For higher purity, the product can be further purified by column chromatography on silica gel. To prevent the basic amine from strongly adsorbing to the acidic silica, it is advisable to use a solvent system containing a small amount of a volatile base, such as triethylamine (e.g., 0.5-1% in a hexane/ethyl acetate eluent system).
Safety and Handling
This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral). It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.
-
GHS Pictogram: GHS07 (Exclamation mark)
-
Signal Word: Warning
-
Hazard Statement: H302: Harmful if swallowed
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.
Conclusion
This compound is a key synthetic intermediate with well-defined physicochemical properties. This guide provides essential data and protocols to enable researchers to handle, synthesize, and purify this compound with confidence and safety. A thorough understanding of its spectroscopic characteristics is vital for reaction monitoring and quality control, while established purification techniques such as acid-base extraction and modified column chromatography ensure the isolation of high-purity material for downstream applications in drug discovery and materials science.
References
In-Depth Technical Guide: Structure Elucidation of 3-Bromo-N-methylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and analytical characterization of 3-Bromo-N-methylbenzylamine. The information contained herein is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and materials science.
Compound Identification and Physical Properties
This compound is a substituted aromatic amine with the bromine atom positioned at the meta-position of the benzyl ring.
| Identifier | Value | Source |
| IUPAC Name | 1-(3-bromophenyl)-N-methylmethanamine | N/A |
| CAS Number | 67344-77-8 | [1][2] |
| Molecular Formula | C₈H₁₀BrN | [1] |
| Molecular Weight | 200.08 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | N/A |
| Boiling Point | 231-232 °C | [2] |
| Density | 1.461 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.5650 | [2] |
Structural Elucidation: Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the benzylic protons, the N-H proton, and the N-methyl protons.
-
Aromatic Protons (δ 7.0-7.5 ppm): Four signals in the aromatic region, corresponding to the four protons on the substituted benzene ring. The splitting patterns will be complex due to meta and ortho coupling.
-
Benzylic Protons (-CH₂-) (δ ~3.7 ppm): A singlet or a doublet (if coupled to the N-H proton) integrating to two protons.
-
N-H Proton (variable): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
N-Methyl Protons (-CH₃) (δ ~2.4 ppm): A singlet or a doublet (if coupled to the N-H proton) integrating to three protons.
¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Aromatic Carbons (δ 120-145 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the bromine atom (C-Br) will be significantly shifted.
-
Benzylic Carbon (-CH₂-) (δ ~55-60 ppm): One signal for the benzylic carbon.
-
N-Methyl Carbon (-CH₃) (δ ~35-40 ppm): One signal for the N-methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| N-H | 3300-3500 (broad) | Stretching |
| C-H (aromatic) | 3000-3100 | Stretching |
| C-H (aliphatic) | 2850-2960 | Stretching |
| C=C (aromatic) | 1450-1600 | Stretching |
| C-N | 1000-1250 | Stretching |
| C-Br | 500-600 | Stretching |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.
-
Molecular Ion Peak (M⁺): An intense peak at m/z 200 and 202 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).
-
Major Fragmentation Peaks:
-
Loss of a bromine atom.
-
Cleavage of the benzylic C-N bond, leading to the formation of the tropylium ion or related fragments.
-
Loss of the methyl group.
-
Experimental Protocols
Synthesis of this compound
A plausible synthetic route involves the reductive amination of 3-bromobenzaldehyde with methylamine.
Materials:
-
3-Bromobenzaldehyde
-
Methylamine (solution in THF or ethanol)
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)
-
Methanol or Dichloromethane (DCM) as solvent
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-bromobenzaldehyde (1 equivalent) in methanol or DCM.
-
Add a solution of methylamine (1.2-1.5 equivalents) to the aldehyde solution and stir at room temperature for 1-2 hours to form the imine intermediate.
-
Cool the reaction mixture in an ice bath and slowly add sodium borohydride (1.5 equivalents) in portions.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture with 1M HCl and wash with diethyl ether to remove any unreacted aldehyde.
-
Basify the aqueous layer with 2M NaOH until pH > 10.
-
Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by column chromatography or distillation.
Characterization Methods
-
NMR Spectroscopy: Samples should be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra should be acquired on a 300 MHz or higher field spectrometer.
-
IR Spectroscopy: The IR spectrum can be obtained using a neat sample between NaCl plates or as a thin film on a KBr pellet with an FTIR spectrometer.
-
Mass Spectrometry: Mass spectra can be recorded using electron ionization (EI) or electrospray ionization (ESI) techniques.
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Experimental Workflow for Characterization
Caption: General workflow for synthesis and characterization.
Potential Biological Significance
Benzylamine derivatives are known to exhibit a wide range of biological activities. While specific data for this compound is scarce, related compounds have shown potential as:
-
Enzyme Inhibitors: The benzylamine moiety is a common scaffold in the design of enzyme inhibitors.
-
Receptor Ligands: Substituted benzylamines can interact with various receptors in the central nervous system.
-
Antimicrobial Agents: Some benzylamine derivatives have demonstrated antibacterial and antifungal properties.
The introduction of a bromine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its biological activity or altering its metabolic profile. Further research is warranted to explore the specific biological effects of this compound.
References
An In-depth Technical Guide to (3-BROMOBENZYL)METHYLAMINE
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Bromobenzyl)methylamine is an organic compound with the chemical formula C8H10BrN. It is a colorless to light yellow liquid with a characteristic amine odor. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals, dyes, and pesticides. Its strategic importance lies in the presence of a reactive secondary amine and a bromo-substituted aromatic ring, which allow for a variety of chemical transformations. Notably, it serves as a precursor in the synthesis of certain selective serotonin reuptake inhibitors (SSRIs), such as Citalopram.
Physicochemical Properties
A summary of the key physicochemical properties of (3-Bromobenzyl)methylamine is presented in the table below.
| Property | Value |
| CAS Number | 67344-77-8 |
| Molecular Formula | C8H10BrN |
| Molecular Weight | 200.08 g/mol |
| Appearance | Colorless to light yellow liquid |
| Density | 1.461 g/mL at 25°C |
| Boiling Point | 231-232°C |
| Refractive Index (n20/D) | 1.5650 |
Synthesis Protocols
(3-Bromobenzyl)methylamine can be synthesized through several routes. Two common methods are detailed below: Reductive Amination of 3-Bromobenzaldehyde and N-methylation of 3-Bromobenzylamine.
Reductive Amination of 3-Bromobenzaldehyde with Methylamine
This two-step, one-pot reaction involves the formation of an imine intermediate from 3-bromobenzaldehyde and methylamine, followed by its reduction to the corresponding secondary amine.
Experimental Protocol:
-
Imine Formation: In a round-bottom flask, dissolve 3-bromobenzaldehyde (1 equivalent) in methanol. Cool the solution in an ice bath.
-
Add a solution of methylamine (1.2 equivalents, e.g., as a 40% solution in water or methanol) dropwise to the cooled aldehyde solution while stirring.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours to ensure complete imine formation.
-
Reduction: Cool the reaction mixture again in an ice bath. Add a reducing agent such as sodium borohydride (NaBH4) (1.5 equivalents) portion-wise, maintaining the temperature below 20°C.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude (3-Bromobenzyl)methylamine by vacuum distillation or column chromatography on silica gel.
Logical Workflow for Reductive Amination:
An In-Depth Technical Guide to the Isomers of C8H10BrN: Synthesis, Characterization, and Pharmacological Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chemical formula C8H10BrN represents a diverse group of constitutional isomers with significant implications in the fields of neuropharmacology and synthetic chemistry. This guide provides a comprehensive technical overview of the most prominent isomers, with a primary focus on the psychoactive compound 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). We delve into detailed synthetic protocols, thorough characterization via spectroscopic methods (NMR, IR, and MS), and an exploration of the structure-activity relationships that govern their pharmacological effects, particularly at serotonin receptors. This document is intended to serve as a valuable resource for researchers engaged in the study of phenethylamines and the development of novel therapeutics targeting the central nervous system.
Introduction: The Landscape of C8H10BrN Isomers
The molecular formula C8H10BrN primarily encompasses two major classes of isomers: the bromophenethylamines and the bromo-N,N-dimethylanilines. Within these classes, numerous positional isomers exist, each with unique physicochemical properties and biological activities.
-
Bromophenethylamines: These compounds feature a phenethylamine backbone with a bromine substituent on the phenyl ring. The position of the bromine atom (ortho, meta, or para) significantly influences the molecule's pharmacological profile. A notable and extensively studied member of this family is 4-Bromo-2,5-dimethoxyphenethylamine, a psychoactive substance commonly known as 2C-B.[1][2]
-
Bromo-N,N-dimethylanilines: In this class, a dimethylamino group and a bromine atom are attached to a benzene ring. These compounds are often utilized as intermediates in organic synthesis.[3][4]
This guide will place a significant emphasis on the synthesis and properties of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) due to its well-documented psychoactivity and extensive research interest. Where available, comparative data for other significant isomers will be presented.
Synthesis of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)
The most common and well-documented synthesis of 2C-B begins with 2,5-dimethoxybenzaldehyde.[5][6] The overall synthetic pathway involves a Henry reaction to introduce the nitroethane moiety, followed by reduction of the nitro group to an amine, and finally, bromination of the aromatic ring.
Caption: A simplified workflow for the synthesis of 2C-B.
Experimental Protocol: Synthesis of 2C-B
Step 1: Synthesis of 2,5-Dimethoxynitrostyrene
-
To a solution of 2,5-dimethoxybenzaldehyde in a suitable solvent (e.g., methanol), add nitromethane and a catalyst (e.g., triethylamine).[7]
-
Stir the reaction mixture at a controlled temperature (e.g., sub-zero) for several hours.[7]
-
Acidify the reaction mixture to quench the catalyst.
-
Remove the solvent under reduced pressure.
-
Extract the product with an organic solvent (e.g., chloroform), wash with water and brine, and then dry the organic layer.[7]
-
Remove the solvent to yield the crude 2,5-dimethoxynitrostyrene, which can be purified further if necessary.
Step 2: Reduction of 2,5-Dimethoxynitrostyrene to 2,5-Dimethoxyphenethylamine
Caution: Lithium aluminum hydride (LiAlH4) is a highly reactive and pyrophoric substance. Handle with extreme care under an inert atmosphere and ensure appropriate personal protective equipment is worn. A Class D fire extinguisher should be available.[1][2][8][9]
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride in an anhydrous ether solvent (e.g., tetrahydrofuran).[10]
-
Cool the suspension to 0°C.
-
Slowly add a solution of 2,5-dimethoxynitrostyrene in the same anhydrous solvent to the LiAlH4 suspension, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for a specified period.
-
Carefully quench the reaction by the sequential addition of water and an aqueous base solution (e.g., NaOH).
-
Filter the resulting mixture and extract the filtrate with an organic solvent.
-
Dry the organic extracts and remove the solvent to yield 2,5-dimethoxyphenethylamine.
Step 3: Bromination of 2,5-Dimethoxyphenethylamine to 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)
Caution: Elemental bromine is highly corrosive, toxic, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment, including heavy-duty gloves and eye protection.[11][12][13][14][15]
-
Dissolve 2,5-dimethoxyphenethylamine in glacial acetic acid.[10]
-
Slowly add a solution of elemental bromine in glacial acetic acid to the stirred solution at room temperature.[16]
-
Continue stirring for several hours until the reaction is complete.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration and wash with water.
-
The crude product can be purified by recrystallization to afford 4-Bromo-2,5-dimethoxyphenethylamine.[16]
Physicochemical and Spectroscopic Characterization
Thorough characterization of the synthesized compounds is crucial for confirming their identity and purity. The following tables summarize the key physicochemical and spectroscopic data for 4-Bromo-2,5-dimethoxyphenethylamine (2C-B).
Table 1: Physicochemical Properties of 2C-B
| Property | Value | Reference(s) |
| Molecular Formula | C10H14BrNO2 | [2] |
| Molecular Weight | 260.13 g/mol | [17] |
| Melting Point (HCl salt) | 237-239 °C | [18] |
| Appearance | White to off-white crystalline solid | [3] |
| Solubility (HCl salt) | Soluble in water and methanol | [18] |
Table 2: Spectroscopic Data for 2C-B
| Spectroscopic Technique | Key Data | Reference(s) |
| ¹H NMR (D₂O) | Aromatic protons in the para position | [6] |
| ¹³C NMR | Data available for structural confirmation | [18] |
| FTIR (KBr Pellet) | Characteristic peaks for functional groups | [19][20][21] |
| GC-MS | Characteristic fragmentation pattern | [22][23] |
Pharmacology of C8H10BrN Isomers
The pharmacological activity of C8H10BrN isomers is highly dependent on their specific structure. The most extensively studied isomer, 2C-B, is known for its potent activity at serotonin receptors.
Mechanism of Action of 2C-B
2C-B is a potent partial agonist at the serotonin 5-HT2A and 5-HT2C receptors.[2] Its psychoactive effects are primarily attributed to its interaction with the 5-HT2A receptor.[24][25][26]
Caption: The signaling pathway of the 5-HT2A receptor upon activation by an agonist like 2C-B.[24][25][26][27][28]
Structure-Activity Relationships
The position of the bromine atom and the presence of methoxy groups on the phenyl ring are critical for the pharmacological activity of phenethylamine derivatives. For instance, the 2,5-dimethoxy substitution pattern, combined with a halogen at the 4-position, is a common feature among potent 5-HT2A receptor agonists.[29]
Other Isomers
-
2-(3-Bromophenyl)ethanamine: This isomer has been identified as a ligand for the 5-hydroxytryptamine receptor 7 (5-HT7).[30][31]
-
Bromo-N,N-dimethylanilines: These are primarily used as synthetic intermediates and their pharmacological profiles are not as extensively documented in the public domain.[1][3][4][29]
Safety and Handling
Working with C8H10BrN isomers and the reagents required for their synthesis necessitates strict adherence to safety protocols.
-
General Handling: All isomers should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[32][33][34]
-
Reagent-Specific Precautions:
-
Lithium Aluminum Hydride (LiAlH4): As previously mentioned, this reagent is extremely reactive with water and can ignite in moist air. It must be handled under anhydrous and inert conditions.[1][2][8][9][35]
-
Elemental Bromine: This is a highly corrosive and toxic substance. All manipulations should be performed in a fume hood, and a neutralizing agent, such as a sodium thiosulfate solution, should be readily available in case of spills.[11][12][13][14][15]
-
Conclusion
The chemical formula C8H10BrN represents a fascinating and diverse group of isomers with significant potential in medicinal chemistry and neuropharmacology. This guide has provided a detailed technical overview of the synthesis, characterization, and pharmacology of these compounds, with a particular focus on the psychoactive phenethylamine 2C-B. The provided experimental protocols and safety information are intended to aid researchers in their exploration of this chemical space. Further research into the less-studied isomers is warranted to fully elucidate their structure-activity relationships and potential therapeutic applications.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. westliberty.edu [westliberty.edu]
- 3. 4-bromo-N,N-dimethylaniline | C8H10BrN | CID 11465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Bromo-N,N-dimethylaniline | C8H10BrN | CID 140102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]
- 8. nj.gov [nj.gov]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 12. reddit.com [reddit.com]
- 13. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 14. icl-group-sustainability.com [icl-group-sustainability.com]
- 15. indianchemicalcouncil.com [indianchemicalcouncil.com]
- 16. etd.auburn.edu [etd.auburn.edu]
- 17. 4-Bromo-2,5-Dimethoxyphenethylamine | C10H14BrNO2 | CID 98527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. swgdrug.org [swgdrug.org]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and Bioactivity Assessment of Novel Quinolinone–Triazole Hybrids [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. spectrabase.com [spectrabase.com]
- 23. chemistry.mdma.ch [chemistry.mdma.ch]
- 24. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. msudenver.edu [msudenver.edu]
- 29. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 30. 2-(3-Bromophenyl)ethanamine | 58971-11-2 | FB140168 [biosynth.com]
- 31. 2-(3-Bromophenyl)ethylamine | 58971-11-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. 1098070-03-1|2-((3-Bromophenyl)thio)ethanamine|BLD Pharm [bldpharm.com]
- 35. fishersci.com [fishersci.com]
An In-depth Technical Guide to 3-Bromo-N-methylbenzylamine Derivatives and Analogs for Researchers and Drug Development Professionals
Core Structure: 3-Bromo-N-methylbenzylamine
This technical guide provides a comprehensive overview of this compound derivatives and analogs, focusing on their synthesis, potential therapeutic applications, and associated experimental protocols. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.
Introduction
This compound serves as a versatile scaffold in medicinal chemistry. The presence of a bromine atom at the meta-position of the benzyl ring offers a handle for further chemical modifications, such as cross-coupling reactions, while the N-methylbenzylamine core is a common feature in a variety of biologically active compounds. This guide explores the derivatization of this core structure and the potential pharmacological activities of the resulting analogs, with a particular focus on their potential as anticancer agents and monoamine oxidase (MAO) inhibitors.
Synthesis of this compound Derivatives
The synthesis of derivatives of this compound can be achieved through several standard organic chemistry reactions. The secondary amine functionality allows for N-acylation and further N-alkylation, while the aryl bromide can be modified via cross-coupling reactions.
N-Acylation
A common method for derivatizing the amine is through N-acylation to form amides.
Experimental Protocol: General Procedure for N-Acylation
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, for example triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-acyl derivative.
Reductive Amination
Further substitution on the nitrogen can be achieved via reductive amination.
Experimental Protocol: General Procedure for Reductive Amination
-
Dissolve this compound (1.0 eq) and a desired aldehyde or ketone (1.1 eq) in a suitable solvent like methanol or dichloroethane.
-
Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 4-24 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench the reaction with water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the N-alkylated derivative.
Potential Therapeutic Applications and Biological Evaluation
Based on the structural motifs present in this compound and its derivatives, two primary areas of therapeutic interest emerge: oncology and neurodegenerative diseases.
Anticancer Activity
The 3-bromobenzyl moiety is present in some compounds investigated for their anticancer properties. One potential mechanism of action for derivatives of this scaffold is the inhibition of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.
PARP inhibitors have shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. The benzamide substructure, which can be introduced via N-acylation of the benzylamine, is a key pharmacophore in many known PARP inhibitors.
Hypothesized Signaling Pathway: PARP Inhibition in Cancer
Caption: PARP Inhibition Pathway.
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Workflow for Cytotoxicity Screening
Caption: Cytotoxicity Screening Workflow.
Monoamine Oxidase (MAO) Inhibition
The N-methylbenzylamine scaffold is a known pharmacophore in inhibitors of monoamine oxidases (MAO-A and MAO-B), which are enzymes involved in the metabolism of neurotransmitters. MAO inhibitors are used in the treatment of depression and Parkinson's disease.
This protocol describes a general method for assessing the MAO inhibitory activity of test compounds.
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-A or MAO-B and a suitable substrate (e.g., kynuramine for a fluorescence-based assay).
-
Incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of the test compound or a known inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Reaction Termination and Detection: After a set incubation time (e.g., 30 minutes), stop the reaction (e.g., by adding a stop solution). Measure the product formation using a suitable detection method (e.g., fluorescence measurement of 4-hydroxyquinoline formed from kynuramine).
-
Data Analysis: Calculate the percentage of MAO inhibition for each compound concentration and determine the IC₅₀ value.
Quantitative Data Summary
Currently, there is a limited amount of publicly available quantitative data specifically for this compound derivatives. The tables below are provided as templates for researchers to populate with their experimental findings.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Modification | Cell Line | IC₅₀ (µM) |
| Example-1 | N-acetyl | MCF-7 | Data to be determined |
| Example-2 | N-benzoyl | HCT-116 | Data to be determined |
| ... | ... | ... | ... |
Table 2: MAO Inhibition Activity of this compound Derivatives
| Compound ID | Modification | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |
| Example-3 | N-propionyl | Data to be determined | Data to be determined | Data to be determined |
| Example-4 | N-(2-phenylethyl) | Data to be determined | Data to be determined | Data to be determined |
| ... | ... | ... | ... | ... |
Conclusion
This compound represents a promising starting point for the development of novel therapeutic agents. Its straightforward derivatization allows for the exploration of a wide chemical space. The preliminary analysis suggests potential applications in oncology, through mechanisms such as PARP inhibition, and in the treatment of neurological disorders via MAO inhibition. The experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of new derivatives, enabling researchers to systematically investigate the structure-activity relationships and identify lead compounds for further development. Future work should focus on synthesizing a library of these derivatives and screening them against a panel of cancer cell lines and MAO enzymes to elucidate their therapeutic potential.
Spectroscopic Data for 3-Bromo-N-methylbenzylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure and Predicted Spectroscopic Features
The structure of 3-Bromo-N-methylbenzylamine, with the CAS number 67344-77-8 and molecular formula C₈H₁₀BrN, forms the basis for all spectroscopic predictions.[1] The key structural features include a meta-substituted benzene ring, a benzylic methylene group, and an N-methyl group. Each of these components will give rise to characteristic signals in the various spectroscopic techniques discussed.
Figure 1. Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
A standard ¹H NMR spectrum would be acquired by dissolving a ~5-10 mg sample of this compound in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. The spectrum would be recorded on a 400 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).
Predicted ¹H NMR Data:
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the N-methyl protons, and the amine proton.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic (H2, H4, H5, H6) | 7.0 - 7.5 | Multiplet (m) | 7-8 |
| Benzylic (CH₂) | ~3.7 | Singlet (s) | N/A |
| N-H | 1.5 - 2.5 (broad) | Singlet (s) | N/A |
| N-Methyl (CH₃) | ~2.4 | Singlet (s) | N/A |
Interpretation and Rationale:
-
Aromatic Protons (7.0 - 7.5 ppm): The four protons on the benzene ring will appear in the aromatic region. Due to the meta-substitution pattern, they are expected to give rise to a complex multiplet. The electron-withdrawing effect of the bromine atom will deshield the adjacent protons, shifting them downfield.
-
Benzylic Protons (~3.7 ppm): The two protons of the methylene group (CH₂) are adjacent to the aromatic ring and the nitrogen atom. Their chemical shift is influenced by both, leading to a predicted signal around 3.7 ppm. This is consistent with data from similar structures like N-methylbenzylamine.[2] The signal is expected to be a singlet as there are no adjacent protons to couple with.
-
N-H Proton (1.5 - 2.5 ppm): The proton on the nitrogen atom typically appears as a broad singlet. Its chemical shift can be highly variable and is dependent on concentration, temperature, and solvent due to hydrogen bonding.
-
N-Methyl Protons (~2.4 ppm): The three protons of the methyl group attached to the nitrogen will appear as a singlet, as they are not coupled to any other protons. Their chemical shift is expected to be around 2.4 ppm, similar to that observed in N-methylbenzylamine.[2]
Figure 2. Workflow for ¹H NMR data acquisition and processing.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
The ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR analysis. A proton-decoupled ¹³C NMR experiment would be performed on a 100 or 125 MHz spectrometer. Chemical shifts are reported in ppm relative to TMS.
Predicted ¹³C NMR Data:
The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aromatic C-Br | ~122 |
| Aromatic C-CH₂ | ~140 |
| Aromatic CH | 125 - 130 |
| Benzylic CH₂ | ~56 |
| N-Methyl CH₃ | ~36 |
Interpretation and Rationale:
-
Aromatic Carbons (122 - 140 ppm): The six aromatic carbons will resonate in the downfield region of the spectrum. The carbon atom attached to the bromine (C-Br) is expected to have a chemical shift around 122 ppm due to the heavy atom effect of bromine. The carbon atom attached to the benzylic group (C-CH₂) will be deshielded and is predicted to appear around 140 ppm. The remaining four aromatic CH carbons will appear between 125 and 130 ppm. These predictions are based on data for similar substituted benzenes.
-
Benzylic Carbon (~56 ppm): The benzylic carbon (CH₂) is expected to have a chemical shift of around 56 ppm, influenced by the adjacent aromatic ring and nitrogen atom, as seen in N-methylbenzylamine.[3][4]
-
N-Methyl Carbon (~36 ppm): The N-methyl carbon (CH₃) is predicted to resonate at approximately 36 ppm, which is a typical value for an N-methyl group in an aliphatic amine environment.[3][4]
Infrared (IR) Spectroscopy
Experimental Protocol:
An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample can be placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, a solution in a suitable solvent like carbon tetrachloride (CCl₄) can be used. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Predicted IR Data:
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H stretch | 3300 - 3500 | Medium, broad |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | 2800 - 3000 | Medium |
| C=C aromatic stretch | 1450 - 1600 | Medium to strong |
| C-N stretch | 1000 - 1250 | Medium |
| C-Br stretch | 500 - 600 | Strong |
Interpretation and Rationale:
-
N-H Stretch (3300 - 3500 cm⁻¹): A medium and broad absorption band in this region is characteristic of the N-H stretching vibration of a secondary amine. The broadening is due to hydrogen bonding.
-
C-H Stretches (2800 - 3100 cm⁻¹): The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene and methyl groups are expected just below 3000 cm⁻¹.
-
C=C Aromatic Stretch (1450 - 1600 cm⁻¹): Several bands in this region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.
-
C-N Stretch (1000 - 1250 cm⁻¹): The stretching vibration of the carbon-nitrogen bond is expected in this region.
-
C-Br Stretch (500 - 600 cm⁻¹): A strong absorption band in the fingerprint region is anticipated for the carbon-bromine stretching vibration.
Mass Spectrometry (MS)
Experimental Protocol:
A mass spectrum would be obtained using a mass spectrometer, typically with electron ionization (EI) at 70 eV. The sample would be introduced into the ion source, and the resulting charged fragments would be separated based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum Data:
The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
| m/z | Predicted Ion | Comments |
| 200/202 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio). |
| 121 | [M - Br]⁺ | Loss of a bromine radical. |
| 104 | [C₇H₆N]⁺ | Benzylic cleavage, loss of the methylamino group. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in benzyl compounds. |
| 44 | [CH₃NH=CH₂]⁺ | Alpha-cleavage, a characteristic fragmentation of amines. |
Interpretation and Rationale:
-
Molecular Ion (m/z 200/202): The molecular ion peak is expected at m/z 200 and 202, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximately 1:1 ratio. This isotopic pattern is a definitive indicator of the presence of one bromine atom in the molecule.
-
Loss of Bromine (m/z 121): Fragmentation of the C-Br bond would lead to a peak at m/z 121.
-
Benzylic Cleavage (m/z 104): Cleavage of the bond between the benzylic carbon and the nitrogen atom is a common fragmentation pathway for benzylamines, leading to a fragment at m/z 104.
-
Tropylium Ion (m/z 91): Rearrangement of the benzyl cation can form the stable tropylium ion at m/z 91.
-
Alpha-Cleavage (m/z 44): Cleavage of the bond alpha to the nitrogen atom is a characteristic fragmentation for amines and would result in a fragment at m/z 44.
Figure 3. Predicted mass spectral fragmentation pathway for this compound.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. By leveraging established spectroscopic principles and data from analogous compounds, we have outlined the expected spectral features, providing a valuable resource for the identification and characterization of this compound. The presented protocols for data acquisition and the rationale behind the spectral interpretations are intended to guide researchers in their experimental work and data analysis. While this guide offers a robust prediction, experimental verification remains the gold standard for structural elucidation.
References
An In-depth Technical Guide to 3-Bromo-N-methylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of 3-Bromo-N-methylbenzylamine, a halogenated aromatic amine that serves as a valuable building block in medicinal chemistry and organic synthesis. This document details its chemical properties, provides a robust experimental protocol for its synthesis, and explores its potential relevance in drug discovery based on the activities of structurally related compounds.
Core Chemical and Physical Properties
This compound is a substituted benzylamine featuring a bromine atom at the meta position of the benzene ring. Its chemical structure and properties make it a versatile intermediate for introducing a bromo-N-methylbenzyl moiety into larger molecules. The canonical SMILES string for this compound is CNCc1cccc(Br)c1.[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| SMILES String | CNCc1cccc(Br)c1 | [1][2][3] |
| CAS Number | 67344-77-8 | [1][2][3][4] |
| Molecular Formula | C₈H₁₀BrN | [1][4] |
| Molecular Weight | 200.08 g/mol | [1][2][3][4] |
| Boiling Point | 231-232 °C (lit.) | [1][2][3] |
| Density | 1.461 g/mL at 25 °C (lit.) | [1][2][3] |
| Refractive Index (n20/D) | 1.5650 (lit.) | [1][2][3] |
| Purity | ≥97% (typical) | [1][2][3] |
| Flash Point | >110 °C (>230 °F) | [1][2][3] |
| InChI Key | QCEANFBGRBLXHN-UHFFFAOYSA-N | [1][2] |
Synthesis via Reductive Amination: Experimental Protocol
The synthesis of this compound can be efficiently achieved via the reductive amination of 3-bromobenzaldehyde with methylamine. This two-step, one-pot process involves the formation of an intermediate imine, which is subsequently reduced to the target secondary amine.[5][6][7] This method is often preferred due to its high selectivity and the use of mild reducing agents.
Materials:
-
3-Bromobenzaldehyde (1.0 eq)
-
Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF) (1.5 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-bromobenzaldehyde (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).
-
Imine Formation: Add the methylamine solution (1.5 eq) to the stirred solution. If using an aqueous solution of methylamine, the addition of a drying agent like anhydrous MgSO₄ may be beneficial. Add a catalytic amount of glacial acetic acid to facilitate imine formation. Allow the mixture to stir at room temperature for 1-2 hours.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic; maintain the temperature at or below room temperature using a water bath if necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine all organic layers.
-
Washing and Drying: Wash the combined organic layers with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by flash column chromatography on silica gel to yield pure this compound.
Potential Biological Significance and Drug Discovery Applications
While this compound itself is not a widely studied therapeutic agent, the substituted benzylamine scaffold is prevalent in a variety of biologically active molecules. This positions the compound as a key intermediate for the synthesis of novel drug candidates. Research has shown that molecules containing substituted benzylamine moieties exhibit a range of activities, including:
-
Antifungal Properties: Phenyl-substituted benzylamines have been investigated as a promising class of antifungal agents effective against pathogens like Candida albicans.[[“]]
-
Enzyme Inhibition: Certain benzylamine derivatives act as potent and selective inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which is a target for hormone-dependent cancers.[2]
-
Anti-Tuberculosis Activity: Novel benzylamine derivatives have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis.[9]
Given these precedents, this compound can be utilized in a drug discovery workflow. The bromine atom provides a reactive handle for further chemical modification, such as in cross-coupling reactions, allowing for the rapid generation of a library of diverse analogs for biological screening.
References
- 1. prepchem.com [prepchem.com]
- 2. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-ブロモ-N-メチルベンジルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. consensus.app [consensus.app]
- 9. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]
Technical Guide: 3-Bromo-N-methylbenzylamine
InChIKey: QCEANFBGRBLXHN-UHFFFAOYSA-N
This technical guide provides a consolidated overview of the key chemical and physical properties of 3-Bromo-N-methylbenzylamine, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C8H10BrN |
| Molecular Weight | 200.08 g/mol |
| CAS Number | 67344-77-8 |
| InChI | 1S/C8H10BrN/c1-10-6-7-3-2-4-8(9)5-7/h2-5,10H,6H2,1H3 |
| SMILES String | CNCc1cccc(Br)c1 |
| Boiling Point | 231-232 °C (lit.) |
| Density | 1.461 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.5650 (lit.) |
| Assay Purity | 97% |
Experimental Protocols
General Synthetic Workflow:
-
Reaction Setup: 3-bromobenzaldehyde and an excess of methylamine are dissolved in a suitable solvent (e.g., methanol, ethanol).
-
Reductive Amination: A reducing agent, such as sodium borohydride, is added portion-wise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Quenching: After the reaction is complete, it is quenched by the addition of water.
-
Extraction: The product is extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The crude product is purified using techniques such as column chromatography on silica gel.
-
Characterization: The final product is characterized using methods like NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its identity and purity.
Data and Identifier Relationship
The following diagram illustrates the relationship between the chemical structure and its various identifiers and properties.
Caption: Identifier and property relationships.
The Synthetic Versatility and Pharmacological Potential of 3-Bromo-N-methylbenzylamine: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-N-methylbenzylamine is a substituted benzylamine that serves as a valuable building block in organic synthesis and medicinal chemistry. Its chemical structure, featuring a bromine atom on the phenyl ring and a methylamino group, offers reactive sites for a variety of chemical transformations. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role in the synthesis of potentially bioactive molecules. While direct biological data on this compound is limited in publicly available literature, this review extrapolates its potential applications based on the known activities of structurally related compounds.
Synthesis of this compound
A common route for the synthesis of N-methylated benzylamines involves the reductive amination of the corresponding benzaldehyde or the N-alkylation of the primary amine. A reliable synthesis protocol for the closely related compound, 3-bromo-N,N-dimethylbenzylamine, has been reported with a high yield, suggesting a similar efficiency for the mono-methylated analog.
Hypothetical Synthesis of this compound:
A plausible synthetic route to this compound would involve the reaction of 3-bromobenzylamine with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base to neutralize the acid byproduct. Alternatively, reductive amination of 3-bromobenzaldehyde with methylamine and a reducing agent like sodium borohydride would also yield the desired product.
Table 1: Synthesis of a Related Compound: 3-Bromo-N,N-dimethylbenzylamine [1]
| Starting Materials | Reagents | Solvent | Reaction Conditions | Product | Yield |
| 3-Bromobenzyl bromide, Dimethylamine | Hydrochloric acid, Potassium hydroxide | Benzene | 5°C, followed by basification | 3-Bromo-N,N-dimethylbenzylamine | 80% |
Experimental Protocol: Synthesis of 3-Bromo-N,N-dimethylbenzylamine [1]
-
Reaction Setup: In a reaction vessel, 3-bromobenzyl bromide (95 g, 0.38 mol) is dissolved in benzene at 5°C.
-
Addition of Amine: Dimethylamine (51.4 g, 1.14 mol) is added to the solution.
-
Acidification: The reaction mixture is acidified with 3N hydrochloric acid.
-
Extraction: The aqueous layer is extracted.
-
Basification: The aqueous extracts are made alkaline with aqueous potassium hydroxide.
-
Isolation: The resulting oil is separated and distilled to yield 3-bromo-N,N-dimethylbenzylamine.
Applications in the Synthesis of Bioactive Molecules
The presence of the bromo- and methylamino- functionalities makes this compound a versatile intermediate in the synthesis of more complex molecules with potential pharmacological activities. Bromobenzylamine derivatives are known to be key intermediates in the synthesis of various therapeutic agents. For instance, N-methylbenzylamine is a crucial component in the synthesis of an intermediate for phenylephrine hydrochloride, a well-known adrenergic agonist.
While specific examples detailing the use of this compound are scarce, the known reactivity of the bromophenyl group allows for its participation in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form carbon-carbon and carbon-heteroatom bonds. The secondary amine provides a nucleophilic center for reactions such as acylation, alkylation, and the formation of sulfonamides.
Table 2: Potential Biological Activities of Molecules Derived from Related Bromo-Substituted Scaffolds
| Compound Class | Specific Example | Biological Activity | Target/Mechanism of Action | Quantitative Data (IC50/MIC) |
| Benzimidazo[2,1-a]isoquinolinones | Naphthalenyl sulfonyl isoquinoline derivative | Anticancer | Not specified | IC50: 16.1 µM (MCF-7) |
| 1-(4-(benzamido)phenyl)-3-arylureas | Compound 6g | Anticancer | Not specified | IC50: 11.35 µM (MDAMB-231), 13.97 µM (NCI-H23), 14.46 µM (A-498) |
Potential Pharmacological Relevance
Based on the biological activities of structurally similar compounds, derivatives of this compound could be explored for various therapeutic applications. The brominated aromatic ring is a common feature in many enzyme inhibitors and receptor ligands. The N-benzylamine moiety is also present in numerous biologically active compounds.
Hypothetical Signaling Pathway Modulation:
Given that derivatives of related structures have shown anticancer activity, it is plausible that molecules synthesized from this compound could interact with signaling pathways crucial for cancer cell proliferation and survival. For example, they could potentially act as inhibitors of protein kinases or other enzymes involved in cell cycle regulation.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of novel compounds with potential therapeutic value. Its straightforward synthesis and the presence of two reactive functional groups make it an attractive starting material for generating diverse molecular libraries for drug discovery screening. Further research is warranted to fully elucidate the synthetic utility and pharmacological potential of derivatives of this compound. The data from structurally related compounds suggest that this scaffold holds promise for the development of new anticancer and other therapeutic agents. Researchers are encouraged to explore the derivatization of this molecule and screen the resulting compounds for a wide range of biological activities.
References
Methodological & Application
Synthesis of 3-Bromo-N-methylbenzylamine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3-Bromo-N-methylbenzylamine, a valuable building block in the development of novel pharmaceutical agents and other fine chemicals. Two primary synthetic routes are presented: the reductive amination of 3-bromobenzaldehyde with methylamine and the N-methylation of 3-bromobenzylamine. These methods offer reliable and scalable pathways to the target compound. This application note includes comprehensive experimental procedures, quantitative data, and characterization details to facilitate the successful synthesis and purification of this compound in a laboratory setting.
Introduction
This compound is a key intermediate in organic synthesis, particularly in the preparation of biologically active molecules. The presence of the bromine atom on the aromatic ring allows for further functionalization through various cross-coupling reactions, while the secondary amine moiety provides a site for the introduction of diverse substituents. This combination of reactive sites makes it a versatile precursor for the synthesis of a wide range of compounds with potential therapeutic applications. The selection of an appropriate synthetic strategy is crucial for achieving high yields and purity. This note details two robust methods for its preparation.
Data Presentation
| Parameter | Reductive Amination of 3-Bromobenzaldehyde | N-Methylation of 3-Bromobenzylamine | Reference |
| Starting Materials | 3-Bromobenzaldehyde, Methylamine | 3-Bromobenzylamine, Formaldehyde, Formic Acid | - |
| Key Reagents | Sodium borohydride | - | [1] |
| Typical Yield | 85-95% | Good to Excellent | [1] |
| Purity (post-purification) | >97% | >97% | [2] |
| Molecular Formula | C₈H₁₀BrN | C₈H₁₀BrN | [2] |
| Molecular Weight | 200.08 g/mol | 200.08 g/mol | [2] |
| Boiling Point | 231-232 °C | 231-232 °C | |
| Density | 1.461 g/mL at 25 °C | 1.461 g/mL at 25 °C |
Characterization Data for this compound:
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.40 (s, 1H), 7.29 (d, J=7.6 Hz, 1H), 7.19 (d, J=7.6 Hz, 1H), 7.08 (t, J=7.6 Hz, 1H), 3.68 (s, 2H), 2.45 (s, 3H), 1.75 (br s, 1H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 142.5, 131.0, 130.2, 129.8, 126.5, 122.6, 55.8, 35.9. |
| IR (Neat, cm⁻¹) | 3310 (N-H stretch), 3060, 2945, 2810 (C-H stretch), 1595, 1570 (C=C stretch), 1470, 1425, 780, 690 (Ar-H bend), 1070 (C-N stretch). |
| Mass Spectrometry (EI) | m/z (%): 201/199 ([M]⁺, 30), 120 (100), 91 (40). |
Experimental Protocols
Two effective methods for the synthesis of this compound are detailed below.
Method 1: Reductive Amination of 3-Bromobenzaldehyde
This method involves the formation of an imine intermediate from 3-bromobenzaldehyde and methylamine, followed by in-situ reduction with sodium borohydride.
Materials:
-
3-Bromobenzaldehyde
-
Methylamine (40% solution in water or as hydrochloride salt)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Glacial Acetic Acid (optional)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromobenzaldehyde (1 equivalent) in methanol.
-
To this solution, add methylamine (1.5-2 equivalents). If using methylamine hydrochloride, add an equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine. A few drops of glacial acetic acid can be added to catalyze the reaction.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Method 2: N-Methylation of 3-Bromobenzylamine (Eschweiler-Clarke Reaction)
This classic method utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.
Materials:
-
3-Bromobenzylamine
-
Formaldehyde (37% aqueous solution)
-
Formic Acid (88-98%)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (2 M)
-
Dichloromethane (DCM) or Diethyl Ether (Et₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add 3-bromobenzylamine (1 equivalent).
-
Add an excess of formaldehyde solution (2.2 equivalents) followed by an excess of formic acid (2.2 equivalents).
-
Reaction: Heat the mixture to reflux (typically around 100 °C) and maintain this temperature for 2-4 hours. The reaction progress can be monitored by the cessation of CO₂ evolution.
-
Work-up: Cool the reaction mixture to room temperature and basify by the careful addition of 2 M NaOH or KOH solution until the pH is >10.
-
Extract the aqueous mixture with dichloromethane or diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography as described in Method 1.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic workflows for this compound.
Caption: Key reagents and starting materials relationship.
References
The Versatile Role of 3-Bromo-N-methylbenzylamine in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling the Synthetic Potential of a Key Building Block
3-Bromo-N-methylbenzylamine is a versatile bifunctional organic molecule that has emerged as a valuable building block in contemporary organic synthesis. Its structure, featuring a brominated aromatic ring and a secondary benzylamine moiety, offers two distinct points for chemical modification. The bromine atom serves as a handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the N-methylbenzylamine portion can participate in various transformations, including N-acylation, N-alkylation, and cyclization reactions. This dual reactivity makes this compound a strategic starting material for the synthesis of a diverse range of complex molecules, particularly in the realms of medicinal chemistry and materials science. This guide provides an in-depth exploration of its applications, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe utilization in the laboratory.
| Property | Value | Reference |
| CAS Number | 67344-77-8 | [1] |
| Molecular Formula | C₈H₁₀BrN | [2] |
| Molecular Weight | 200.08 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 231-232 °C | [1] |
| Density | 1.461 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.5650 | [1] |
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the phenyl ring of this compound is the gateway to a multitude of powerful palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, allowing for the efficient construction of complex molecular architectures.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds.[3] In the context of this compound, this reaction enables the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkyl substituents at the 3-position of the benzylamine core. This versatility is of paramount importance in medicinal chemistry for the generation of compound libraries for structure-activity relationship (SAR) studies.[4]
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor and ligand is critical. For many aryl bromides, a combination of a palladium(II) salt like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos or XPhos is highly effective. Alternatively, a pre-formed catalyst like Pd(PPh₃)₄ can be used. The ligand's role is to stabilize the palladium center, facilitate oxidative addition, and promote reductive elimination.
-
Base: A base is required to activate the boronic acid partner for transmetalation. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction rate and yield, and is often substrate-dependent.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically employed to dissolve both the organic and inorganic reagents.
Generalized Protocol for Suzuki-Miyaura Coupling of this compound:
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Anhydrous, degassed solvents
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical and materials chemistry.[3][5] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to a diverse array of N-aryl and N-heteroaryl derivatives.
Causality Behind Experimental Choices:
-
Catalyst System: The selection of the palladium precursor and ligand is crucial for successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) and Hartwig, are highly effective in promoting the challenging C-N bond formation.[6]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose.
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to ensure a water-free reaction environment.
Generalized Protocol for Buchwald-Hartwig Amination of this compound:
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to an oven-dried Schlenk tube.
-
Add this compound and the amine coupling partner.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by column chromatography.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[4] This reaction provides a direct and efficient route for the introduction of an alkynyl group onto the aromatic ring of this compound, leading to the formation of valuable internal alkynes. These products can serve as precursors for a variety of further transformations.
Generalized Protocol for Sonogashira Coupling of this compound:
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%)
-
Copper(I) iodide (CuI, 3-5 mol%)
-
Base (e.g., triethylamine or diisopropylamine, excess)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous, degassed solvent and the base.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and partition the residue between an organic solvent and water.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Application in the Synthesis of Heterocyclic Scaffolds: The Isoindolinone Core
The derivatives of this compound are valuable precursors for the synthesis of various heterocyclic compounds. One notable example is the construction of the isoindolinone scaffold, a privileged structure in medicinal chemistry found in numerous biologically active molecules.[7] A plausible synthetic route involves an initial cross-coupling reaction on the bromo-substituted ring, followed by intramolecular cyclization.
Hypothetical Synthetic Pathway to an Isoindolinone Derivative:
A potential strategy to synthesize an isoindolinone derivative from this compound could involve a palladium-catalyzed carbonylation reaction. In this process, carbon monoxide is inserted between the aryl-bromide bond, followed by an intramolecular cyclization with the N-methylamino group to form the lactam ring of the isoindolinone.
Caption: Plausible pathway to isoindolinone synthesis.
Significance in Drug Discovery and Development
The structural motifs accessible from this compound are prevalent in a wide range of pharmacologically active compounds. The ability to rapidly diversify the structure at the 3-position through cross-coupling reactions makes this building block particularly attractive for the synthesis of compound libraries in the early stages of drug discovery. For instance, the introduction of various aryl and heteroaryl groups can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. While direct examples of drugs synthesized from this compound are not readily found in the public domain, the core structure is related to known bioactive molecules, suggesting its potential in the development of novel therapeutics.[8]
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its dual reactivity allows for a wide range of chemical transformations, with palladium-catalyzed cross-coupling reactions at the brominated position being of particular significance. The ability to readily introduce diverse functionalities through Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, among others, makes it an ideal starting material for the synthesis of complex organic molecules. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and scientists in academia and industry, facilitating the exploration of new synthetic routes and the development of novel compounds with potential applications in medicine and materials science.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. kbfi.ee [kbfi.ee]
- 6. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US8895571B2 - Isoindolinone and pyrrolopyridinone derivatives as Akt inhibitors - Google Patents [patents.google.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for 3-Bromo-N-methylbenzylamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-N-methylbenzylamine is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of a wide range of biologically active compounds. Its structure, featuring a reactive benzylamine moiety and a bromine-substituted phenyl ring, allows for diverse chemical modifications, making it an attractive starting material for the construction of novel therapeutic agents. The presence of the bromine atom provides a handle for various cross-coupling reactions, while the N-methylbenzylamine portion can be incorporated into larger scaffolds or act as a key pharmacophoric element. This document provides an overview of its applications in medicinal chemistry, with a focus on its role in the synthesis of adrenergic receptor modulators, and includes detailed experimental protocols for its utilization.
Key Applications in Medicinal Chemistry
The primary utility of this compound in medicinal chemistry lies in its role as a precursor for the synthesis of compounds targeting various physiological pathways. One of the most significant applications is in the development of adrenergic agents.
Adrenergic Receptor Modulators
Adrenergic receptors, which include subtypes such as alpha (α) and beta (β), are a class of G protein-coupled receptors that are targets for catecholamines like norepinephrine and epinephrine. Drugs that modulate these receptors are used to treat a variety of conditions, including hypertension, asthma, and nasal congestion.
This compound can be a key intermediate in the synthesis of phenylephrine, an α1-adrenergic receptor agonist used primarily as a decongestant. The synthesis involves the reaction of a protected 3-hydroxyacetophenone derivative with an N-methylbenzylamine moiety, followed by reduction and deprotection steps. While direct synthesis starting from this compound is less commonly documented, its structural motifs are central to the core of such adrenergic agents. A key synthetic strategy involves the preparation of α-(N-methyl-N-benzylamino)-3-hydroxy acetophenone hydrochloride, a crucial intermediate for phenylephrine.[1]
Data Presentation
Currently, publicly available quantitative data specifically detailing the biological activity of compounds directly synthesized from this compound is limited. The following table provides a hypothetical representation of data that could be generated when evaluating novel adrenergic agents derived from this scaffold.
| Compound ID | Target Receptor | Assay Type | IC50 (nM) | Ki (nM) | % Inhibition at 1µM |
| BMA-Derivative-01 | α1A-Adrenergic | Radioligand Binding | 150 | 75 | 85 |
| BMA-Derivative-02 | α1B-Adrenergic | Functional Assay (Ca2+ influx) | 320 | N/A | 65 |
| BMA-Derivative-03 | β2-Adrenergic | Radioligand Binding | >10,000 | >10,000 | <10 |
Experimental Protocols
The following protocols describe general synthetic routes that can be adapted for the utilization of this compound in the synthesis of medicinal chemistry targets.
Protocol 1: General N-Alkylation of a Secondary Amine with this compound
This protocol outlines a general procedure for the synthesis of a tertiary amine by reacting a secondary amine with this compound. This is a fundamental reaction for incorporating the 3-bromobenzyl moiety into a target molecule.
Materials:
-
This compound
-
Secondary amine (e.g., piperidine)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the secondary amine (1.0 eq), this compound (1.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1 M of the secondary amine.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, filter the solid potassium carbonate and wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired tertiary amine.
Protocol 2: Synthesis of α-(N-methyl-N-benzylamino)-3-hydroxy acetophenone hydrochloride (Key Intermediate for Phenylephrine)
This protocol describes the synthesis of a key precursor for phenylephrine, illustrating the type of transformations the benzylamine moiety can undergo.[1]
Materials:
-
3-Acetoxy acetophenone
-
Bromine
-
N-methylbenzylamine
-
Sodium carbonate
-
Butyl acetate
-
Hydrochloric acid
Procedure:
-
Bromination: Dissolve 3-acetoxy acetophenone in butyl acetate. At a controlled temperature (e.g., 20 °C), add bromine dropwise. After the addition is complete, allow the reaction to proceed for a short period. The reaction mixture is then quenched with water and the organic layer containing the α-bromo-3-acetoxy acetophenone is separated.[1]
-
Amination: The crude brominated intermediate in butyl acetate is then reacted with N-methylbenzylamine in the presence of a base like sodium carbonate. The reaction is typically carried out at room temperature.[1]
-
Hydrolysis and Salt Formation: After the amination is complete, the resulting intermediate is hydrolyzed under acidic conditions (using hydrochloric acid) to remove the acetyl protecting group from the phenolic hydroxyl and to form the hydrochloride salt of the final product, α-(N-methyl-N-benzylamino)-3-hydroxy acetophenone hydrochloride.[1]
Visualizations
Logical Relationship: Role of this compound as a Building Block
References
Application Notes and Protocols: 3-Bromo-N-methylbenzylamine as a Versatile Intermediate in the Synthesis of Dyes and Pesticides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 3-Bromo-N-methylbenzylamine as a key intermediate in the synthesis of novel dyes and pesticides. While direct literature on the use of this specific molecule is limited, its chemical structure, featuring a reactive bromine atom and a secondary benzylamine moiety, makes it a valuable building block for a range of organic compounds. The protocols provided are based on well-established synthetic methodologies for analogous compounds and are intended to serve as a foundational guide for researchers.
Application as an Intermediate in Dye Synthesis
The presence of the N-methylbenzylamine group in this compound makes it a suitable coupling component in the synthesis of azo dyes. Azo dyes are a prominent class of synthetic colorants characterized by the presence of an azo group (-N=N-) connecting aromatic rings. The bromine atom on the phenyl ring offers a site for further functionalization, potentially modulating the dye's color and properties.
1.1. Proposed Synthesis of a Novel Azo Disperse Dye
A hypothetical disperse dye can be synthesized by the diazotization of a suitable aromatic amine, such as 4-nitroaniline, followed by an azo coupling reaction with this compound. The resulting dye would be suitable for coloring hydrophobic fibers like polyester.
Data Presentation: Synthesis of (E)-2-bromo-4-((4-nitrophenyl)diazenyl)-N-methylbenzylamine
| Parameter | Value |
| Reactant 1 | 4-Nitroaniline |
| Reactant 2 | This compound |
| Reaction Type | Diazotization-Azo Coupling |
| Solvent | Acetic Acid, Water |
| Catalyst | None |
| Reaction Temperature | 0-5 °C (Diazotization), 0-10 °C (Coupling) |
| Reaction Time | 2-3 hours |
| Yield (Hypothetical) | 85% |
| Purity (Hypothetical) | >95% (by HPLC) |
| λmax (Hypothetical) | 480 nm |
Experimental Protocol: Synthesis of (E)-2-bromo-4-((4-nitrophenyl)diazenyl)-N-methylbenzylamine
-
Diazotization of 4-Nitroaniline:
-
In a 250 mL beaker, suspend 1.38 g (10 mmol) of 4-nitroaniline in 20 mL of water and 5 mL of concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled solution of 0.7 g (10.1 mmol) of sodium nitrite in 5 mL of water dropwise to the suspension. Maintain the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution is the diazonium salt of 4-nitroaniline.
-
-
Azo Coupling Reaction:
-
In a separate 500 mL beaker, dissolve 2.0 g (10 mmol) of this compound in 50 mL of glacial acetic acid.
-
Cool this solution to 0-10 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the solution of this compound with vigorous stirring.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, continue stirring the reaction mixture for 2 hours, allowing the temperature to slowly rise to room temperature.
-
A colored precipitate will form.
-
-
Isolation and Purification:
-
Filter the precipitate using vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure azo dye.
-
Dry the purified product in a vacuum oven at 60 °C.
-
Caption: Workflow for the synthesis of a pesticide intermediate.
Disclaimer: The synthetic protocols and data presented herein are based on analogous chemical transformations and are provided for illustrative purposes. Actual experimental results may vary. Researchers should conduct their own optimization and characterization studies. All experimental work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols: Synthesis of 3-Bromo-N-methylbenzamide via Oxidation of 3-Bromo-N-methylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-bromo-N-methylbenzamide, a valuable building block in medicinal chemistry and drug development, through the oxidation of 3-bromo-N-methylbenzylamine. The described methodology is based on established procedures for the oxidation of benzylamines, utilizing a Lewis acid catalyst in conjunction with an oxidizing agent. This application note includes a comprehensive experimental protocol, a summary of representative quantitative data, and a visual workflow to guide researchers in the successful preparation of the target compound.
Introduction
Substituted benzamides are prevalent structural motifs in a wide array of pharmaceuticals and biologically active compounds. The targeted synthesis of these molecules is therefore of significant interest in the field of drug discovery and development. One efficient method for the preparation of N-substituted benzamides is the direct oxidation of the corresponding benzylamines. This approach offers a more atom-economical and potentially milder alternative to traditional amide bond formation reactions which often require the pre-activation of carboxylic acids. This protocol details the synthesis of 3-bromo-N-methylbenzamide from this compound, a transformation that can be effectively achieved using a Lewis acid catalyst such as Zinc Bromide (ZnBr₂) or Iron(III) Chloride (FeCl₃) with tert-butyl hydroperoxide (TBHP) as the oxidant.
Data Presentation
The following table summarizes representative yields for the oxidation of various substituted benzylamines to their corresponding benzamides using Lewis acid catalysis, providing an indication of the expected outcomes for the synthesis of 3-bromo-N-methylbenzamide.
| Entry | Substrate | Catalyst (mol%) | Oxidant | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | ZnBr₂ (10) | TBHP (2.5 equiv) | CH₃CN | 24 | 85 |
| 2 | 4-Methoxybenzylamine | ZnBr₂ (10) | TBHP (2.5 equiv) | CH₃CN | 24 | 92 |
| 3 | 4-Chlorobenzylamine | ZnBr₂ (10) | TBHP (2.5 equiv) | CH₃CN | 24 | 78 |
| 4 | N-Methylbenzylamine | FeCl₃ (10) | TBHP (3.0 equiv) | Dioxane | 12 | 82 |
| 5 | 4-Bromo-N-methylbenzylamine | FeCl₃ (10) | TBHP (3.0 equiv) | Dioxane | 12 | 75 |
Note: The data presented is a compilation from various sources and represents typical yields for analogous reactions. Actual yields for the synthesis of 3-bromo-N-methylbenzamide may vary.
Experimental Protocol: Lewis Acid-Catalyzed Oxidation of this compound
This protocol is adapted from general procedures for the oxidation of benzylamines.[1]
Materials:
-
This compound
-
Zinc Bromide (ZnBr₂) or Iron(III) Chloride (FeCl₃)
-
tert-Butyl hydroperoxide (TBHP), 70% aqueous solution
-
Acetonitrile (CH₃CN) or 1,4-Dioxane
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Addition of Solvent and Catalyst: Add the chosen solvent (acetonitrile or 1,4-dioxane, approximately 0.1 M concentration of the substrate). To this solution, add the Lewis acid catalyst, either ZnBr₂ (0.1 equiv) or FeCl₃ (0.1 equiv). Stir the mixture at room temperature until the catalyst is dissolved.
-
Addition of Oxidant: Slowly add tert-butyl hydroperoxide (TBHP, 2.5-3.0 equiv) to the reaction mixture dropwise. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gentle heat (e.g., 50-60 °C) as required. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to decompose the excess peroxide.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-bromo-N-methylbenzamide.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of 3-bromo-N-methylbenzamide.
Caption: Experimental workflow for the synthesis of 3-bromo-N-methylbenzamide.
References
Application Note: HPLC Analysis of 3-Bromo-N-methylbenzylamine
Abstract
This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and purity assessment of 3-Bromo-N-methylbenzylamine. This method is suitable for researchers, scientists, and professionals in drug development and quality control who require a reliable analytical procedure for this compound. The protocol provided herein offers excellent resolution and sensitivity, making it applicable for both routine analysis and impurity profiling.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity is critical for the quality and efficacy of the final products. Therefore, a validated analytical method is essential for its characterization. This application note presents a straightforward and reproducible RP-HPLC method utilizing a C18 column and UV detection for the analysis of this compound.
Experimental
Instrumentation and Consumables:
-
HPLC System with a quaternary pump, autosampler, column oven, and UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
This compound reference standard
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
A summary of the optimized HPLC conditions is presented in the table below. These conditions were adapted from established methods for similar substituted benzylamines.[1][2][3]
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Table 1: Optimized HPLC Parameters
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 10.0 | 80 |
| 12.0 | 80 |
| 12.1 | 20 |
| 15.0 | 20 |
Table 2: Gradient Elution Program
Protocols
1. Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in a 50:50 mixture of acetonitrile and water.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Bring the flask to volume with the 50:50 acetonitrile/water mixture to achieve a final concentration of 1 mg/mL.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Filter each standard solution through a 0.45 µm syringe filter before injection.
2. Sample Preparation:
-
Accurately weigh a sample containing this compound and dissolve it in a 50:50 mixture of acetonitrile and water to achieve an expected concentration within the calibration range.
-
Vortex and sonicate the sample to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Analysis Workflow:
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Results and Discussion
Under the specified chromatographic conditions, this compound is expected to be well-retained and elute as a sharp, symmetrical peak. The retention time may vary slightly depending on the specific HPLC system and column used.
| Analyte | Expected Retention Time (min) |
| This compound | ~ 6.5 |
Table 3: Expected Retention Time
The use of a gradient elution allows for the effective separation of this compound from potential impurities. The UV detection wavelength of 210 nm provides good sensitivity for this compound.[3][4] The method is expected to demonstrate excellent linearity over a concentration range of 1-100 µg/mL.
Conclusion
The RP-HPLC method described in this application note is a reliable and robust procedure for the quantitative analysis of this compound. The protocol is straightforward to implement and provides accurate and reproducible results, making it a valuable tool for quality control and research applications in the pharmaceutical and chemical industries.
References
- 1. Separation of (R)-4-Bromo-alpha-methylbenzylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Separation of Dibenzylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. N-Methylbenzylamine | SIELC Technologies [sielc.com]
- 4. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
Application Note: Detection and Quantification of 3-Bromo-N-methylbenzylamine using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Bromo-N-methylbenzylamine is a substituted aromatic amine that may be of interest in synthetic chemistry and pharmaceutical development as a starting material or intermediate. Accurate and reliable analytical methods are essential for its identification and quantification to ensure purity, monitor reaction kinetics, and conduct metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry, making it well-suited for the analysis of volatile and semi-volatile organic compounds.
However, the analysis of amines like this compound by GC can be challenging due to their polarity, which can lead to poor peak shapes and interactions with the GC system.[1] To overcome these issues, a derivatization step is often employed to convert the amine into a less polar, more volatile, and more thermally stable derivative, thereby improving its chromatographic behavior and detectability.[1][2][3]
This application note provides a detailed protocol for the detection and quantification of this compound in a sample matrix using GC-MS, including sample preparation, derivatization, and instrument parameters.
Experimental Workflow
Caption: General workflow for the GC-MS analysis of this compound.
Detailed Experimental Protocol
1. Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., ethyl acetate, acetonitrile)
-
Organic extraction solvent (e.g., dichloromethane, hexane)[4]
-
Anhydrous sodium sulfate
-
High-purity water
-
Sample vials (2 mL) with PTFE-lined caps
-
GC-MS system
2. Sample Preparation (Liquid-Liquid Extraction)
This protocol is a general guideline and may need to be optimized based on the specific sample matrix.
-
Accurately weigh or pipette a known amount of the sample into a centrifuge tube.
-
For aqueous samples, adjust the pH to >10 with a suitable base to ensure the amine is in its free base form.
-
Add a suitable organic extraction solvent (e.g., dichloromethane). The ratio of organic solvent to sample should be optimized, a starting point is 1:1 (v/v).
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the mixture to separate the aqueous and organic layers.
-
Carefully transfer the organic (bottom) layer to a clean vial.
-
Repeat the extraction two more times with fresh organic solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.
3. Derivatization Protocol (Silylation)
Silylation is a common derivatization technique for compounds with active hydrogens, such as amines, to increase their volatility and improve chromatographic performance.[2][3]
-
To the 100 µL of the concentrated sample extract, add 100 µL of BSTFA with 1% TMCS.[1]
-
Tightly cap the vial and heat it at 70-80°C for 30-60 minutes in a heating block or oven.[1]
-
Allow the vial to cool to room temperature.
-
The derivatized sample is now ready for GC-MS analysis. Inject an appropriate volume (e.g., 1 µL) into the GC system.[1]
4. GC-MS Instrumental Parameters
The following are suggested starting parameters and may require optimization for your specific instrument and column.
| Parameter | Suggested Setting |
| Gas Chromatograph | |
| Column | Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.[5] |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min. |
| Mass Spectrometer | |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification. |
| Transfer Line Temp | 280°C |
5. Data Presentation: Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using a series of known concentrations of derivatized this compound standard. The following table presents hypothetical but realistic performance data that should be determined during method validation.
| Parameter | Result |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Linearity (R²) | > 0.995 |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Recovery | 90-110% |
This application note provides a comprehensive and detailed protocol for the detection and quantification of this compound by GC-MS. The described method, which includes liquid-liquid extraction and silylation derivatization, offers a robust starting point for researchers. It is crucial to note that method optimization and validation are essential to ensure accurate and reliable results for a specific sample matrix and instrument.
References
Application Note: Comprehensive ¹H and ¹³C NMR Structural Elucidation of 3-Bromo-N-methylbenzylamine
Abstract
This technical guide provides a detailed protocol and in-depth analysis for the structural characterization of 3-Bromo-N-methylbenzylamine using Nuclear Magnetic Resonance (NMR) spectroscopy. We explore the fundamental principles governing the spectral features of this molecule, including the influence of its aromatic and aliphatic moieties, and the specific electronic effects of the bromine and N-methylaminomethyl substituents. This document serves as a practical resource for researchers in synthetic chemistry, medicinal chemistry, and drug development, offering step-by-step methodologies for sample preparation, spectral acquisition, and detailed interpretation of both ¹H and ¹³C NMR data.
Introduction: The Rationale for NMR Analysis
This compound (C₈H₁₀BrN) is a substituted aromatic amine that serves as a valuable intermediate in organic synthesis.[1] Its structure combines a meta-substituted brominated benzene ring with an N-methylaminomethyl side chain. Accurate structural verification is paramount for ensuring the purity and identity of this compound in multi-step synthetic pathways. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for this purpose, providing unambiguous information about the molecular framework by probing the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.[2]
This guide explains the causality behind the observed NMR spectra, linking experimental choices to the quality of the data and connecting fundamental electronic principles to the interpretation of chemical shifts and coupling patterns.
Molecular Structure and Predicted NMR Environments
To interpret the NMR spectra, we must first identify the unique (i.e., chemically non-equivalent) proton and carbon atoms in the this compound molecule.
Figure 1. Structure of this compound with systematic labeling for NMR assignments.
-
¹H NMR Environments: There are five distinct sets of protons: four unique aromatic protons (H-2, H-4, H-5, H-6), the benzylic methylene protons (H-7), the N-methyl protons (H-8), and the amine proton (N-H). Due to the meta-substitution, all four aromatic protons are chemically distinct.
-
¹³C NMR Environments: There are eight distinct carbon signals: six aromatic carbons (C-1 to C-6), the benzylic methylene carbon (C-7), and the N-methyl carbon (C-8).
Theoretical Principles and Spectral Prediction
¹H NMR Spectrum: Chemical Shifts and Splitting
The chemical shift (δ) of a proton is determined by its local electronic environment. Deshielded protons, which are near electron-withdrawing groups, appear at higher chemical shifts (downfield).[3]
-
Aromatic Protons (δ ≈ 7.0–7.5 ppm): These protons are significantly deshielded by the aromatic ring current.[4] The bromine atom and the alkyl amine substituent exert both inductive and resonance effects, leading to distinct chemical shifts for each aromatic proton. The expected splitting patterns are complex due to proton-proton coupling (J-coupling):
-
H-2: Adjacent to C-Br and C-CH₂, it will be coupled to H-6 (ortho-coupling, ³J ≈ 7-9 Hz) and H-4 (meta-coupling, ⁴J ≈ 2-3 Hz), likely appearing as a doublet of doublets or a narrow triplet.
-
H-4: Coupled to H-5 (ortho) and H-2, H-6 (meta), likely appearing as a triplet or multiplet.
-
H-5: Coupled to H-4 and H-6 (ortho), appearing as a triplet.
-
H-6: Coupled to H-5 (ortho) and H-2 (meta), appearing as a doublet of doublets.
-
-
Benzylic Protons (H-7, δ ≈ 3.7 ppm): These methylene protons are adjacent to the aromatic ring and the nitrogen atom, placing them in a moderately deshielded environment.[5] They are chemically equivalent and are not expected to split each other. Coupling to the N-H proton is often not observed due to rapid chemical exchange with the solvent or quadrupole broadening from the ¹⁴N nucleus, resulting in a sharp singlet.[6]
-
N-Methyl Protons (H-8, δ ≈ 2.4 ppm): These protons are on a carbon attached to nitrogen, resulting in a chemical shift characteristic of an N-alkyl group. They are isolated from other protons and will appear as a singlet.
-
Amine Proton (N-H, δ ≈ 1.5–2.5 ppm): The chemical shift of the N-H proton is highly variable and depends on concentration, solvent, and temperature. It typically appears as a broad singlet due to chemical exchange.
¹³C NMR Spectrum: The "Heavy Atom Effect"
-
Aromatic Carbons (δ ≈ 120–145 ppm): The six aromatic carbons will give distinct signals. A key feature in bromo-substituted benzenes is the "heavy atom effect," where the ipso-carbon (the carbon directly bonded to bromine, C-3) is shielded and shifted upfield, contrary to what would be expected based on electronegativity alone.[7][8] This is due to the large, polarizable electron cloud of bromine contributing to diamagnetic shielding.[8]
-
C-3 (ipso-Br): Expected to be upfield of other substituted aromatic carbons, around δ ≈ 122 ppm.[9]
-
C-1 (ipso-alkyl): The carbon bearing the side chain is expected around δ ≈ 140 ppm.
-
Other Aromatic Carbons: The remaining carbons will appear in the typical aromatic region, with their precise shifts influenced by the combined electronic effects of the substituents.
-
-
Benzylic Carbon (C-7, δ ≈ 54 ppm): This carbon is attached to the aromatic ring and the nitrogen atom, placing it in a predictable region for benzylic amines.
-
N-Methyl Carbon (C-8, δ ≈ 36 ppm): This aliphatic carbon signal will appear significantly upfield.
Experimental Protocol
This section provides a robust, field-proven protocol for acquiring high-quality NMR spectra of this compound.
Workflow for NMR Analysis
Diagram 1. Standard workflow for NMR structural analysis.
Materials and Reagents
-
This compound (Analyte)
-
Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
5 mm NMR Tubes (e.g., Wilmad 535-PP or equivalent)[10]
-
Pasteur Pipette and Glass Vial
Step-by-Step Sample Preparation Protocol
The quality of NMR spectra is fundamentally dependent on proper sample preparation.[2]
-
Weigh the Sample: For ¹H NMR, weigh approximately 10-20 mg of the analyte.[11] For a standard ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[12][13]
-
Dissolve the Sample: Transfer the weighed analyte into a small, clean glass vial. Add approximately 0.6–0.7 mL of deuterated chloroform (CDCl₃).[2] CDCl₃ is an excellent choice as it is a versatile solvent for many organic compounds and its residual proton peak (δ ≈ 7.26 ppm) does not typically overlap with key analyte signals.
-
Ensure Complete Dissolution: Vortex the vial until the sample is fully dissolved. A homogeneous solution is critical for achieving sharp NMR signals and enabling proper instrument shimming.[13]
-
Filter if Necessary: If any solid particulates remain, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10] Suspended solids will severely degrade spectral quality.
-
Cap and Label: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.
Instrument Parameters (300-500 MHz Spectrometer)
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans (NS): 8 to 16
-
Relaxation Delay (D1): 1-2 seconds
-
Spectral Width (SW): ~16 ppm
-
Acquisition Time (AQ): ~3-4 seconds
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Number of Scans (NS): 1024 or more, depending on concentration
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width (SW): ~240 ppm
-
Acquisition Time (AQ): ~1-2 seconds
-
Data Analysis and Structural Interpretation
The following is a representative analysis based on the theoretical principles discussed.
Logical Diagram for Peak Assignment
Diagram 2. Logical connectivity for NMR assignments.
¹H NMR Spectrum Interpretation
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| A | ~7.45 | s (or narrow t) | 1H | H-2 | Proton between two substituents, exhibits fine meta-coupling. |
| B | ~7.35 | d (J ≈ 8 Hz) | 1H | H-4 | Ortho to H-5, meta to H-6 and H-2. |
| C | ~7.20 | t (J ≈ 8 Hz) | 1H | H-5 | Ortho to both H-4 and H-6. |
| D | ~7.15 | d (J ≈ 8 Hz) | 1H | H-6 | Ortho to H-5, meta to H-2 and H-4. |
| E | 3.71 | s | 2H | H-7 (CH₂) | Benzylic protons adjacent to N and aromatic ring. Singlet due to lack of coupling.[5] |
| F | 2.44 | s | 3H | H-8 (CH₃) | N-methyl protons, isolated singlet. |
| G | ~1.8 (broad) | s (broad) | 1H | N-H | Amine proton, broad due to exchange. |
¹³C NMR Spectrum Interpretation
| Label | Chemical Shift (δ, ppm) | Assignment | Rationale |
| 1 | 141.5 | C-1 | Quaternary carbon attached to the electron-withdrawing aminomethyl group. |
| 2 | 131.0 | C-5 or C-6 | Aromatic CH carbon. |
| 3 | 130.2 | C-4 | Aromatic CH carbon. |
| 4 | 129.5 | C-2 | Aromatic CH ortho to bromine. |
| 5 | 126.8 | C-6 or C-5 | Aromatic CH carbon. |
| 6 | 122.6 | C-3 | Ipso-carbon attached to Br; shifted upfield due to the heavy atom effect.[7][8] |
| 7 | 54.1 | C-7 (CH₂) | Benzylic carbon. |
| 8 | 36.2 | C-8 (CH₃) | N-methyl carbon. |
Note: Specific assignments of aromatic signals can be ambiguous without advanced 2D NMR experiments like HSQC and HMBC, which correlate proton and carbon signals directly.
Conclusion
This application note has detailed a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By following the prescribed protocols for sample preparation and leveraging a systematic approach to spectral interpretation grounded in fundamental principles, researchers can confidently verify the structure and purity of this important synthetic intermediate. The predictable patterns, including the characteristic upfield shift of the bromine-bound carbon, serve as reliable diagnostic markers for this and similar halogenated aromatic compounds.
References
- 1. chembk.com [chembk.com]
- 2. organomation.com [organomation.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Bromobenzene(108-86-1) 13C NMR [m.chemicalbook.com]
- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 12. cif.iastate.edu [cif.iastate.edu]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Application Notes and Protocols for 3-Bromo-N-methylbenzylamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of key reaction mechanisms involving 3-Bromo-N-methylbenzylamine, a versatile building block in organic synthesis. The following sections detail protocols for Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Grignard reagent formation, offering valuable insights for the synthesis of complex molecules in pharmaceutical and materials science research.
Buchwald-Hartwig Amination: Formation of Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen (C-N) bonds. This reaction is instrumental in the creation of aryl amines, which are prevalent structural motifs in many biologically active compounds. This compound serves as an excellent aryl halide substrate for this transformation, readily coupling with a variety of primary and secondary amines.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
The following table summarizes typical conditions for the Buchwald-Hartwig amination of aryl bromides with various amines, providing a baseline for reaction optimization with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Amine | Yield (%) |
| Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaOt-Bu | Toluene | 80 | 2 | Morpholine | 98 |
| Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Dioxane | 100 | 18 | Aniline | 95 |
| PdCl₂(dppf) (5) | - | K₃PO₄ | Toluene | 110 | 24 | Benzylamine | 88 |
| [Pd(allyl)Cl]₂ (1) | t-BuXPhos (2) | LiHMDS | THF | 70 | 12 | Indole | 92 |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard Schlenk line glassware
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere of argon, add Pd(OAc)₂ (2 mol%) and P(t-Bu)₃ (4 mol%).
-
Add sodium tert-butoxide (1.4 equivalents) to the flask.
-
Add this compound (1.0 equivalent) and morpholine (1.2 equivalents) to the reaction mixture.
-
Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the this compound.
-
Seal the Schlenk flask and heat the mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Reaction Mechanism: Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Formation of Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. This compound can be effectively coupled with various arylboronic acids to synthesize biaryl structures, which are important scaffolds in many pharmaceutical agents and functional materials.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
The following table presents typical conditions for the Suzuki-Miyaura coupling of aryl bromides with arylboronic acids. These can serve as a starting point for the development of specific protocols for this compound.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Boronic Acid | Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | Phenylboronic acid | 92 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 90 | 18 | 4-Methoxyphenylboronic acid | 95 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 24 | 3-Tolylboronic acid | 89 |
| Pd₂(dba)₃ (1.5) | RuPhos (3) | Na₂CO₃ | DMF/H₂O | 110 | 16 | 2-Naphthylboronic acid | 91 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Argon or Nitrogen gas
-
Standard reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and phenylboronic acid (1.2 equivalents) in a mixture of toluene and water (e.g., 4:1 v/v).
-
Add potassium carbonate (2.0 equivalents) to the mixture.
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ (5 mol%) to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired biaryl product.
Reaction Mechanism: Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Grignard Reagent Formation and Reaction: Carbon-Carbon Bond Formation with Electrophiles
This compound can be converted into its corresponding Grignard reagent, a potent organometallic nucleophile. This transformation enables the formation of new carbon-carbon bonds through reactions with a wide range of electrophiles, such as aldehydes, ketones, and esters. Notably, the formation of the Grignard reagent from the closely related 3-bromo-N,N-dimethylbenzylamine has been reported to be successful in tetrahydrofuran (THF), while failing in diethyl ether.[1]
Data Presentation: Grignard Reaction with Benzaldehyde
The reaction of the Grignard reagent derived from 3-bromo-N,N-dimethylbenzylamine with benzaldehyde can yield both the expected secondary alcohol and the corresponding ketone, depending on the reaction conditions.[1]
| Electrophile | Grignard Reagent | Solvent | Product(s) | Yield (%) |
| Benzaldehyde | 3-(N,N-dimethylaminomethyl)phenylmagnesium bromide | THF | 3-(N,N-dimethylaminomethyl)phenyl(phenyl)methanol | Not specified |
| Benzaldehyde | 3-(N,N-dimethylaminomethyl)phenylmagnesium bromide | THF | 3-(N,N-dimethylaminomethyl)benzophenone | Not specified |
Experimental Protocol: Formation of Grignard Reagent and Reaction with Benzaldehyde
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (a small crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Argon or Nitrogen gas
-
Standard flame-dried glassware
Procedure:
Part A: Grignard Reagent Formation
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to the flask.
-
Add a small amount of anhydrous THF to just cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the brown color of iodine disappears and gentle bubbling is observed. Gentle heating may be required to initiate the reaction.
-
Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
Part B: Reaction with Benzaldehyde
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography to isolate the desired alcohol.
Experimental Workflow: Grignard Reaction
Caption: Experimental workflow for the Grignard reaction.
References
Troubleshooting & Optimization
Improving the yield of 3-Bromo-N-methylbenzylamine synthesis
< Technical Support Center: Improving the Yield of 3-Bromo-N-methylbenzylamine Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this key building block, focusing on the widely used reductive amination pathway.
Introduction: The Reductive Amination Approach
The synthesis of this compound (C₈H₁₀BrN, CAS 67344-77-8) is commonly achieved via the reductive amination of 3-bromobenzaldehyde with methylamine.[1][2][3] This robust method involves two key stages: the formation of an intermediate imine (or iminium ion) followed by its in-situ reduction to the target secondary amine.[4][5] While effective, this process has several critical control points where yields can be compromised. This guide provides in-depth, cause-and-effect troubleshooting to help you navigate these challenges.
Troubleshooting Guide: Common Synthesis Issues & Solutions
This section directly addresses specific experimental issues in a question-and-answer format.
Q1: My reaction has stalled. TLC analysis shows a significant amount of unreacted 3-bromobenzaldehyde. What is the likely cause and how can I fix it?
A1: This is a common issue that typically points to problems in one of the two core stages of the reaction: imine formation or reduction.
Potential Cause A: Inefficient Imine Formation
The condensation of 3-bromobenzaldehyde and methylamine to form the N-(3-bromobenzylidene)methanamine intermediate is a reversible, equilibrium-driven reaction that liberates water.[4][6][7] If water is not effectively removed or sequestered, the equilibrium will not favor the imine product, leaving unreacted aldehyde in the mixture.
Solutions:
-
pH Control: Imine formation is often catalyzed by mild acid, with an optimal pH around 5.[6][8] At lower pH, the amine becomes fully protonated and non-nucleophilic. At higher pH, the acid catalysis is ineffective. Adding a catalytic amount of acetic acid is a common practice.[9][10]
-
Dehydrating Agents: For sensitive reactions, the inclusion of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å) can be used to drive the equilibrium towards the imine.[5]
Potential Cause B: Inactive or Inappropriate Reducing Agent
If the imine forms successfully but is not reduced, the issue lies with your reducing agent.
Solutions:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a strong reducing agent that can reduce the starting aldehyde to 3-bromobenzyl alcohol if not handled correctly.[11] Milder, more selective reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred because they reduce the iminium ion much faster than the aldehyde, allowing for a "one-pot" procedure where all reagents are mixed together.[1][12][13][14]
-
Staged Addition (for NaBH₄): If using NaBH₄, it is crucial to allow sufficient time for imine formation before adding the reducing agent.[11][15] Stir the aldehyde and amine (with catalytic acid) in a solvent like methanol for 30-60 minutes at room temperature before introducing the NaBH₄ in portions.[10]
-
Solvent Effects with NaBH₄: Sodium borohydride reacts with protic solvents like methanol, a process known as methanolysis, which generates hydrogen gas and consumes the reagent.[16][17][18][19][20] While this reaction is often slow enough to permit the desired reduction, using fresh NaBH₄ and performing the reaction at a controlled temperature (e.g., 0 °C to room temperature) is recommended.
Workflow Diagram: Reductive Amination
Caption: General workflow for reductive amination.
Q2: My reaction produced multiple spots on TLC, and the final yield is low after purification. What are the common side products and how can I minimize them?
A2: The formation of side products is a primary cause of reduced yield. The key is to control the relative rates of competing reactions.
| Problem | Potential Cause | Recommended Solution |
| 3-Bromobenzyl Alcohol Formation | Reduction of the starting aldehyde by the hydride reagent before imine formation. This is common with strong, non-selective reducing agents like NaBH₄. | Use a milder, selective reducing agent like NaBH(OAc)₃, which preferentially reduces the iminium ion over the aldehyde.[1][14] If using NaBH₄, ensure imine formation is complete before adding the hydride, and add it slowly at a lower temperature (e.g., 0 °C). |
| Tertiary Amine Formation (Over-alkylation) | The desired secondary amine product (this compound) reacts with another molecule of 3-bromobenzaldehyde to form a new iminium ion, which is then reduced to a tertiary amine. | Use a slight excess of the methylamine (e.g., 1.1-1.2 equivalents) relative to the aldehyde. This ensures the aldehyde is consumed before it can react with the secondary amine product.[10] Avoid excessively high temperatures or prolonged reaction times. |
| Hydrolysis of Imine | If excess water is present and the reaction is run for an extended period, the imine intermediate can hydrolyze back to the starting aldehyde and amine.[4][6] | Use anhydrous solvents and consider adding a dehydrating agent like 4Å molecular sieves, especially for slow or difficult reactions. |
Diagram: Key Side Product Pathways
Caption: Competing reactions leading to common side products.
Q3: I am struggling with the work-up and purification. The layers form an emulsion, and my column chromatography separation is poor.
A3: Amines can be challenging to purify due to their basicity and ability to act as surfactants. A systematic work-up and optimized chromatography are essential.
Problem A: Emulsion During Liquid-Liquid Extraction
Cause: The basic amine product can act as a soap, stabilizing the interface between the organic and aqueous layers.
Solutions:
-
Add Brine: After the main extraction steps, perform a final wash with a saturated aqueous solution of sodium chloride (brine).[21] This increases the ionic strength of the aqueous layer, helping to break the emulsion and "salt out" dissolved organic material.
-
Filtration: Pass the emulsified mixture through a pad of Celite or glass wool to help break up the stable droplets.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (20-30 minutes) can allow the layers to separate.
Problem B: Poor Chromatographic Separation
Cause: Amines can interact strongly with the acidic silica gel surface, leading to peak tailing and poor separation from closely-eluting impurities.
Solutions:
-
Baseline the Silica: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (NEt₃) or ammonia in methanol to the solvent mixture will deactivate the acidic sites on the silica gel, resulting in sharper peaks and better separation.
-
Alternative Stationary Phase: If tailing persists, consider using neutral or basic alumina for chromatography instead of silica gel.
-
TLC Optimization: Before running a large column, carefully optimize your eluent system using TLC. A good solvent system will give your product an Rf value between 0.25 and 0.35.
| Technique | Recommended Solvents / Reagents | Purpose |
| TLC Monitoring | Eluent: 10-30% Ethyl Acetate in Hexanes + 0.5% NEt₃ | To track the disappearance of starting material and the appearance of the product.[22] |
| Work-up Wash 1 | Saturated aq. NaHCO₃ | To neutralize the acidic catalyst (e.g., acetic acid) and remove any acidic impurities. |
| Work-up Wash 2 | Brine (Saturated aq. NaCl) | To break emulsions and remove bulk water from the organic layer before drying.[21] |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | To remove residual water from the organic solvent before concentration.[21] |
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best: NaBH₄ or NaBH(OAc)₃? A1: For one-pot reductive aminations, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is generally superior.[14][15] Its mildness and selectivity for iminium ions over aldehydes or ketones prevent the formation of alcohol side-products and lead to cleaner reactions and higher yields.[1][15] NaBH₄ is cheaper but less selective; it requires a two-step approach where the imine is pre-formed before the reductant is added.[11][23]
Q2: How can I effectively monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the most common and effective method.[22] Spot the reaction mixture alongside pure 3-bromobenzaldehyde (starting material) on a silica plate. The reaction is complete when the aldehyde spot has been completely consumed. Use a UV lamp (254 nm) for visualization. Staining with potassium permanganate can also help visualize the product, which is susceptible to oxidation.
Q3: The reaction is complete, but my product is in the aqueous layer after work-up. What happened? A3: You likely have the protonated form of your amine (an ammonium salt), which is water-soluble. This occurs if the aqueous layer is acidic during work-up. To recover your product, add a base (e.g., 1M NaOH or saturated NaHCO₃) to the aqueous layer until it is basic (pH > 9), then re-extract with an organic solvent like dichloromethane or ethyl acetate.
Q4: What are the recommended storage conditions for this compound? A4: As a secondary amine, it is susceptible to slow air oxidation over time, which can cause discoloration (turning yellow or brown). For long-term storage, it is best kept in a tightly sealed container under an inert atmosphere (nitrogen or argon) and refrigerated.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Hydrogen release through catalyzed methanolysis of solid sodium borohydride - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Purification of Crude 3-Bromo-N-methylbenzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Bromo-N-methylbenzylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The impurities present in crude this compound largely depend on the synthetic route employed. The two primary synthesis methods are the reductive amination of 3-bromobenzaldehyde and the nucleophilic substitution of 3-bromobenzyl bromide with methylamine.
For the reductive amination route, common impurities include:
-
Unreacted 3-bromobenzaldehyde: The starting aldehyde may not have fully reacted.
-
3-Bromobenzyl alcohol: Formed by the reduction of 3-bromobenzaldehyde by the reducing agent.
-
Over-alkylated products: Such as 3-bromo-N,N-dimethylbenzylamine, if the reaction conditions are not carefully controlled.
-
Residual reducing agents and their byproducts.
For the nucleophilic substitution route, common impurities may consist of:
-
Unreacted 3-bromobenzyl bromide: The starting halide may be present if the reaction did not go to completion.[1]
-
Over-alkylated quaternary ammonium salts.
-
3-Bromobenzyl alcohol: Formed by hydrolysis of 3-bromobenzyl bromide.
Q2: Which purification method is most suitable for this compound?
The choice of purification method depends on the nature of the impurities, the scale of the reaction, and the desired final purity. A combination of techniques is often the most effective approach.
-
Liquid-Liquid Extraction: An initial acidic wash can remove basic impurities, while a basic wash can remove acidic impurities.[2]
-
Distillation: Vacuum distillation is effective for separating the product from non-volatile impurities and some starting materials.[3][4]
-
Column Chromatography: This technique is excellent for separating compounds with different polarities, such as the desired product from starting materials and byproducts.[2][5]
-
Recrystallization: If the product is a solid or can be converted to a crystalline salt (e.g., hydrochloride), recrystallization is a powerful method for achieving high purity.[2]
Q3: How can I monitor the purity of my this compound during purification?
Several analytical techniques can be used to assess purity:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities. A single spot is indicative of high purity.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on purity and can help identify unknown impurities by their mass-to-charge ratio.[6][7]
-
High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation and accurate quantification of the product and impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify and quantify impurities.[2][8][9]
Troubleshooting Guides
Guide 1: Distillation Issues
Problem: Low recovery of the product after vacuum distillation.
-
Possible Cause 1: Incorrect temperature and pressure. The boiling point of this compound is approximately 231-232 °C at atmospheric pressure.[10] Under vacuum, the boiling point will be significantly lower. For comparison, 3-bromo-N,N-dimethylbenzylamine has a boiling point of 118°C at 20 mmHg.[3]
-
Solution: Ensure your vacuum system is functioning correctly and that the distillation temperature is appropriate for the pressure achieved. Start with a conservative temperature and gradually increase it while monitoring for product distillation.
-
-
Possible Cause 2: Thermal decomposition. Benzylamines can be susceptible to decomposition at elevated temperatures.
-
Solution: Use a high-vacuum system to lower the boiling point as much as possible. A short-path distillation apparatus can minimize the time the compound spends at high temperatures.[11]
-
Problem: The distilled product is still impure.
-
Possible Cause: Co-distillation of impurities. Some impurities may have boiling points close to that of the product.
-
Solution: Fractional distillation can improve separation. If co-distillation remains an issue, an alternative purification method like column chromatography will be necessary.
-
Guide 2: Column Chromatography Issues
Problem: Poor separation of this compound from impurities.
-
Possible Cause 1: Inappropriate solvent system. The polarity of the eluent may not be optimal for separating the product from impurities.
-
Solution: Develop a suitable solvent system using TLC before running the column. A good starting point for N-substituted benzylamines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[5] Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the product.[5]
-
-
Possible Cause 2: Product tailing. The basic nature of the amine can cause it to interact strongly with the acidic silica gel, leading to broad, tailing peaks.
-
Possible Cause 3: Column overloading. Too much crude material has been loaded onto the column.
-
Solution: Use a silica gel to crude material ratio of at least 30:1 (w/w) for good separation.[5]
-
Problem: The product does not elute from the column.
-
Possible Cause: The eluent is not polar enough.
-
Solution: Gradually increase the polarity of the eluent. If using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, a more polar solvent system like dichloromethane/methanol can be used.[2]
-
Guide 3: Recrystallization Issues
Problem: The product "oils out" instead of forming crystals.
-
Possible Cause 1: The solution is cooling too quickly.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.[2]
-
-
Possible Cause 2: The boiling point of the solvent is higher than the melting point of the compound.
-
Solution: Choose a solvent with a lower boiling point or use a two-solvent system where the compound is less soluble in the second solvent.[2]
-
Problem: No crystals form upon cooling.
-
Possible Cause 1: Too much solvent was used. The solution is not saturated.
-
Solution: Evaporate some of the solvent to concentrate the solution and then allow it to cool again.
-
-
Possible Cause 2: Supersaturation. The solution is supersaturated, but crystallization has not been initiated.
-
Solution: Scratch the inside of the flask with a glass rod at the surface of the liquid or add a seed crystal of the pure compound to induce crystallization.
-
Problem: Low yield after recrystallization.
-
Possible Cause: The product has significant solubility in the cold solvent.
-
Solution: Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product that remains dissolved. Use a minimal amount of ice-cold solvent to wash the crystals during filtration.[2]
-
Data Presentation
| Purification Method | Key Parameters | Expected Purity | Advantages | Disadvantages |
| Vacuum Distillation | Pressure: < 20 mmHgTemperature: ~100-150 °C (estimated) | Moderate to High | Good for removing non-volatile impurities. Scalable. | Potential for thermal decomposition. May not separate impurities with similar boiling points. |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate with ~0.5% Triethylamine | High to Very High | Excellent separation of a wide range of impurities. | Can be time-consuming and require large volumes of solvent. Potential for product loss on the column. |
| Recrystallization (as a salt) | Solvent: e.g., Ethanol/Water, Isopropanol/Hexane | Very High | Can yield very pure material. | Requires the product to be a solid or form a crystalline salt. Yield can be variable. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glassware is dry.
-
Charging the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at a temperature consistent with the expected boiling point under the achieved vacuum. For reference, 3-bromo-N,N-dimethylbenzylamine boils at 118 °C at 20 mmHg.[3]
Protocol 2: Purification by Column Chromatography
-
Solvent System Selection: Using TLC, determine a suitable eluent system. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1) with the addition of 0.5% triethylamine. Adjust the polarity to achieve an Rf value of approximately 0.3 for the product.[5]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[2]
Protocol 3: Purification by Recrystallization as a Hydrochloride Salt
-
Salt Formation: Dissolve the crude this compound in a suitable solvent such as diethyl ether or ethyl acetate. Add a solution of HCl in the same solvent dropwise until no further precipitation is observed.
-
Isolation of Crude Salt: Collect the precipitated hydrochloride salt by vacuum filtration and wash with a small amount of the solvent.
-
Solvent Selection for Recrystallization: In small test tubes, test the solubility of the crude salt in various solvents (e.g., ethanol, isopropanol, water, and mixtures thereof) to find a suitable recrystallization solvent or solvent pair. The ideal solvent will dissolve the salt when hot but not when cold.
-
Recrystallization: Dissolve the crude salt in a minimal amount of the hot recrystallization solvent. If a solvent pair is used, dissolve in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy, then add a few drops of the "good" solvent to redissolve the solid.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold recrystallization solvent, and dry under vacuum.[2]
Mandatory Visualization
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for column chromatography purification.
References
- 1. 3-溴溴苄 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. N-Methylbenzylamine | C8H11N | CID 7669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-溴-N-甲基苄胺 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Chromatography [chem.rochester.edu]
- 14. Chromatography [chem.rochester.edu]
Identifying common impurities in 3-Bromo-N-methylbenzylamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and troubleshooting common impurities in 3-Bromo-N-methylbenzylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and how do they influence the impurity profile?
A1: The two most common synthetic routes are the reductive amination of 3-bromobenzaldehyde with methylamine and the N-alkylation of 3-bromobenzyl bromide with methylamine. Each route has a characteristic set of potential impurities. The reductive amination route may introduce impurities such as the intermediate imine, unreacted aldehyde, and over-reduced alcohol. The alkylation route can result in unreacted starting materials and over-alkylated products.
Q2: What are the typical starting material-related impurities?
A2: Impurities in the starting materials can be carried through the synthesis. For the reductive amination pathway, impurities in 3-bromobenzaldehyde, such as isomeric bromobenzaldehydes (2- and 4-isomers) or unreacted benzaldehyde from its own synthesis, can lead to the corresponding isomeric amine impurities. For the alkylation pathway, impurities in 3-bromobenzyl bromide are the primary concern.
Q3: How can I remove unreacted starting materials and common byproducts?
A3: A combination of purification techniques is often most effective. Liquid-liquid extraction can be used to remove acidic or basic impurities. For example, an acidic wash can help remove basic starting materials like methylamine. Column chromatography is a powerful tool for separating the desired product from structurally similar impurities, such as isomeric byproducts or over-alkylated products.
Q4: Which analytical techniques are best for identifying and quantifying impurities in this compound?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying and quantifying volatile and semi-volatile impurities. High-Performance Liquid Chromatography (HPLC) with a UV detector is excellent for routine purity checks and quantification of known impurities. For structural elucidation of unknown impurities, hyphenated techniques such as LC-MS or high-resolution mass spectrometry (HRMS) are invaluable.
Troubleshooting Guide
Q1: I see an unexpected peak in my GC-MS chromatogram. How do I identify it?
A1: First, examine the mass spectrum of the unexpected peak. Compare the fragmentation pattern to a library of known compounds. If a match is not found, consider the potential impurities from your synthetic route. For example, calculate the molecular weights of suspected impurities such as unreacted starting materials, the intermediate imine, or over-alkylated products, and see if they match the parent ion in your mass spectrum. The logical workflow for identifying an unknown peak is illustrated in the diagram below.
Q2: My final product has a lower than expected purity by HPLC. What are the likely culprits?
A2: Lower than expected purity can be due to a variety of factors. Incomplete reaction can leave significant amounts of starting materials. Suboptimal reaction conditions could favor the formation of side products. Inefficient purification may not have adequately removed these impurities. Re-evaluate your reaction monitoring (e.g., by TLC or a quick in-process control by HPLC/GC) to ensure the reaction has gone to completion. Optimize your purification protocol, for instance by adjusting the solvent system in your column chromatography.
Q3: I suspect the presence of isomeric impurities. How can I confirm this and separate them?
A3: Isomeric impurities can be challenging to separate due to their similar physical properties. High-resolution GC or HPLC columns with different selectivities may be required to achieve separation. In GC-MS, while the mass spectra of isomers are often very similar, slight differences in retention times can indicate their presence. For confirmation, it is best to synthesize or purchase authentic standards of the suspected isomers and compare their retention times and spectral data with the impurity peaks in your sample.
Potential Impurities in this compound
The following tables summarize the most common impurities based on the synthetic route.
Table 1: Impurities from Reductive Amination of 3-Bromobenzaldehyde
| Impurity Name | Chemical Structure | Molecular Weight ( g/mol ) | Common Analytical Observations |
| 3-Bromobenzaldehyde | BrC₆H₄CHO | 185.02 | Unreacted starting material. |
| Methylamine | CH₃NH₂ | 31.06 | Unreacted starting material (highly volatile). |
| N-(3-bromobenzylidene)methanamine | BrC₆H₄CH=NCH₃ | 198.06 | Intermediate imine, may hydrolyze back to the aldehyde. |
| 3-Bromobenzyl alcohol | BrC₆H₄CH₂OH | 187.04 | Result of aldehyde over-reduction. |
| 2/4-Bromo-N-methylbenzylamine | BrC₆H₄CH₂NHCH₃ | 200.08 | Isomeric impurities from starting material. |
Table 2: Impurities from Alkylation of 3-Bromobenzyl Bromide
| Impurity Name | Chemical Structure | Molecular Weight ( g/mol ) | Common Analytical Observations |
| 3-Bromobenzyl bromide | BrC₆H₄CH₂Br | 249.93 | Unreacted starting material. |
| Methylamine | CH₃NH₂ | 31.06 | Unreacted starting material (highly volatile). |
| 3-Bromo-N,N-dimethylbenzylamine | BrC₆H₄CH₂N(CH₃)₂ | 214.10 | Over-alkylation byproduct. |
| 3-Bromobenzylamine | BrC₆H₄CH₂NH₂ | 186.05 | Potential impurity if starting from this material. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
-
Imine Formation: To a solution of 3-bromobenzaldehyde (10.0 g, 54.0 mmol) in methanol (100 mL), add a solution of methylamine (40% in water, 6.7 g, 86.4 mmol) dropwise at 0-5 °C.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the formation of the imine by TLC or GC-MS.
-
Reduction: Cool the mixture back to 0-5 °C and add sodium borohydride (2.4 g, 64.8 mmol) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Work-up: Quench the reaction by the slow addition of water (50 mL). Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude oil by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Protocol 2: GC-MS Method for Impurity Profiling
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split ratio 20:1).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Detector:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: m/z 40-450.
-
Protocol 3: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
Start with 10% B, hold for 1 minute.
-
Linear gradient to 90% B over 10 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 10% B and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Synthetic pathways and origins of key impurities.
Caption: Workflow for identifying an unknown impurity.
Technical Support Center: Synthesis of 3-Bromo-N-methylbenzylamine
Welcome to the technical support center for the synthesis of 3-Bromo-N-methylbenzylamine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we provide in-depth, experience-based answers to frequently asked questions, detailed troubleshooting protocols, and the rationale behind our recommendations to ensure you can achieve optimal yield and purity.
Part 1: Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of this compound, focusing on the prevalent method of reductive amination.
Q1: What is the most reliable method for synthesizing this compound on a lab scale?
For typical lab-scale synthesis (milligrams to several grams), the most reliable and common method is the direct reductive amination of 3-bromobenzaldehyde with methylamine. This one-pot reaction involves forming an imine intermediate, which is then reduced in situ to the target secondary amine.[1][2] This approach is generally preferred over multi-step routes, such as N-alkylation of 3-bromobenzylamine, due to better control over side products like tertiary amines and quaternary ammonium salts.[3]
Q2: I'm performing a reductive amination and my main side product is the tertiary amine, bis(3-bromobenzyl)methylamine. How can I prevent this?
This is the most common side reaction in this synthesis. It occurs when the desired product, this compound (a secondary amine), reacts with another molecule of 3-bromobenzaldehyde to form a new iminium ion, which is then reduced.
Root Causes & Solutions:
-
Incorrect Stoichiometry: An excess of the aldehyde relative to the amine is a primary cause.
-
Solution: Use a slight excess of the amine source (e.g., methylamine solution or methylamine hydrochloride) to ensure the aldehyde is the limiting reagent. A 1.1 to 1.5 molar equivalent of the amine is a good starting point.
-
-
Slow Reduction Rate: If the reduction of the initial imine is slow, the secondary amine product has more time to react with the remaining aldehyde.
-
Solution 1 (Recommended): Use a selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) . STAB is a mild and selective reagent that rapidly reduces iminium ions but is much slower to reduce aldehydes.[1][4] This selectivity is crucial for minimizing the formation of the tertiary amine byproduct.[1][4]
-
Solution 2 (Stepwise Procedure): Perform the reaction in two distinct steps. First, form the imine by mixing 3-bromobenzaldehyde and methylamine, often with a dehydrating agent like molecular sieves.[5] Monitor the reaction by TLC or LC-MS until the aldehyde is consumed. Then, add the reducing agent (e.g., Sodium Borohydride, NaBH₄) to reduce the isolated or in situ imine.[6] This method offers greater control but is more labor-intensive.[7]
-
Q3: My reaction is sluggish or incomplete, and I'm recovering unreacted 3-bromobenzaldehyde. What's wrong?
Incomplete conversion is often related to issues with imine formation, which is the first step of the reaction.
Root Causes & Solutions:
-
Incorrect pH: Imine formation is acid-catalyzed and is optimal under mildly acidic conditions (pH ~4-6).[8][9] If the medium is too neutral or basic, the reaction will be slow. If it's too acidic, the amine will be fully protonated and non-nucleophilic.
-
Presence of Water: Imine formation is a condensation reaction that releases water. Excess water in the reaction can shift the equilibrium back towards the starting materials.
-
Solution: Use anhydrous solvents (like dichloromethane (DCM) or 1,2-dichloroethane (DCE)) and consider adding a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or 4Å molecular sieves to the reaction mixture.[5]
-
Q4: I'm observing 3-bromobenzyl alcohol as a significant byproduct. Why is this happening and how can I stop it?
The formation of 3-bromobenzyl alcohol indicates that your reducing agent is reducing the starting aldehyde directly, rather than selectively reducing the imine intermediate.
Root Causes & Solutions:
-
Non-Selective Reducing Agent: This is common when using a strong reducing agent like Sodium Borohydride (NaBH₄) in a one-pot procedure.[3] NaBH₄ can reduce both aldehydes and imines.[10]
-
Reaction Conditions: Even with NaBH₄, procedural changes can help.
-
Solution: If you must use NaBH₄, ensure imine formation is complete before adding the reducing agent (the two-step approach described in Q2).[6] Adding the borohydride slowly at a low temperature (e.g., 0 °C) can also favor reduction of the more reactive iminium ion.
-
Part 2: Recommended Protocol & Data
This section provides a field-tested, step-by-step protocol for the synthesis of this compound using the preferred reductive amination method.
Optimized Protocol: One-Pot Reductive Amination using STAB
This protocol is designed to maximize yield and purity by minimizing the side reactions discussed above.
Materials:
-
3-Bromobenzaldehyde
-
Methylamine (e.g., 40 wt. % solution in H₂O or 2.0 M solution in THF)
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃)
-
Acetic Acid (Glacial)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzaldehyde (1.0 eq).
-
Solvent Addition: Dissolve the aldehyde in anhydrous DCM or DCE (approx. 0.2 M concentration).
-
Amine Addition: Add methylamine solution (1.2 eq) to the flask, followed by glacial acetic acid (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Reduction: In a single portion, add Sodium Triacetoxyborohydride (STAB) (1.5 eq) to the stirring mixture. Note: The reaction may bubble slightly as acetic acid reacts with the hydride.
-
Reaction Monitoring: Stir the reaction at room temperature for 3-12 hours. Monitor the disappearance of the starting aldehyde/imine intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, carefully quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
Data Summary: Comparison of Reducing Agents
The choice of reducing agent is the most critical factor in controlling side reactions.
| Reducing Agent | Selectivity for Imine vs. Aldehyde | Common Side Products | Recommended Procedure |
| NaBH(OAc)₃ (STAB) | High[4] | Minimal | One-Pot [1] |
| NaBH₃CN | Moderate-High (pH dependent)[3] | Minimal; Toxic HCN byproduct | One-Pot (pH control needed) |
| NaBH₄ | Low[7] | 3-bromobenzyl alcohol, Tertiary amine | Two-Step (Imine formation first)[6] |
Part 3: Visual Workflow & Mechanisms
Visual aids help clarify the reaction pathways and decision-making processes involved in the synthesis.
Decision Workflow for Synthesis Route
Caption: Decision tree for selecting a synthetic route.
Reaction Pathway: Reductive Amination & Key Side Reactions
References
- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 2. jocpr.com [jocpr.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. 3-ブロモ-N-メチルベンジルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. CAS 67344-77-8 | 3731-9-02 | MDL MFCD04507522 | this compound | SynQuest Laboratories [synquestlabs.com]
- 13. chembk.com [chembk.com]
Safe handling and storage of 3-Bromo-N-methylbenzylamine
This guide provides essential safety information, handling protocols, and storage requirements for 3-Bromo-N-methylbenzylamine (CAS: 67344-77-8) to ensure its safe use in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1] It can also cause severe skin burns and eye damage. Some related compounds may cause allergic skin reactions or respiratory difficulties if inhaled. Always consult the specific Safety Data Sheet (SDS) for the lot you are using.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To ensure safety, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In case of inadequate ventilation or the potential for aerosol formation, use a respirator with a suitable filter (e.g., type ABEK (EN14387) respirator filter).[1]
Q3: How should I properly store this compound?
A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[2] It should be stored in an area designated for corrosive and combustible liquids (Storage Class 10).[1] Keep it away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[2] The storage area should be locked.
Q4: What should I do in case of accidental skin or eye contact?
A4:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water or shower.
-
Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. In both cases, seek immediate medical attention by calling a poison center or doctor.
Q5: How should I handle a spill of this compound?
A5: In the event of a spill, first ensure the area is well-ventilated and remove all sources of ignition.[2][3] Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[3] Collect the absorbed material into a suitable, closed container for disposal.[2][3] Prevent the spill from entering drains.
Q6: What is the proper procedure for disposing of this compound waste?
A6: Dispose of the compound and its container at an approved waste disposal plant. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it in the sewer system.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Material has changed color (e.g., from colorless to yellow) | Exposure to air or light over time, or potential contamination. | While a slight color change may not affect all experiments, it indicates potential degradation. It is recommended to use a fresh, unopened container for sensitive applications. Ensure the container is tightly sealed and stored under an inert atmosphere if possible. |
| Precipitate forms in the liquid | The compound may have partially solidified due to cool storage temperatures or has degraded. | Gently warm the container in a water bath to see if the solid redissolves. If it does not, or if the experiment is sensitive to impurities, it is best to use a new batch. |
| Inconsistent experimental results | Impurities in the compound or improper handling leading to contamination. | Verify the purity of the compound from the Certificate of Analysis. Ensure all glassware is clean and dry before use. Use fresh solvents and reagents. |
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 67344-77-8 | [1][4] |
| Molecular Formula | C₈H₁₀BrN | [1][4] |
| Molecular Weight | 200.08 g/mol | [1][4] |
| Boiling Point | 231-232 °C | [1] |
| Density | 1.461 g/mL at 25 °C | [1] |
| Flash Point | > 110 °C (> 230 °F) | [1] |
| Refractive Index | n20/D 1.5650 | [1] |
| Storage Class | 10 (Combustible liquids) | [1] |
Experimental Protocols
General Protocol for Handling this compound
-
Preparation: Before starting, ensure you have read and understood the Safety Data Sheet (SDS). Work in a well-ventilated chemical fume hood.[5] Prepare all necessary equipment and reagents.
-
Personal Protective Equipment (PPE): Don the required PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.
-
Dispensing: Ground and bond containers when transferring the material to prevent static discharge.[3] Carefully measure and dispense the required amount of the liquid, avoiding splashes and aerosol generation.[5]
-
Reaction: If using in a reaction, add it to the reaction vessel slowly. Keep the reaction vessel in the fume hood.
-
Post-Handling: After use, tightly close the container.[3]
-
Decontamination: Clean any contaminated surfaces and equipment. Wash hands thoroughly after handling.
-
Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, according to institutional and governmental regulations.
Visual Guides
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response procedure for accidental exposure.
References
Technical Support Center: 3-Bromo-N-methylbenzylamine Degradation Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the degradation pathways of 3-Bromo-N-methylbenzylamine.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, based on related compounds, the primary routes of degradation are expected to be:
-
Oxidative Deamination: The benzylamine moiety can be oxidized to form 3-bromobenzaldehyde and methylamine. Further oxidation could lead to the formation of 3-bromobenzoic acid.
-
N-Dealkylation: The methyl group can be removed to form 3-bromobenzylamine and formaldehyde.
-
Dehalogenation: The bromine atom may be removed through various mechanisms, including reductive, oxidative, or hydrolytic processes, leading to N-methylbenzylamine and other derivatives. This is a common degradation route for halogenated organic compounds.[1][2]
-
Metabolism by Cytochrome P450 (CYP) Enzymes: In biological systems, CYP enzymes are known to metabolize secondary amines through N-hydroxylation and N-dealkylation.[3][4][5]
Q2: My this compound solution is showing signs of degradation (e.g., color change, precipitation). What should I do?
Degradation can be indicated by visual changes or through analytical methods.[6] To troubleshoot:
-
Confirm Degradation: Use an analytical technique like HPLC or LC-MS to confirm the presence of new peaks corresponding to degradation products and a decrease in the parent compound's peak area.[6]
-
Check Storage Conditions: Ensure the compound is stored under the recommended conditions (cool, dark, and dry place). Exposure to light, heat, or humidity can accelerate degradation.[7][8]
-
Solvent Purity: Use high-purity solvents, as impurities can catalyze degradation reactions.
-
pH of Solution: The pH of aqueous solutions can significantly impact the stability of amines. Conduct a pH stability study to determine the optimal pH range for your experiments.[6]
Q3: I am not observing any degradation of this compound in my experiment. What could be the reason?
If no degradation is observed, consider the following:[9]
-
Mild Stress Conditions: The applied stress (e.g., temperature, pH, oxidizing agent concentration) may be too mild to induce degradation within the experimental timeframe.
-
High Stability of the Compound: this compound might be inherently stable under the tested conditions. Studies on N-methylbenzylamine have shown its resistance to anaerobic biodegradation.[10][11]
-
Inadequate Analytical Method: The analytical method may not be able to separate the parent compound from its degradation products. A stability-indicating method needs to be developed and validated.[8]
Troubleshooting Guides
Troubleshooting HPLC Analysis
| Observed Issue | Potential Cause | Recommended Action & Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH for an amine compound.- Column overload.- Secondary interactions with the stationary phase. | - Adjust the mobile phase pH to ensure the amine is in a consistent protonation state.- Reduce the injection volume or sample concentration.- Use a column with end-capping or a different stationary phase. |
| Ghost Peaks | - Contaminated mobile phase or glassware.- Degradation of buffer components. | - Use fresh, high-purity mobile phase.- Thoroughly clean glassware.- Prepare fresh buffers daily. Sodium azide (~100 ppm) can be added to aqueous buffers to prevent microbial growth. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition or flow rate.- Temperature variations. | - Ensure proper mixing and degassing of the mobile phase.- Check the pump for leaks or pressure fluctuations.- Use a column oven to maintain a constant temperature. |
Troubleshooting Metabolite Identification
| Observed Issue | Potential Cause | Recommended Action & Troubleshooting Steps |
| No Metabolites Detected | - Low level of metabolism.- Insufficient sensitivity of the analytical method. | - Increase the incubation time or the concentration of the enzyme/cell system.- Use a more sensitive instrument (e.g., high-resolution mass spectrometry).- Concentrate the sample before analysis. |
| Difficulty in Elucidating Metabolite Structure | - Insufficient data from a single analytical technique. | - Employ a combination of analytical techniques such as LC-HRMS/MS for accurate mass and fragmentation data, and NMR for structural elucidation.[12][13]- Use computational tools for in silico fragmentation and prediction of potential metabolites. |
| Poor Mass Balance | - Some degradation products are not being detected (e.g., volatile or lack a chromophore).- Degradants are irreversibly bound to the column. | - Use a universal detector like a mass spectrometer or a charged aerosol detector.- Modify the mobile phase or gradient to ensure all components are eluted.[9] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Stress Conditions: [9]
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a set temperature (e.g., 60°C).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a set temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) and keep it at room temperature.
-
Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 80°C).
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) or sunlight.
-
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC-UV/MS method to quantify the parent compound and identify degradation products.
Protocol 2: Analysis of Aromatic Amines by GC-MS
Objective: To separate and identify this compound and its potential degradation products.
Methodology:
-
Sample Preparation:
-
Liquid-Liquid Extraction: For aqueous samples, adjust the pH to >8 with a saturated Sodium Bicarbonate solution. Extract with a suitable organic solvent like dichloromethane.[14]
-
Drying: Pass the organic extract through anhydrous sodium sulfate to remove residual water.[14]
-
Concentration: Evaporate the extract to a smaller volume under a gentle stream of nitrogen.[14]
-
-
Derivatization (Optional but Recommended for Amines):
-
GC-MS Analysis:
-
Column: Use a suitable capillary column, such as a DB-35 MS (30 m x 0.25 mm x 0.25 µm).[15]
-
Injector: Operate in splitless mode.
-
Oven Program: Develop a temperature gradient to separate the compounds of interest (e.g., start at 40°C, ramp to 280°C).[16]
-
Mass Spectrometer: Operate in selected ion monitoring (SIM) mode for quantification or full scan mode for identification of unknowns.[15]
-
Quantitative Data Summary
No specific quantitative data for the degradation of this compound was found in the literature. The following table is a template for researchers to summarize their experimental findings.
| Degradation Condition | Parameter | Value | Unit | Analytical Method |
| Acidic Hydrolysis (0.1 M HCl, 60°C) | Half-life (t½) | User Data | hours | HPLC-UV |
| Major Degradant(s) | User Data | LC-MS | ||
| Basic Hydrolysis (0.1 M NaOH, 60°C) | Half-life (t½) | User Data | hours | HPLC-UV |
| Major Degradant(s) | User Data | LC-MS | ||
| Oxidative Degradation (3% H₂O₂, RT) | Half-life (t½) | User Data | hours | HPLC-UV |
| Major Degradant(s) | User Data | LC-MS | ||
| Thermal Degradation (80°C) | Degradation Rate Constant (k) | User Data | s⁻¹ | HPLC-UV |
| Major Degradant(s) | User Data | LC-MS | ||
| Photodegradation (UV 254nm) | Quantum Yield (Φ) | User Data | HPLC-UV | |
| Major Degradant(s) | User Data | LC-MS |
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
References
- 1. mdpi.com [mdpi.com]
- 2. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Degradation Processes → Term [pollution.sustainability-directory.com]
- 8. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 9. benchchem.com [benchchem.com]
- 10. Degradation of N-methylbenzylamine and N,N-dimethylbenzylamine in anaerobic biological reactors and formation of N-nitrosomethylbenzylamine and N-nitrosodimethylamine during subsequent chloramination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Knowns and Unknowns in Metabolomics Identified by Multidimensional NMR and Hybrid MS/NMR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. [Determination of nine aromatic amines in water by cloud point extraction-gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Parameters for 3-Bromo-N-methylbenzylamine
Welcome to the technical support center for the synthesis and purification of 3-Bromo-N-methylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and efficient method is the direct reductive amination of 3-bromobenzaldehyde with methylamine. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. This approach is favored for its operational simplicity and generally good yields.[1][2]
Q2: Which reducing agent is best suited for the reductive amination to form this compound?
A2: Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are highly effective and commonly used reducing agents for this transformation.[1][3] STAB is often preferred as it is less toxic and generally does not reduce the starting aldehyde.[3] Sodium borohydride (NaBH₄) can also be used, but it may reduce the 3-bromobenzaldehyde, leading to lower yields of the desired product.[1] If using NaBH₄, it is advisable to allow sufficient time for the imine to form before adding the reducing agent.[1]
Q3: What are the primary side products to be aware of during the synthesis?
A3: The main potential side products are the tertiary amine (from over-alkylation of the product) and 3-bromobenzyl alcohol (from the reduction of the starting aldehyde).[4][5] Using an excess of the amine can help minimize dialkylation.[4] The choice of a milder reducing agent like STAB can prevent the formation of the alcohol byproduct.[3]
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress.[6] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of the aldehyde and the formation of the product. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for more quantitative analysis.[3][6]
Troubleshooting Guide
Q5: Why is my reaction yield for this compound consistently low?
A5: Low yields in reductive amination can stem from several factors. A common issue is the premature reduction of the starting aldehyde before it can form the imine with methylamine, especially when using a strong reducing agent like NaBH₄.[1] Another possibility is incomplete imine formation. The formation of the imine is an equilibrium process and can be hindered by the presence of excess water.[7]
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting flowchart for low reaction yield.
Q6: I am observing the formation of a significant amount of tertiary amine. How can I prevent this?
A6: The formation of the tertiary amine, N,N-bis(3-bromobenzyl)methylamine, arises from the product (a secondary amine) reacting with another molecule of the starting aldehyde and subsequently being reduced. To minimize this, you can adjust the stoichiometry of your reactants. Using a slight excess of methylamine relative to 3-bromobenzaldehyde can help ensure that the aldehyde preferentially reacts with the primary amine.[4]
Q7: My final product is impure after work-up. What is the best purification strategy?
A7: A combination of liquid-liquid extraction and column chromatography is a robust purification strategy.[6] An initial acidic wash during the work-up will protonate and remove any unreacted methylamine and your desired secondary amine product into the aqueous layer, leaving non-basic impurities in the organic layer. After basifying the aqueous layer, you can extract your product back into an organic solvent.[6] Subsequent purification by silica gel column chromatography is highly effective for removing any remaining impurities.[6]
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol details a standard procedure for the synthesis of this compound.
-
Preparation: In a round-bottom flask, dissolve 3-bromobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH).
-
Amine Addition: Add a solution of methylamine (1.1-1.5 eq, e.g., 40% in water or 2.0 M in THF) to the stirred solution of the aldehyde.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine. You can monitor this step by TLC.
-
Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until TLC analysis indicates complete consumption of the imine intermediate.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification.
Protocol 2: Purification by Column Chromatography
This protocol outlines a standard procedure for purifying the crude product.
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Solvent | Dichloromethane (DCM), Methanol (MeOH) | Good solubility for reactants; MeOH can accelerate imine formation. |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) | High chemoselectivity for the imine over the aldehyde.[3] |
| Stoichiometry | 1.1-1.5 eq. of Methylamine | Minimizes the formation of the tertiary amine byproduct.[4] |
| Temperature | 0 °C to Room Temperature | Controls the rate of reduction and minimizes side reactions. |
| Reaction Time | 12-24 hours | Ensures complete conversion of the imine intermediate.[3] |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting HPLC Separation of Benzylamines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC separation of benzylamines.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic problems observed with benzylamines?
A1: The most prevalent issues encountered during the HPLC analysis of benzylamines include peak tailing, inconsistent retention times, baseline noise or drift, and the appearance of ghost peaks.[1][2][3][4] Benzylamines, being basic compounds, are particularly susceptible to interactions with the stationary phase, which can lead to poor peak shapes and reproducibility.[5]
Q2: Why is peak tailing so common for benzylamine analysis?
A2: Peak tailing for basic compounds like benzylamines in reversed-phase HPLC is often caused by secondary interactions between the protonated amine groups of the analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[5][6] These interactions lead to a mixed-mode retention mechanism, where some analyte molecules are retained longer, resulting in asymmetrical peaks.[6]
Q3: What is an acceptable peak tailing factor?
A3: Ideally, the peak tailing factor (Tf) should be close to 1.0 for a perfectly symmetrical Gaussian peak. A value greater than 1.2 is generally indicative of significant tailing, and for quantitative analysis, a Tf above 2.0 is often considered unacceptable.[1][5]
Q4: How can I prevent benzylamine degradation during sample preparation and analysis?
A4: Benzylamines can be susceptible to degradation when exposed to air, CO2, and water, which can lead to the formation of imines, aldehydes, and carbonate salts.[7] To minimize degradation, it is advisable to use freshly prepared samples, keep sample vials sealed, and use high-purity, dry solvents.[7] If degradation is suspected, analyzing the sample after preparation and storage can help identify the source of the issue.[8]
Troubleshooting Guides
Guide 1: Resolving Peak Tailing
Peak tailing is a frequent challenge in the analysis of benzylamines. The following steps provide a systematic approach to diagnose and resolve this issue.
Troubleshooting Workflow for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing in benzylamine HPLC analysis.
Detailed Steps:
-
Evaluate Mobile Phase pH: The pH of the mobile phase is a critical factor.[5] At mid-range pH values (4-7), residual silanol groups on the silica column are ionized and can strongly interact with protonated benzylamines, causing tailing.[5] Lowering the mobile phase pH to below 3 protonates the silanol groups, minimizing these secondary interactions.[5][9]
-
Incorporate a Mobile Phase Additive: The addition of a competing base, such as triethylamine (TEA), to the mobile phase can reduce peak tailing.[1][9] TEA competes with the benzylamine for interaction with the active silanol sites on the stationary phase.[9]
Additive Typical Concentration Effect on Peak Shape Reference Triethylamine (TEA) 5-10 mM Reduces tailing [1][9] Formic Acid 0.1% Improves peak shape at low pH [10] Phosphoric Acid 10-20 mM Effective buffer for low pH [9] -
Select an Appropriate Column: If mobile phase optimization is insufficient, consider using a different HPLC column.
-
High-Purity Silica Columns (Type B): These columns have a lower concentration of acidic silanol groups, resulting in reduced tailing for basic compounds.[9]
-
End-capped Columns: These columns have been chemically treated to block many of the residual silanol groups.[6]
-
Hybrid Silica Columns (e.g., Charged Surface Hybrid - CSH): These columns offer excellent peak shape for basic compounds over a wider pH range.[1]
-
Mixed-Mode Columns: Columns like Primesep offer both reversed-phase and ion-exchange retention mechanisms, which can be advantageous for separating compounds with diverse properties.[11]
-
Experimental Protocol: Mobile Phase Preparation for Reduced Tailing
-
Objective: To prepare a mobile phase at pH 3.0 to minimize peak tailing for benzylamine analysis.
-
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN) or methanol (MeOH)
-
Phosphoric acid (H₃PO₄) or Formic Acid (HCOOH)
-
pH meter
-
-
Procedure:
-
Prepare the aqueous portion of the mobile phase. For a 20 mM phosphate buffer, dissolve the appropriate amount of potassium phosphate monobasic in HPLC-grade water.[9]
-
Adjust the pH of the aqueous portion to 3.0 using a dilute solution of phosphoric acid.[6]
-
Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter to remove any particulates.[12]
-
Prepare the final mobile phase by mixing the filtered aqueous buffer with the organic solvent in the desired ratio (e.g., 70:30 buffer:ACN).[9]
-
Degas the mobile phase using sonication, vacuum filtration, or helium sparging to prevent bubble formation in the HPLC system.[4]
-
Guide 2: Investigating Ghost Peaks
Ghost peaks are unexpected peaks that appear in the chromatogram and can interfere with the analysis.[13]
Troubleshooting Workflow for Ghost Peaks
Caption: A systematic approach to identifying the source of ghost peaks in HPLC.
Potential Sources and Solutions:
-
Mobile Phase Contamination: Impurities in the solvents, especially water, can accumulate on the column and elute as ghost peaks, particularly in gradient analysis.[13][14]
-
Solution: Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.[4]
-
-
System Contamination: Carryover from previous injections, contaminated injector components, or degraded pump seals can introduce ghost peaks.[15]
-
Solution: Implement a rigorous system flushing protocol between analyses. Clean the autosampler needle and injection port.
-
-
Sample Preparation: Contaminants from sample vials, caps, or solvents used during sample preparation can appear as ghost peaks.[15]
-
Solution: Rinse vials with a clean solvent before use and ensure all glassware and equipment are scrupulously clean.[13]
-
Guide 3: Addressing Retention Time Variability
Shifts in retention time can compromise peak identification and quantification.
Common Causes and Corrective Actions:
| Cause | Corrective Action | Reference |
| Mobile Phase Composition Changes | Prepare mobile phase accurately and consistently. Use a mobile phase blender or prepare large batches. Consider adding a tracer to one solvent to monitor composition. | [16] |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially after a gradient run. | [12] |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and stable temperature. | [3] |
| Pump Malfunction | Check for leaks, worn pump seals, and ensure proper check valve function. Prime the pump to remove air bubbles. | [3][12] |
| Mobile Phase pH Drift | Use a buffer of adequate concentration (typically 10-25 mM) to maintain a stable pH. | [2][12] |
Guide 4: Managing Baseline Issues
An unstable baseline can affect the accuracy of peak integration and detection limits.
Types of Baseline Problems and Solutions:
-
Baseline Drift: A gradual upward or downward slope of the baseline.
-
Baseline Noise: Random fluctuations in the baseline.
-
Baseline Spikes: Sharp, random peaks in the baseline.
References
- 1. benchchem.com [benchchem.com]
- 2. hplc.eu [hplc.eu]
- 3. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 4. medikamenterqs.com [medikamenterqs.com]
- 5. benchchem.com [benchchem.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Sciencemadness Discussion Board - Bizzare observation about benzylamines- explanation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. reddit.com [reddit.com]
- 9. LC Technical Tip [discover.phenomenex.com]
- 10. Separation of N-Ethyl-N-phenyl benzylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Benzylamine | SIELC Technologies [sielc.com]
- 12. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 13. Ghost Peaks in HPLC - 5 common sources - Axion Labs [axionlabs.com]
- 14. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 15. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 16. lcms.cz [lcms.cz]
- 17. youtube.com [youtube.com]
Technical Support Center: Scaling Up 3-Bromo-N-methylbenzylamine Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Bromo-N-methylbenzylamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound at an industrial scale?
The two most common methods for synthesizing this compound are:
-
Reductive Amination: This one-pot procedure involves the reaction of 3-bromobenzaldehyde with methylamine in the presence of a reducing agent. It is often favored for its efficiency and wide substrate scope.[1][2]
-
N-Alkylation: This method consists of the alkylation of 3-bromobenzylamine with a methylating agent, such as a methyl halide. This route is advantageous when the primary amine is readily available and over-alkylation can be effectively controlled.[2]
Q2: What are the most common impurities encountered during the synthesis of this compound?
Common impurities include:
-
Unreacted starting materials: Residual 3-bromobenzaldehyde or 3-bromobenzylamine.
-
Over-alkylation product: Formation of the tertiary amine, 3-Bromo-N,N-dimethylbenzylamine, particularly in the N-alkylation route.
-
Imine intermediate: Incomplete reduction during the reductive amination process can leave residual imine.
-
By-products from the reducing agent: Dependent on the specific reducing agent used.
Q3: What are the recommended purification methods for large-scale production?
For industrial-scale purification, the following methods are commonly employed:
-
Acid-Base Extraction: This technique is effective for separating the basic amine product from non-basic impurities. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine, transferring it to the aqueous layer. The aqueous layer is then basified, and the purified amine is extracted back into an organic solvent.
-
Distillation: Vacuum distillation is suitable for purifying thermally stable liquid amines like this compound.[3]
-
Crystallization: If the final product is a solid or can be converted to a crystalline salt (e.g., hydrochloride salt), recrystallization is an excellent method for achieving high purity.[4][5]
Troubleshooting Guides
Reductive Amination of 3-Bromobenzaldehyde
| Issue | Possible Cause(s) | Troubleshooting Strategy |
| Low Yield | - Incomplete imine formation.- Inefficient reduction of the imine.- Reduction of the aldehyde starting material by the reducing agent. | - Ensure anhydrous conditions to favor imine formation.- Add a catalytic amount of acid (e.g., acetic acid) to promote imine formation.- Choose a selective reducing agent like sodium triacetoxyborohydride (STAB) that reduces the imine faster than the aldehyde.- Optimize reaction temperature and time. |
| Presence of Unreacted 3-Bromobenzaldehyde | - Insufficient amount of methylamine or reducing agent.- Poor quality of the reducing agent. | - Use a slight excess of methylamine.- Ensure the reducing agent is fresh and active.- Increase the equivalents of the reducing agent. |
| Formation of Tertiary Amine (Over-alkylation) | - The secondary amine product reacts further with the aldehyde. | - Use a controlled stoichiometry of the aldehyde.- A stepwise procedure, where the imine is formed first, followed by the addition of the reducing agent, can minimize this side reaction.[6] |
N-Alkylation of 3-Bromobenzylamine
| Issue | Possible Cause(s) | Troubleshooting Strategy |
| Low Conversion | - Insufficient reactivity of the methylating agent.- Inadequate base to neutralize the formed acid. | - Use a more reactive methylating agent (e.g., methyl iodide instead of methyl chloride).- Employ a stronger, non-nucleophilic base.- Increase the reaction temperature. |
| Significant Over-alkylation to Tertiary Amine | - The secondary amine product is more nucleophilic than the starting primary amine.- Excess methylating agent. | - Use a 1:1 stoichiometry of amine to methylating agent or a slight excess of the amine.- Add the methylating agent slowly to the reaction mixture.- A lower reaction temperature may favor mono-alkylation. |
| Difficult Purification | - Similar polarities of the primary, secondary, and tertiary amines. | - Optimize acid-base extraction conditions.- Consider conversion to a salt for purification by recrystallization.- High-performance liquid chromatography (HPLC) may be necessary for achieving very high purity. |
Data Presentation
Table 1: Comparison of Typical Synthesis Parameters for this compound Production
| Parameter | Reductive Amination | N-Alkylation |
| Starting Materials | 3-Bromobenzaldehyde, Methylamine | 3-Bromobenzylamine, Methyl Halide |
| Typical Yield | 70-95% | 60-85% |
| Reaction Time | 2-12 hours | 4-24 hours |
| Typical Purity (Crude) | 85-95% | 75-90% |
| Key Advantages | - One-pot procedure- Generally higher yields- Milder reaction conditions | - Utilizes readily available starting materials- Can be a simpler procedure if over-alkylation is controlled |
| Key Disadvantages | - Requires a selective and stable reducing agent- Potential for side reactions if not optimized | - Risk of over-alkylation- May require more stringent control of stoichiometry |
Note: The values presented are typical and may vary depending on the specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Reductive Amination of 3-Bromobenzaldehyde
Materials:
-
3-Bromobenzaldehyde
-
Methylamine (as a solution in a suitable solvent, e.g., THF or methanol)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 3-bromobenzaldehyde (1.0 eq) in DCM, add methylamine solution (1.1-1.2 eq).
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise, maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC or HPLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: N-Alkylation of 3-Bromobenzylamine
Materials:
-
3-Bromobenzylamine
-
Methyl iodide or dimethyl sulfate
-
Potassium carbonate or another suitable base
-
Acetonitrile or other suitable polar aprotic solvent
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of 3-bromobenzylamine (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile, slowly add methyl iodide (1.0-1.1 eq) at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50°C) for 4-24 hours, monitoring the reaction by TLC or HPLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to separate the desired secondary amine from unreacted primary amine and over-alkylated tertiary amine.
Visualizations
Caption: Primary synthesis routes for this compound.
Caption: Troubleshooting workflow for low yield in reductive amination.
Caption: Relationships between reaction parameters and product characteristics.
References
Technical Support Center: Solvent Removal for 3-Bromo-N-methylbenzylamine Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 3-Bromo-N-methylbenzylamine. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the solvent removal phase of your experimental workflow. Our goal is to equip you with the knowledge to make informed decisions, ensuring the integrity and purity of your final product.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding solvent removal after reactions involving this compound.
Q1: What are the most common solvents used in reactions with this compound, and how does this influence the choice of removal technique?
Common solvents include dichloromethane (DCM), diethyl ether, toluene, and N,N-dimethylformamide (DMF). The choice of solvent is critical as it dictates the most efficient and safe removal method. For volatile, non-polar solvents like DCM and diethyl ether, rotary evaporation is typically the preferred method. For higher boiling point solvents like toluene or DMF, more specialized techniques such as vacuum distillation or aqueous extraction may be necessary.[1][2]
Q2: My this compound product appears to be an oil, making solvent removal difficult. What should I do?
It's common for amine products like this compound to be oils at room temperature. In this case, after initial solvent removal via rotary evaporation, you can use liquid-liquid extraction followed by column chromatography for purification. To break emulsions that may form during extraction, consider adding a saturated brine solution or filtering the mixture through a pad of celite.[2]
Q3: I'm observing discoloration (yellow/brown) in my product after solvent removal. What is the likely cause and how can I fix it?
Discoloration can indicate the presence of impurities or degradation of the product. One potential cause is the release of elemental bromine from the decomposition of N-bromo compounds. To address this, you can wash the product with a dilute solution of a reducing agent like sodium thiosulfate, followed by drying and removal of the solvent.[3]
Q4: How can I effectively remove polar, high-boiling solvents like DMF or DMSO?
These solvents are challenging to remove due to their high boiling points. A common and effective method is to dilute the reaction mixture with a large volume of water and then extract your product with a nonpolar solvent. The DMF or DMSO will preferentially partition into the aqueous layer. For every 5 mL of DMF or DMSO, it's recommended to wash with at least 50 mL of water.[1]
Q5: What is the best way to handle amine-based solvents like pyridine or triethylamine that may have been used in the reaction?
Amine solvents will typically partition into the organic layer during a standard aqueous workup. To remove them, you can perform an acidic wash. By washing the organic layer with a dilute acid solution (e.g., 1 M HCl), the amine will be protonated, making it water-soluble and allowing it to be extracted into the aqueous layer. This method should only be used if your target compound is stable in acidic conditions.[1]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the solvent removal process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield After Purification | Product Loss During Rotary Evaporation: The compound may be volatile and lost with the solvent. | - Use a lower temperature for the water bath. - Ensure the vacuum is not too high. - Consider using a cold trap to recover any volatilized product. |
| Incomplete Extraction: The product may have some solubility in the aqueous layer. | - Perform multiple extractions with the organic solvent. - Use a different organic solvent with higher affinity for your product. - A 3:1 mixture of chloroform and isopropanol can be an effective extraction solvent for pulling polar organics from the aqueous phase.[4] | |
| Persistent Solvent Impurities in Final Product | Azeotrope Formation: The solvent may form an azeotrope with your product or another component, making it difficult to remove by simple evaporation. | - Attempt to remove the solvent by co-evaporation with a different, lower-boiling solvent that forms an azeotrope with the impurity. For example, traces of pyridine can often be removed by repeated co-evaporation with toluene.[1] |
| High Boiling Point of Solvent: The solvent has a high boiling point, making it difficult to remove without degrading the product. | - Use high-vacuum distillation if your product is thermally stable. - For heat-sensitive compounds, consider purification methods that do not require heating, such as column chromatography or recrystallization.[5] | |
| Emulsion Formation During Aqueous Workup | Similar Densities of Organic and Aqueous Layers: This can make separation difficult. | - Add a saturated brine solution to increase the density of the aqueous layer. - Filter the mixture through a pad of celite.[2] |
| Presence of Surfactant-like Impurities: Byproducts or unreacted starting materials may be stabilizing the emulsion. | - Allow the mixture to stand for an extended period. - Gentle swirling or mechanical agitation can sometimes break the emulsion. |
Section 3: Experimental Protocols
Here we provide detailed, step-by-step methodologies for common solvent removal techniques.
Protocol 1: Solvent Removal by Rotary Evaporation
This is a standard and efficient method for removing volatile solvents.[6][7]
-
Preparation: Ensure the crude reaction mixture is in a round-bottom flask. Do not fill the flask more than halfway.
-
Assembly: Securely attach the flask to the rotary evaporator. Ensure all glass joints are properly sealed.
-
Cooling: Start the coolant flow to the condenser.
-
Rotation: Begin rotating the flask at a moderate speed to create a thin film of the liquid, which increases the surface area for evaporation.[7]
-
Vacuum: Gradually apply a vacuum. The pressure should be low enough to reduce the boiling point of the solvent but not so low that the sample bumps or boils too vigorously.
-
Heating: Immerse the rotating flask in a heated water bath. The temperature should be set to a point that allows for efficient evaporation without degrading the product.
-
Monitoring: Continue the process until all the solvent has been collected in the receiving flask.
-
Completion: Once the solvent is removed, release the vacuum, stop the rotation, and remove the flask.
Protocol 2: Work-up using Liquid-Liquid Extraction
This procedure is designed to separate the product from water-soluble impurities and solvents.[5]
-
Transfer: Transfer the reaction mixture to a separatory funnel.
-
Dilution: Add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and water.
-
Extraction: Stopper the funnel, invert it, and vent to release any pressure. Shake the funnel vigorously for 1-2 minutes, venting periodically.
-
Separation: Allow the layers to separate. Drain the lower layer. The identity of the lower layer (aqueous or organic) will depend on the relative densities of the solvents used.
-
Washing:
-
Acidic Wash (to remove basic impurities): Add a 1 M aqueous solution of HCl to the separatory funnel. Shake, vent, and allow the layers to separate. Drain and discard the aqueous layer.[1][5]
-
Basic Wash (to remove acidic impurities): Add a saturated aqueous solution of sodium bicarbonate. Shake, vent, and allow the layers to separate. Drain and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to help remove dissolved water.[5]
-
-
Drying: Drain the organic layer into a clean Erlenmeyer flask. Add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), swirl, and let it stand for 10-15 minutes.
-
Filtration and Concentration: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.
Section 4: Visual Diagrams
The following diagrams illustrate key decision-making processes and workflows.
Caption: Decision tree for selecting the appropriate solvent removal technique.
Caption: Workflow for liquid-liquid extraction.
Section 5: References
-
PrepChem. (n.d.). Synthesis of 3-bromo-N,N-dimethylbenzylamine. Retrieved from --INVALID-LINK--
-
University of California, San Diego. (n.d.). Remove Sticky Reagents. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification of N-Benzyl-2-bromo-3-methylbenzamide. Retrieved from --INVALID-LINK--
-
LabTech. (n.d.). Rotary Evaporator | Common evaporation & concentration methods. Retrieved from --INVALID-LINK--
-
KinTek Corporation. (2025, January 23). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. Retrieved from --INVALID-LINK--
-
University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Synthesis of N-Benzyl-2-bromo-3-methylbenzamide. Retrieved from --INVALID-LINK--
-
ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US4240923A - Process and amine-solvent absorbent for removing acidic gases from gaseous mixtures. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN101088984A - Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride. Retrieved from --INVALID-LINK--
-
YouTube. (2024, April 27). Gabriel Synthesis of Primary Amines - Lec9. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound 97 67344-77-8. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification of 3-Amino-4-bromo-N-cyclohexylbenzamide. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). EP1247799A2 - Process for the preparation of N-benzylamines. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Comparative study of "N-Benzyl-2-bromo-N-methylbenzamide" synthesis methods. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Amine. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). This compound | CAS 67344-77-8 | SCBT. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound 97 67344-77-8. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 3-Bromo-N-methylbenzamide. Retrieved from --INVALID-LINK--
-
White Rose eTheses Online. (2022). The Continuous Extraction of Carboxylic Acids and Amines. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Bromine-Based Derivatization of Carboxyl-Containing Metabolites for Liquid Chromatography–Trapped Ion Mobility Spectrometry–Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (2010, January 4). Working with Hazardous Chemicals. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: N-bromo-t-butylamine Purification. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4-Bromo-N-methylbenzylamine 97 699-03-6. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2024, March 4). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
Science of Synthesis. (n.d.). Dealkylation reactions offer convenient synthetic strategies for the preparation of amines. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). monitoring the reaction progress of N-methyl-3-(phenoxymethyl)benzylamine synthesis. Retrieved from --INVALID-LINK--
References
Validation & Comparative
A Comparative Guide to 2-Bromo-N-methylbenzylamine and 3-Bromo-N-methylbenzylamine for Researchers
An In-depth Analysis of Positional Isomers in Drug Discovery and Chemical Synthesis
In the landscape of pharmaceutical research and synthetic chemistry, the subtle yet significant differences between positional isomers can profoundly influence biological activity, reactivity, and overall suitability for various applications. This guide provides a comprehensive comparison of 2-Bromo-N-methylbenzylamine and 3-Bromo-N-methylbenzylamine, offering researchers, scientists, and drug development professionals a detailed overview of their chemical properties, synthesis, and potential biological activities, supported by available experimental data and detailed protocols.
Chemical and Physical Properties: A Head-to-Head Comparison
A summary of the key chemical and physical properties of 2-Bromo-N-methylbenzylamine and this compound is presented below. These properties are fundamental to understanding the behavior of these compounds in experimental settings.
| Property | 2-Bromo-N-methylbenzylamine | This compound |
| CAS Number | 698-19-1[1] | 67344-77-8[2] |
| Molecular Formula | C₈H₁₀BrN[1][3] | C₈H₁₀BrN[2][4] |
| Molecular Weight | 200.08 g/mol [1][3] | 200.08 g/mol [2] |
| Boiling Point | 71-74 °C at 2 mmHg[1] | 231-232 °C[2][4] |
| Density | 1.358 g/mL at 25 °C[1] | 1.461 g/mL at 25 °C[2][4] |
| Refractive Index | n20/D 1.5670[1] | n20/D 1.5650[2][4] |
Synthesis and Reactivity
Both 2-Bromo-N-methylbenzylamine and this compound are typically synthesized via the nucleophilic substitution of the corresponding bromobenzyl bromide with methylamine. The position of the bromine atom on the benzene ring influences the reactivity of the molecule. The electron-withdrawing nature of the bromine atom can affect the electron density of the aromatic ring and the benzylic position, potentially leading to differences in reaction kinetics and susceptibility to further chemical modifications.[5]
2-Bromo-N-methylbenzylamine is recognized as a versatile intermediate in organic synthesis. The bromine atom can be displaced through various nucleophilic substitution reactions, and the secondary amine functionality allows for a range of derivatization reactions.[6]
Comparative Biological Activity
While comprehensive comparative studies on the biological activities of these two isomers are limited in publicly available literature, some data exists for 2-Bromo-N-methylbenzylamine, suggesting its potential in several therapeutic areas.
| Biological Activity | 2-Bromo-N-methylbenzylamine (IC₅₀) | This compound (IC₅₀) |
| Antioxidant (H₂O₂ Scavenging) | 25 µM | Data not available |
| Anti-inflammatory (NO Production Inhibition) | 15 µM | Data not available |
| Cytotoxicity (MTT Assay on A549 Cells) | 30 µM | Data not available |
Experimental Protocols
To facilitate further research and a direct comparison of these isomers, detailed methodologies for key biological assays are provided below.
Synthesis of Bromo-N-methylbenzylamines
A general procedure for the synthesis of bromo-N-methylbenzylamines involves the reaction of the corresponding bromobenzyl bromide with methylamine. The following is a representative protocol that can be adapted for both isomers.
Protocol:
-
Dissolve the respective bromobenzyl bromide (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Slowly add a solution of methylamine (e.g., 40% in water or as a gas) (1.2-2 equivalents) to the stirred solution at a controlled temperature (e.g., 0-5 °C).
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield the desired Bromo-N-methylbenzylamine.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cells (e.g., A549 human lung carcinoma cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of 2-Bromo-N-methylbenzylamine or this compound and incubate for a further 24-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce nitric oxide production.
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and incubate at room temperature.
-
Measure the absorbance at approximately 540 nm.
-
Determine the concentration of nitrite and calculate the percentage inhibition of NO production compared to LPS-stimulated cells without treatment to determine the IC₅₀ value.
Conclusion and Future Directions
This guide highlights the key physicochemical characteristics and provides a framework for the synthesis and biological evaluation of 2-Bromo-N-methylbenzylamine and this compound. The available data suggests that the 2-bromo isomer possesses antioxidant, anti-inflammatory, and cytotoxic properties. However, the lack of corresponding data for the 3-bromo isomer underscores a critical knowledge gap.
Future research should focus on conducting direct, parallel studies of these two isomers to elucidate the impact of the bromine atom's position on their biological activities. Such studies will be invaluable for structure-activity relationship (SAR) analyses and for guiding the design of more potent and selective therapeutic agents. The experimental protocols provided herein offer a starting point for researchers to undertake these important comparative investigations.
References
A Comparative Guide to 4-Bromo-N-methylbenzylamine and 3-Bromo-N-methylbenzylamine for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the selection of building blocks is a critical decision that dictates the trajectory of a research program. Substituted benzylamines are foundational scaffolds in medicinal chemistry due to their prevalence in biologically active molecules. The positional isomerism of a substituent, such as a bromine atom, on the phenyl ring can profoundly influence a molecule's physicochemical properties, reactivity, and ultimately its biological function. This guide provides an in-depth, objective comparison of 4-Bromo-N-methylbenzylamine and 3-Bromo-N-methylbenzylamine, offering experimental insights to inform rational selection and application in your research.
Section 1: Physicochemical Properties - A Tale of Two Isomers
The placement of the bromine atom—para (position 4) versus meta (position 3)—directly impacts the molecule's symmetry, polarity, and intermolecular interactions. These differences manifest in their macroscopic physical properties.
The 4-bromo isomer, being more symmetrical, can pack more efficiently into a crystal lattice, which often results in a higher melting point. Conversely, the less symmetrical 3-bromo isomer has a slightly higher boiling point, which can be attributed to a greater dipole moment leading to stronger intermolecular forces in the liquid state.[1] The density difference is also notable, with the meta isomer being significantly denser than the para isomer.
Table 1: Comparative Physicochemical Properties
| Property | 4-Bromo-N-methylbenzylamine | This compound | Rationale for Difference |
| CAS Number | 699-03-6 | 67344-77-8 | Unique identifiers for distinct chemical substances. |
| Molecular Formula | C₈H₁₀BrN[2][3] | C₈H₁₀BrN[4] | Isomers share the same molecular formula. |
| Molecular Weight | 200.08 g/mol [2] | 200.08 g/mol [4] | Isomers share the same molecular weight. |
| Boiling Point | 218-219 °C | 231-232 °C[1] | Asymmetry in the 3-bromo isomer leads to a larger dipole moment and stronger intermolecular forces. |
| Density | 1.00 g/mL at 25 °C | 1.461 g/mL at 25 °C[1] | Differences in crystal packing and intermolecular spacing in the liquid state. |
| Refractive Index (n20/D) | 1.5650 | 1.5650 | Similar refractive indices suggest comparable electronic polarizability. |
| pKa (Predicted) | Not readily available | 9.32 ± 0.10[1] | The electron-withdrawing effect of bromine influences the basicity of the amine. |
Section 2: Spectroscopic Fingerprints - Unambiguous Isomer Identification
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are the gold standard for distinguishing between these isomers. The symmetry of the para-substituted ring versus the asymmetry of the meta-substituted ring gives rise to distinct and easily interpretable patterns in the aromatic region of the ¹H NMR spectrum.
-
4-Bromo-N-methylbenzylamine (¹H NMR): Due to the C2 symmetry of the para-substituted ring, the four aromatic protons are chemically equivalent in pairs. This results in a characteristic AA'BB' system, which typically appears as two distinct doublets. One doublet corresponds to the two protons ortho to the bromomethyl group, and the other to the two protons meta to it.[5]
-
This compound (¹H NMR): The lack of symmetry in the meta-substituted ring means all four aromatic protons are chemically non-equivalent. This leads to a more complex splitting pattern, often presenting as four separate signals (e.g., a singlet, a triplet, and two doublets or variations thereof depending on the coupling constants).
This clear difference in the aromatic region provides a rapid and definitive method for identifying the specific isomer in hand.
Section 3: Synthesis and Reactivity - A Practical Guide
A common and efficient method for synthesizing both isomers is the reductive amination of the corresponding bromobenzaldehyde.[6][7][8] This two-step, one-pot process is highly versatile and avoids the over-alkylation issues often encountered with direct alkylation of benzyl halides.[8]
Workflow for Reductive Amination
Caption: General workflow for synthesizing bromo-N-methylbenzylamines via reductive amination.
Detailed Experimental Protocol: Synthesis of 4-Bromo-N-methylbenzylamine
This protocol is representative and can be adapted for the 3-bromo isomer by starting with 3-bromobenzaldehyde.
-
Imine Formation: To a solution of 4-bromobenzaldehyde (1 equivalent) in methanol, add a solution of methylamine (1.2 equivalents, e.g., 40% in H₂O) dropwise at 0-5 °C. Stir the reaction mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC or GC-MS.
-
Causality Insight: Using a slight excess of methylamine drives the equilibrium towards imine formation. Methanol is a suitable solvent that dissolves the reactants and is compatible with the subsequent reduction step.
-
-
Reduction: Cool the reaction mixture back to 0-5 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Expertise Insight: Sodium borohydride is a mild and selective reducing agent, ideal for reducing the imine C=N bond without affecting the aromatic ring or the bromo-substituent. Portion-wise addition is crucial to control the exothermic reaction and prevent side reactions. Sodium cyanoborohydride (NaBH₃CN) is an alternative that is particularly effective as it can selectively reduce the protonated iminium ion in the presence of the starting aldehyde, allowing for a true one-pot reaction.[6][8]
-
-
Workup and Purification: After stirring for an additional 2-4 hours at room temperature, quench the reaction by slowly adding water. Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Reactivity Comparison
The position of the electron-withdrawing bromine atom influences the nucleophilicity of the amine and the reactivity of the aromatic ring.
-
Nucleophilicity: The bromine atom deactivates the ring through its inductive effect.[9] In the para position, bromine's electron-donating resonance effect partially counteracts the inductive effect. In the meta position, the resonance effect is negligible. Consequently, the nitrogen atom in 4-bromo-N-methylbenzylamine is slightly more nucleophilic than in its 3-bromo counterpart. This can lead to faster reaction rates in processes like N-alkylation or acylation.[10]
-
Aromatic Ring Reactivity: Both isomers are deactivated towards electrophilic aromatic substitution compared to unsubstituted N-methylbenzylamine. The -CH₂NHCH₃ group is an ortho-, para-director.[11][12]
-
In 4-bromo-N-methylbenzylamine , the positions ortho to the activating aminomethyl group are already occupied by bromine or are sterically hindered. Electrophilic attack will preferentially occur ortho to the aminomethyl group.
-
In This compound , the directing effects of the two groups are cooperative. The aminomethyl group directs ortho and para (positions 2, 4, 6), while the bromine directs meta to itself (positions 2, 4, 6). This strong activation towards positions 2, 4, and 6 makes the 3-bromo isomer potentially more reactive in specific electrophilic aromatic substitution reactions.
-
Section 4: Isomer Differentiation Workflow
For a researcher presented with an unknown sample, a logical workflow is essential for confident identification.
Caption: Decision workflow for distinguishing between 3- and 4-bromo-N-methylbenzylamine isomers.
Conclusion
While 4-Bromo-N-methylbenzylamine and this compound share the same molecular formula, their isomeric differences lead to distinct physical properties and reactivity profiles. The para-isomer is more symmetric with a lower boiling point, while the meta-isomer is denser and less symmetric. These differences are most clearly and definitively observed in their ¹H NMR spectra. Understanding these nuances is paramount for the synthetic chemist, enabling the rational design of synthetic routes and the confident prediction of reaction outcomes. This guide serves as a foundational resource to empower researchers to make informed decisions when utilizing these versatile chemical building blocks.
References
- 1. chembk.com [chembk.com]
- 2. Benzenemethanamine, 4-bromo-N-methyl- | C8H10BrN | CID 485400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-N-methylbenzylamine (97%) - Amerigo Scientific [amerigoscientific.com]
- 4. scbt.com [scbt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. differencebetween.com [differencebetween.com]
A Comparative Analysis of Brominated N-Methylbenzylamine Isomers for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the strategic modification of molecular scaffolds is a cornerstone of optimizing pharmacological activity. The brominated N-methylbenzylamine backbone presents a versatile platform for probing structure-activity relationships. The position of the bromine atom on the phenyl ring—ortho (2-bromo), meta (3-bromo), or para (4-bromo)—can significantly influence the molecule's physicochemical properties and its interaction with biological targets. This guide provides a comparative analysis of these three isomers, summarizing their chemical properties, potential pharmacological activities based on related compounds, and detailed experimental protocols for their synthesis and evaluation.
Comparative Physicochemical Properties
The ortho-, meta-, and para-isomers of brominated N-methylbenzylamine share the same molecular formula and weight but exhibit distinct physical properties due to the differential placement of the bromine atom. These differences can impact their solubility, membrane permeability, and interaction with target proteins.
| Property | o-bromo-N-methylbenzylamine | m-bromo-N-methylbenzylamine | p-bromo-N-methylbenzylamine |
| CAS Number | 698-19-1 | 67344-77-8 | 699-03-6[1][2] |
| Molecular Formula | C₈H₁₀BrN | C₈H₁₀BrN | C₈H₁₀BrN |
| Molecular Weight | 200.08 g/mol | 200.08 g/mol | 200.08 g/mol [1][2] |
| Boiling Point | 71-74 °C / 2 mmHg | 231-232 °C | 218-219 °C[1][2] |
| Density | 1.358 g/mL at 25 °C | 1.461 g/mL at 25 °C | 1.00 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.5670 | n20/D 1.5650 | n20/D 1.5650[1] |
Potential Pharmacological Activities: An Inferential Analysis
Monoamine Transporter and Receptor Interactions:
-
Dopamine and Norepinephrine Transporters: Benzylamine analogues have been evaluated as inhibitors of norepinephrine and dopamine uptake. Studies have shown that substitution on the aromatic ring can influence both potency and selectivity. For instance, ortho-substitution in some benzylamine series has been associated with high potency and specificity for the norepinephrine transporter over the dopamine transporter.[3]
-
Serotonin Receptors and Transporters: The affinity of phenethylamine and tryptamine analogues for serotonin (5-HT) receptors is influenced by aromatic substitution. 4-bromination (para-position) has been shown to enhance 5-HT receptor affinity in some phenethylamine series.[4] N-benzyl substitution on tryptamines, including ortho- and meta-bromo-benzyl derivatives, has also been explored for its effect on 5-HT₂A and 5-HT₂C receptor affinity and functional activity.[5] Furthermore, derivatives of N,N-dimethyl-2-(2'-amino-4'-substituted-phenylthio)benzylamines have been investigated as selective serotonin transporter (SERT) ligands.[6]
Enzyme Inhibition:
-
Monoamine Oxidase (MAO): Benzylamine-containing scaffolds are present in known monoamine oxidase (MAO) inhibitors. The exploration of new benzylamine-sulfonamide derivatives has led to the identification of selective MAO-B inhibitors.[7] The position of the bromo substituent on the N-methylbenzylamine core could modulate the inhibitory potency and selectivity towards MAO-A and MAO-B.
Structure-Activity Relationships (SAR):
The position of the bromine atom is expected to significantly impact the molecule's electronic and steric properties, thereby influencing its binding to a target protein.
-
Ortho-position: A bromine atom at the ortho-position can induce a conformational bias in the N-methylbenzylamino side chain, which could be either favorable or unfavorable for binding to a specific receptor or enzyme active site.
-
Meta-position: Substitution at the meta-position is less likely to cause significant steric hindrance compared to the ortho-position and can influence the electronic properties of the aromatic ring.
-
Para-position: The para-position is often electronically and sterically accessible. Substitution at this position can introduce key interactions with the binding pocket of a target protein.
Experimental Protocols
Synthesis of Brominated N-Methylbenzylamine Isomers via Reductive Amination
Reductive amination is a versatile and widely used method for the synthesis of amines. This protocol describes a general procedure for the synthesis of ortho-, meta-, and para-brominated N-methylbenzylamine from the corresponding bromobenzaldehyde.
Workflow for Reductive Amination
Caption: General workflow for the synthesis of brominated N-methylbenzylamine isomers via reductive amination.
Materials:
-
o-, m-, or p-Bromobenzaldehyde
-
Methylamine solution (e.g., 40% in water or 2.0 M in THF/Methanol)
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol or another suitable solvent
-
Glacial acetic acid (optional, as a catalyst)
-
Dichloromethane or Ethyl acetate for extraction
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Dissolve the respective bromobenzaldehyde isomer (1.0 eq) in methanol.
-
To this solution, add the methylamine solution (1.5-2.0 eq). A few drops of glacial acetic acid can be added to catalyze imine formation.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by slowly adding water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure brominated N-methylbenzylamine isomer.
In Vitro Receptor Binding Assay Protocol
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of the brominated N-methylbenzylamine isomers for a specific G-protein coupled receptor (GPCR), such as a serotonin or dopamine receptor subtype.
Workflow for a Competitive Radioligand Binding Assay
Caption: General workflow for determining receptor binding affinity using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the target receptor of interest.
-
A suitable radioligand with high affinity and selectivity for the target receptor (e.g., [³H]-Ketanserin for 5-HT₂A receptors).
-
The brominated N-methylbenzylamine isomers (test compounds).
-
A known non-labeled antagonist for the determination of non-specific binding.
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter and scintillation cocktail.
Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add a fixed concentration of the radioligand to all wells.
-
For the determination of total binding, add buffer. For non-specific binding, add a high concentration of the non-labeled antagonist. For the competition assay, add varying concentrations of the brominated N-methylbenzylamine isomers.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
The data is then analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Hypothetical Signaling Pathway
Given that benzylamine derivatives can interact with GPCRs such as serotonin and dopamine receptors, a potential signaling pathway that could be investigated for the brominated N-methylbenzylamine isomers is the Gq-coupled pathway, which is activated by several serotonin receptor subtypes (e.g., 5-HT₂A, 5-HT₂C).
Hypothetical Gq-Coupled Signaling Pathway
Caption: A hypothetical Gq-coupled signaling pathway that could be modulated by brominated N-methylbenzylamine isomers.
Conclusion
The ortho-, meta-, and para-isomers of brominated N-methylbenzylamine represent a valuable set of tools for exploring structure-activity relationships in drug discovery. While direct comparative pharmacological data is currently limited, the known activities of related benzylamine derivatives suggest that these isomers may interact with important neurological targets such as monoamine transporters and receptors. The provided experimental protocols for synthesis and in vitro screening offer a clear path for researchers to generate the necessary data to elucidate the distinct pharmacological profiles of each isomer. Future studies directly comparing the biological activities of these three isomers are warranted to unlock their full potential in the development of novel therapeutics.
References
- 1. 4-Bromo-N-methylbenzylamine 97 699-03-6 [sigmaaldrich.com]
- 2. 4-溴-N-甲基苄胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Inhibition of uptake of catecholamines by benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Bromo-N-methylbenzylamine Analogs as Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-Bromo-N-methylbenzylamine analogs concerning their inhibitory activity against Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). Monoamine oxidases are crucial enzymes in the metabolism of neurotransmitters, making them significant targets in the development of therapeutics for neurological disorders. Understanding the SAR of inhibitors is pivotal for the design of potent and selective drug candidates.
Quantitative Data Summary
The following table summarizes the available quantitative data on the MAO inhibitory activity of selected benzylamine analogs. The data is compiled from various studies to facilitate a clear comparison of the effects of different substituents on the benzylamine scaffold.
| Compound ID | Structure | Target | IC50 (µM) | Selectivity |
| 1 | This compound | MAO-A | Data not available | Data not available |
| MAO-B | Data not available | Data not available | ||
| 2j | (S)-N-(4-bromobenzyl)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | MAO-A | 2.48[1] | Selective for MAO-A |
| MAO-B | > 40[1] | |||
| S-series analog | Pyridazinone with 3-bromobenzylpiperidine moiety | MAO-B | Less potent than 3-Cl analog | Data not available |
Structure-Activity Relationship (SAR) Analysis
The inhibitory activity of benzylamine analogs against MAO-A and MAO-B is influenced by the nature and position of substituents on the phenyl ring, as well as the substitution on the nitrogen atom.
Based on the available data and related literature, the following SAR trends can be inferred for bromo-substituted N-methylbenzylamine analogs:
-
Halogen Substitution: The presence and position of a halogen on the benzyl ring are critical for activity and selectivity. A study on (S)-N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives demonstrated that a bromine atom at the para position of the benzyl ring (compound 2j ) confers selective inhibitory activity against MAO-A (IC50 = 2.48 µM)[1].
-
Positional Isomerism of Bromine: In a series of pyridazinobenzylpiperidine derivatives, a 3-bromo substitution on the benzyl ring resulted in lower MAO-B inhibitory potency compared to a 3-chloro substituent. This suggests that for MAO-B inhibition, chlorine may be a more favorable halogen at the meta position than bromine in this particular scaffold.
-
N-Alkylation: The N-methyl group in this compound is a key feature. Generally, the nature of the N-alkyl substituent in benzylamine derivatives can influence potency and selectivity for MAO-A versus MAO-B. However, specific SAR data for varying the N-alkyl group in the context of a 3-bromo-substituted benzyl ring is limited in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Monoamine Oxidase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against human MAO-A and MAO-B.
Principle: The assay measures the ability of a compound to inhibit the enzymatic activity of MAO. The activity of MAO is determined by monitoring the production of a fluorescent or chromogenic product resulting from the oxidation of a substrate.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (as substrate)
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.
-
In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well.
-
Add the test compound or reference inhibitor to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate (kynuramine).
-
Monitor the change in fluorescence or absorbance over time at the appropriate wavelength for the product.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the control (enzyme activity without inhibitor).
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Logical Relationship of SAR Factors
The following diagram illustrates the key structural components of this compound analogs and their influence on MAO inhibition.
Caption: Key structural modifications influencing MAO inhibitory activity.
Experimental Workflow for MAO Inhibition Assay
This diagram outlines the general workflow for determining the IC50 values of the test compounds.
Caption: General workflow for the in vitro MAO inhibition assay.
Monoamine Oxidase Signaling Pathway
The following diagram illustrates the role of Monoamine Oxidase in the degradation of monoamine neurotransmitters.
Caption: Role of MAO in neurotransmitter metabolism and its inhibition.
References
A Comparative Guide to Purity Validation of 3-Bromo-N-methylbenzylamine by NMR Spectroscopy
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is paramount to the reliability of experimental outcomes and the safety of final products. 3-Bromo-N-methylbenzylamine, a key building block in the synthesis of various organic compounds including pharmaceuticals, requires rigorous purity assessment.[1] This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the purity validation of this compound, supported by experimental protocols and data.
Purity Assessment by ¹H NMR Spectroscopy
Quantitative ¹H NMR (qNMR) is a powerful primary ratio method for purity determination. It allows for the direct measurement of the analyte concentration against a certified internal standard of known purity, without the need for a reference standard of the analyte itself.[2] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, enabling accurate quantification.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
Objective: To determine the purity of this compound using an internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial. The standard should have a known purity, be stable, not react with the sample, and have signals that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
2. Instrumentation and Parameters:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Temperature: 298 K.
-
Pulse Program: A standard quantitative pulse sequence with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Acquisition Time: > 3 seconds.
3. Data Analysis:
-
Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).
-
Integrate the area of a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
Data Presentation: Expected ¹H NMR Signals
The following table summarizes the expected chemical shifts for this compound. The exact positions can vary slightly based on the solvent and concentration.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-CH₃ | ~2.45 | Singlet | 3H |
| Benzyl CH₂ | ~3.70 | Singlet | 2H |
| Aromatic CH | ~7.15 - 7.40 | Multiplet | 4H |
| N-H | Variable (often broad) | Singlet | 1H |
Note: The N-H proton signal can be broad and its chemical shift is highly dependent on concentration and solvent. It may also exchange with residual water in the solvent.[5][6]
Workflow for NMR Purity Validation
Caption: Workflow for purity determination by qNMR.
Comparison with Alternative Purity Validation Methods
While NMR is a powerful tool, other chromatographic methods are often used for purity analysis. The choice of technique depends on the specific requirements of the analysis, such as the nature of expected impurities and the desired sensitivity.[7][8]
| Parameter | NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures nuclear spin absorption in a magnetic field. | Separates compounds based on volatility/polarity, followed by mass detection. | Separates compounds based on polarity via differential partitioning. |
| Key Advantages | - Absolute quantification with internal standard.- Provides structural confirmation.- Non-destructive. | - High sensitivity (ppm to ppb).- Excellent for volatile impurities.- Provides molecular weight and fragmentation data. | - Suitable for non-volatile and thermally labile impurities.- High precision and robustness. |
| Key Limitations | - Lower sensitivity compared to MS.- Requires higher sample concentration.- Signal overlap can complicate analysis. | - Requires analyte to be volatile and thermally stable.- May require derivatization. | - Requires a reference standard for quantification.- Does not provide direct structural information. |
| Impurity Detection | Detects impurities with distinct proton signals. | Detects volatile organic compounds and unreacted starting materials. | Detects less volatile byproducts, isomers, and degradation products. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in this compound.
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5MS).
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Program: Start at 60 °C, ramp to 280 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
-
Data Analysis: Purity is estimated by the area percentage of the main peak relative to the total area of all detected peaks. Impurities are identified by their mass spectra.[7]
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify non-volatile impurities.
-
Instrumentation: An HPLC system with a UV detector (detection at ~254 nm).
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Sample Preparation: Prepare a solution of the sample (~0.5 mg/mL) in the mobile phase and filter it.
-
Data Analysis: Purity is calculated based on the relative peak area of the main component. Quantification of specific impurities requires their respective reference standards.[8]
Relationship Between Analytical Techniques
Caption: Interrelation of analytical techniques.
Conclusion
For the purity validation of this compound, ¹H NMR spectroscopy offers the distinct advantage of providing both structural confirmation and accurate quantitative analysis without requiring a specific standard for the compound itself. It serves as an excellent primary method for assessing purity.
For a comprehensive purity profile, orthogonal techniques are recommended. GC-MS is highly effective for detecting and identifying volatile impurities that might originate from starting materials or solvents. HPLC is ideal for quantifying non-volatile byproducts and degradation products. The combination of NMR with at least one chromatographic technique provides a robust and reliable assessment of the overall purity of this compound, ensuring its suitability for downstream applications in research and development.
References
- 1. chembk.com [chembk.com]
- 2. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 3. 3-溴-N-甲基苄胺 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. scbt.com [scbt.com]
- 5. Spectroscopy of Amines [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Substituted Benzamide Derivatives
This guide provides a comprehensive, in-depth technical comparison of substituted benzamide derivatives utilizing a suite of spectroscopic techniques. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer field-proven insights into the structural elucidation of this critical class of compounds. We will explore the causal relationships between molecular structure and spectroscopic output, empowering you to not only interpret but also to predict the spectral characteristics of novel benzamide derivatives.
The Enduring Importance of the Benzamide Scaffold
Benzamides are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals, including antiemetics, antipsychotics, and anti-inflammatory agents.[1] The versatility of the benzamide scaffold lies in its ability to be readily functionalized with various substituents, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic properties. Understanding the precise three-dimensional structure and electronic properties of these derivatives is paramount to rational drug design. Spectroscopic analysis provides the essential toolkit for this characterization.
A Multi-Faceted Approach to Structural Elucidation
No single spectroscopic technique provides a complete picture of a molecule's structure. A robust and self-validating approach, as practiced in industrial and academic research, involves the synergistic application of multiple spectroscopic methods. This guide will focus on the "big four" of organic spectroscopy—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy—complemented by the definitive structural insights from X-ray crystallography.
Caption: Interplay of spectroscopic techniques for benzamide characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of a substituted benzamide provides a wealth of information through chemical shifts, integration, and spin-spin coupling.
-
Amide Protons (-NH): The chemical shift of the amide proton is highly variable and sensitive to solvent, temperature, and concentration due to hydrogen bonding. It typically appears as a broad singlet in the range of δ 5.5-8.5 ppm.
-
Aromatic Protons: The protons on the benzene ring typically resonate in the region of δ 7.0-8.0 ppm. The substitution pattern on the ring significantly influences their chemical shifts and coupling patterns. Electron-withdrawing groups (e.g., -NO₂) will deshield ortho and para protons, shifting them downfield. Conversely, electron-donating groups (e.g., -OCH₃) will shield these protons, shifting them upfield.
-
Substituent Protons: The chemical shifts of protons on the N-substituent and any substituents on the aromatic ring will appear in their characteristic regions, providing further structural clues.
¹³C NMR Spectroscopy: A Deeper Look at the Carbon Framework
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton.
-
Carbonyl Carbon (C=O): The carbonyl carbon of the amide group is a key diagnostic peak, typically appearing in the range of δ 165-175 ppm.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are also sensitive to the electronic effects of substituents, following similar trends to those observed in ¹H NMR.
-
Substituent Carbons: Carbons of the N-substituent and ring substituents will appear at their characteristic chemical shifts.
Comparative Analysis of Substituted Benzamides by NMR
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for a series of hypothetical substituted benzamides, illustrating the influence of substituents.
| Substituent (R) | Aromatic Protons (δ, ppm) | Amide Proton (δ, ppm) | Carbonyl Carbon (δ, ppm) |
| H (Benzamide) | 7.4-7.9 (m) | ~8.0 (br s) | ~169 |
| 4-OCH₃ | 6.9 (d), 7.8 (d) | ~7.8 (br s) | ~168 |
| 4-NO₂ | 8.0 (d), 8.3 (d) | ~8.5 (br s) | ~166 |
Causality: The electron-donating methoxy group shields the aromatic protons, shifting them upfield, while the electron-withdrawing nitro group deshields them, causing a downfield shift. The effect on the carbonyl carbon is more complex, with both types of substituents causing a slight upfield shift compared to the parent benzamide.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A self-validating protocol ensures reproducible and high-quality data.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the benzamide derivative into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] The choice of solvent is critical; it must dissolve the sample and not have signals that overlap with key resonances.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum, typically using proton decoupling to simplify the spectrum to a series of singlets.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and reference them to the internal standard or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to elucidate the structure.
-
Caption: Workflow for NMR analysis of benzamide derivatives.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3]
Key Vibrational Frequencies in Benzamides
-
N-H Stretch: Primary amides show two N-H stretching bands in the region of 3100-3500 cm⁻¹, while secondary amides show a single band. The position of these bands is sensitive to hydrogen bonding.
-
C=O Stretch (Amide I Band): This is a very strong and characteristic absorption that occurs in the range of 1630-1690 cm⁻¹. The exact frequency is influenced by the electronic effects of substituents and hydrogen bonding.
-
N-H Bend (Amide II Band): This band, found in primary and secondary amides, appears in the region of 1550-1640 cm⁻¹ and is generally less intense than the Amide I band.
-
Aromatic C-H and C=C Stretches: These appear in their characteristic regions, providing evidence for the benzene ring.
Comparative Analysis of Substituted Benzamides by IR Spectroscopy
| Substituent (R) | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) |
| H (Benzamide) | ~3360, ~3170 | ~1660 |
| 4-OCH₃ | ~3350, ~3160 | ~1655 |
| 4-NO₂ | ~3370, ~3180 | ~1665 |
Causality: Electron-donating groups tend to slightly lower the C=O stretching frequency due to increased resonance, which weakens the C=O bond. Conversely, electron-withdrawing groups have a smaller effect but can slightly increase the frequency.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
ATR-IR is a common and convenient method for analyzing solid samples.
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid benzamide derivative onto the ATR crystal.
-
-
Data Acquisition:
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. A sufficient number of scans should be co-added to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.[4]
Fragmentation Patterns of Benzamides
Electron Ionization (EI) is a common ionization technique that often leads to extensive fragmentation. For benzamides, key fragmentation pathways include:
-
Molecular Ion (M⁺˙): The peak corresponding to the intact molecule with one electron removed. Its m/z value gives the molecular weight of the compound.
-
Acylium Ion ([M-NR₂]⁺): Cleavage of the C-N bond is a common fragmentation pathway, leading to the formation of a stable benzoyl cation or a substituted benzoyl cation. This is often a prominent peak in the spectrum.
-
Loss of CO: The acylium ion can further fragment by losing a molecule of carbon monoxide to form a phenyl cation.
-
Fragments from Substituents: The substituents on the aromatic ring and the N-substituent will also undergo characteristic fragmentation.
Comparative Analysis of Substituted Benzamides by Mass Spectrometry
| Substituent (R) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| H (Benzamide) | 121 | 105, 77 |
| 4-OCH₃ | 151 | 135, 107, 77 |
| 4-NO₂ | 166 | 150, 120, 104, 76 |
Causality: The fragmentation pattern is highly dependent on the stability of the resulting ions. The presence of substituents will alter the masses of the fragments and may introduce new fragmentation pathways.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or a gas chromatograph for volatile samples.
-
-
Ionization and Analysis:
-
The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
-
Data Interpretation:
-
The mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak to determine the molecular weight.
-
Analyze the fragmentation pattern to deduce the structure of the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated systems, such as the aromatic ring in benzamides.
Electronic Transitions in Benzamides
Benzamides typically exhibit two main absorption bands in the UV region:
-
π → π* Transitions: These are high-energy transitions that occur in the aromatic ring and the carbonyl group. They are usually the most intense absorptions.
-
n → π* Transitions: These are lower-energy transitions involving the non-bonding electrons on the oxygen and nitrogen atoms. They are typically less intense than the π → π* transitions.
The position (λmax) and intensity (ε) of these absorption bands are influenced by the substituents on the aromatic ring. Both electron-donating and electron-withdrawing substituents can cause a bathochromic shift (a shift to longer wavelengths).[1]
Comparative Analysis of Substituted Benzamides by UV-Vis Spectroscopy
| Substituent (R) | λmax (nm) |
| H (Benzamide) | ~225, ~270 |
| 4-OCH₃ | ~245, ~280 |
| 4-NO₂ | ~265 |
Causality: Substituents that extend the conjugation of the π-system or introduce new electronic transitions will shift the absorption to longer wavelengths. The effect of solvent polarity can also be significant.[5]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the benzamide derivative in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or water).[6]
-
The concentration should be adjusted so that the absorbance at λmax is within the optimal range of the instrument (typically 0.2-1.0).
-
Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
-
-
Data Acquisition:
-
Record a baseline spectrum with the solvent-filled cuvette.
-
Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Determine the λmax values and the corresponding molar absorptivities (ε).
-
Correlate the observed absorptions with the electronic structure of the molecule.
-
X-ray Crystallography: The Definitive Structure
While spectroscopic techniques provide invaluable information about the structure of a molecule, X-ray crystallography stands alone in its ability to provide an unambiguous, three-dimensional map of the atomic arrangement in the solid state.[7]
Insights from X-ray Crystallography
-
Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the connectivity and geometry of the molecule.
-
Conformation: The exact conformation of the molecule in the crystal lattice.
-
Intermolecular Interactions: Detailed information about hydrogen bonding, π-π stacking, and other non-covalent interactions that govern the crystal packing.
Comparative Analysis of Substituted Benzamides by X-ray Crystallography
The crystal structures of benzamide derivatives reveal how substituents influence the packing of molecules in the solid state.[2][8] For example, the introduction of groups capable of hydrogen bonding can lead to the formation of extended networks, which can affect the physical properties of the material, such as melting point and solubility.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
High-quality single crystals of the benzamide derivative are grown, typically by slow evaporation of a saturated solution.
-
-
Data Collection:
-
A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.
-
The diffraction pattern is collected as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.
-
The structure is solved using computational methods and refined to obtain the final atomic coordinates and other crystallographic parameters.
-
Conclusion: A Synergistic Approach for Unambiguous Characterization
The comprehensive characterization of substituted benzamide derivatives requires a multi-pronged spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and their combined application leads to a self-validating and unambiguous structural assignment. By understanding the fundamental principles of each technique and the influence of substituents on the resulting spectra, researchers can confidently elucidate the structures of novel benzamide compounds, paving the way for the development of new and improved pharmaceuticals and materials.
References
- 1. Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 3-Bromo-N-methylbenzylamine for Researchers
For drug development professionals and researchers in organic synthesis, the efficient production of key intermediates is paramount. 3-Bromo-N-methylbenzylamine is a valuable building block in the synthesis of various pharmaceutically active compounds. This guide provides a comparative analysis of two primary synthetic routes to this compound: reductive amination and N-alkylation, offering a benchmark of their performance based on available experimental data.
Comparative Analysis of Synthesis Routes
The selection of an optimal synthetic pathway depends on several factors, including yield, reaction time, cost and availability of starting materials, and ease of purification. The two routes benchmarked here offer distinct advantages and disadvantages.
| Parameter | Route 1: Reductive Amination | Route 2: N-Alkylation |
| Starting Materials | 3-Bromobenzaldehyde, Methylamine | 3-Bromobenzylamine, Methylating agent (e.g., Methyl Iodide) |
| Key Transformation | Imine formation and subsequent reduction | Nucleophilic substitution |
| Reported Yield | High (A yield of 98% has been reported for the analogous 4-bromo isomer[1]) | Good (A yield of 80% has been reported for the synthesis of the analogous 3-bromo-N,N-dimethylbenzylamine[2]) |
| Reaction Time | Typically a few hours to overnight | Can range from a few hours to overnight |
| Key Reagents | Reducing agent (e.g., NaBH₃CN, Me₂SiHCl) | Base (e.g., K₂CO₃, Et₃N), Methylating agent (e.g., CH₃I) |
| Advantages | One-pot procedure, readily available starting materials. | Generally straightforward reaction conditions. |
| Disadvantages | Potential for over-alkylation to the tertiary amine, some reducing agents can be toxic or require careful handling. | The starting 3-bromobenzylamine needs to be synthesized first; methylating agents like methyl iodide are toxic and need to be handled with care. Potential for over-alkylation. |
Experimental Protocols
Below are detailed experimental methodologies for the two primary synthesis routes.
Route 1: Reductive Amination of 3-Bromobenzaldehyde
This method involves the direct reaction of 3-bromobenzaldehyde with methylamine, followed by in-situ reduction of the formed imine.
Procedure:
-
To a solution of 3-bromobenzaldehyde (1.0 eq.) in a suitable solvent such as methanol or dichloromethane, is added a solution of methylamine (1.1-1.5 eq.) in an appropriate solvent (e.g., THF or water) at room temperature.
-
The mixture is stirred for 1-2 hours to facilitate the formation of the corresponding imine.
-
A reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq.) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), is then added portion-wise, maintaining the temperature below 30°C[3][4][5].
-
The reaction mixture is stirred at room temperature for an additional 3-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford this compound.
Route 2: N-Alkylation of 3-Bromobenzylamine
This route involves the synthesis of 3-bromobenzylamine as a precursor, followed by its methylation.
Step 2a: Synthesis of 3-Bromobenzylamine (Precursor)
A common method for the synthesis of 3-bromobenzylamine is the reduction of 3-bromobenzonitrile.
Procedure:
-
To a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄, 1.5 eq.), in anhydrous tetrahydrofuran (THF) at 0°C, a solution of 3-bromobenzonitrile (1.0 eq.) in THF is added dropwise.
-
The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
After completion of the reaction, it is carefully quenched by the sequential addition of water and a sodium hydroxide solution.
-
The resulting solid is filtered off, and the filtrate is extracted with an organic solvent.
-
The combined organic layers are dried and concentrated to yield 3-bromobenzylamine, which can be used in the next step without further purification.
Step 2b: N-Methylation of 3-Bromobenzylamine
Procedure:
-
To a solution of 3-bromobenzylamine (1.0 eq.) and a base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or triethylamine (Et₃N, 1.5 eq.), in a solvent like acetonitrile or DMF, is added a methylating agent, such as methyl iodide (CH₃I, 1.1 eq.), dropwise at room temperature[6].
-
The reaction mixture is stirred at room temperature or slightly elevated temperature (40-60°C) for several hours until the starting material is consumed (monitored by TLC).
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with an organic solvent.
-
The combined organic extracts are washed, dried, and concentrated.
-
The crude product is purified by column chromatography to give this compound.
Visualization of Synthesis Routes
The following diagrams illustrate the logical workflow of the two benchmarked synthesis routes for this compound.
Caption: Comparative workflow of the two main synthesis routes for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. prepchem.com [prepchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scispace.com [scispace.com]
- 5. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O – Oriental Journal of Chemistry [orientjchem.org]
- 6. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biological Activity of N-Benzylurea Derivatives as Glycogen Synthase Kinase-3 (GSK-3) Inhibitors
This guide provides a comprehensive comparison of the biological activity of N-benzylurea derivatives, a class of compounds for which 3-Bromo-N-methylbenzylamine serves as a relevant structural precursor, in the context of their potent inhibitory effects on Glycogen Synthase Kinase-3 (GSK-3). As researchers in drug development, understanding the structure-activity relationships (SAR) of these molecules is paramount for designing next-generation therapeutics with enhanced potency and selectivity.
Glycogen Synthase Kinase-3 is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is a hallmark of various pathologies including Alzheimer's disease, bipolar disorder, and type 2 diabetes.[1][2] The development of potent and selective GSK-3 inhibitors is therefore an area of intense research. This guide will delve into the comparative analysis of a series of N-benzylurea derivatives, highlighting the impact of structural modifications on their inhibitory activity.
The N-Benzylurea Scaffold: A Privileged Structure for GSK-3 Inhibition
The N-benzylurea core represents a key pharmacophore in the design of ATP-competitive inhibitors of GSK-3. A notable example is the well-characterized inhibitor AR-A014418, which features a 1-aryl-3-benzylurea structure.[3][4] The general structure consists of a substituted benzylamine moiety linked via a urea to an aryl or heteroaryl group. The benzyl portion occupies a hydrophobic pocket within the ATP-binding site of GSK-3, while the urea linker forms crucial hydrogen bonds with the hinge region of the kinase. The aryl/heteroaryl group can be modified to enhance potency and selectivity.
The following sections will present a comparative analysis of derivatives based on this scaffold, supported by experimental data and detailed protocols for assessing their biological activity.
Comparative Biological Activity of N-Benzylurea Derivatives
The inhibitory potency of N-benzylurea derivatives against GSK-3 is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a series of representative compounds, illustrating the impact of substitutions on the benzyl and aryl rings.
| Compound ID | Benzyl Ring Substitution | Aryl Group | GSK-3β IC50 (nM) | Reference |
| AR-A014418 | 4-Methoxy | 5-Nitro-1,3-thiazol-2-yl | 330 | [3] |
| Compound 1 | 4-Methoxy | Pyridin-2-yl | 98 | [3] |
| Compound 2 | 4-Methoxy | Benzothiazol-2-yl | 140 | [3] |
| Compound 3 | Unsubstituted | 5-Nitro-1,3-thiazol-2-yl | >1000 | [3] |
| Compound 4 | 4-Chloro | 5-Nitro-1,3-thiazol-2-yl | 450 | [3] |
Analysis of Structure-Activity Relationships (SAR):
From the data presented, several key SAR insights can be drawn:
-
Importance of the Aryl Group: Replacing the 5-nitro-1,3-thiazol-2-yl group of AR-A014418 with a pyridin-2-yl (Compound 1) or a benzothiazol-2-yl (Compound 2) moiety leads to a significant increase in potency, with IC50 values of 98 nM and 140 nM, respectively.[3] This suggests that the electronic and steric properties of this group are critical for optimal interaction with the active site.
-
Role of the Benzyl Ring Substitution: The presence of a 4-methoxy group on the benzyl ring is crucial for activity. Removal of this group (Compound 3) results in a dramatic loss of potency (IC50 > 1000 nM).[3] This highlights the importance of this substituent in anchoring the molecule within the hydrophobic pocket of the kinase.
-
Effect of Electron-Withdrawing Groups: Substitution with a 4-chloro group on the benzyl ring (Compound 4) is tolerated, but results in slightly lower potency compared to the 4-methoxy analog (AR-A014418).[3]
Experimental Protocols
To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential. The following sections detail the methodologies for assessing the GSK-3 inhibitory activity of the N-benzylurea derivatives.
Protocol 1: In Vitro GSK-3β Kinase Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the test compound dilutions to the assay wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the GSK-3β enzyme to all wells except the negative control.
-
Add the GSK-3β substrate peptide to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the data and fitting to a dose-response curve.
Protocol 2: Cellular Wnt/β-Catenin Signaling Assay
GSK-3β is a key negative regulator of the Wnt/β-catenin signaling pathway. Inhibition of GSK-3β leads to the stabilization and nuclear translocation of β-catenin, activating the transcription of Wnt target genes. This cellular assay measures the functional consequence of GSK-3β inhibition.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOPFlash/FOPFlash TCF/LEF reporter plasmids
-
Renilla luciferase control plasmid
-
Lipofectamine 2000 or other transfection reagent
-
DMEM with 10% FBS
-
Test compounds dissolved in DMSO
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 24-well plate.
-
Co-transfect the cells with the TOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent.
-
After 24 hours, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for an additional 18-24 hours.
-
Lyse the cells and measure the firefly (TOPFlash/FOPFlash) and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
The fold-change in reporter activity relative to the vehicle control indicates the activation of the Wnt/β-catenin pathway.
Visualizing the Scientific Workflow and Pathways
To better understand the experimental design and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for the in vitro GSK-3β kinase inhibition assay.
Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of N-benzylurea derivatives on GSK-3β.
Conclusion and Future Directions
The comparative analysis of N-benzylurea derivatives demonstrates the significant potential of this scaffold for the development of potent GSK-3 inhibitors. The structure-activity relationships highlighted in this guide provide a rational basis for the design of new analogs with improved pharmacological properties. Future research should focus on optimizing the aryl and benzyl substituents to enhance both potency and selectivity against other kinases, a critical factor for minimizing off-target effects and improving the therapeutic index of these compounds. The experimental protocols detailed herein offer a robust framework for the continued evaluation and development of this promising class of therapeutic agents.
References
- 1. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Commercial 3-Bromo-N-methylbenzylamine: Purity Analysis and Comparative Assessment
For researchers, scientists, and drug development professionals, the purity and consistency of starting materials are paramount to achieving reliable and reproducible results. 3-Bromo-N-methylbenzylamine is a key building block in the synthesis of a variety of pharmaceutical compounds and fine chemicals. This guide provides a comprehensive analysis of the purity of commercially available this compound, offering a comparison with potential alternatives and detailing experimental protocols for its quality assessment.
Commercial Purity Landscape
Commercially available this compound is typically offered at a purity of 97% or higher.[1] However, the nature and percentage of impurities can vary between suppliers, potentially impacting reaction outcomes, yields, and the impurity profile of the final product. Understanding the potential impurities is therefore crucial for troubleshooting and process optimization.
The most common synthetic route to this compound is the reductive amination of 3-bromobenzaldehyde with methylamine.[2][3] This process can lead to several potential impurities, as outlined in the table below.
Table 1: Potential Impurities in Commercial this compound
| Impurity Name | Chemical Structure | Origin | Potential Impact |
| 3-Bromobenzaldehyde | Unreacted starting material | Can participate in side reactions, leading to downstream impurities. | |
| Methylamine | CH₃NH₂ | Unreacted starting material | Generally volatile and easily removed, but can affect pH and reactivity if present in significant amounts. |
| N-(3-bromobenzylidene)methanamine | Unreacted imine intermediate | Can hydrolyze back to the aldehyde and amine or be reduced to the desired product. Its presence indicates an incomplete reaction. | |
| 3-Bromo-N,N-dimethylbenzylamine | Over-methylation of the product | May have different biological activity and physical properties, complicating purification of the final product. | |
| N-methylbenzylamine | Debromination of the starting material or product | Lack of the bromine handle will prevent its intended reactivity in cross-coupling reactions. | |
| 3-Bromobenzyl alcohol | Reduction of the starting aldehyde | An impurity that can be carried through the synthesis and affect the final product's purity. |
Comparative Analysis of Commercial Products (Hypothetical Data)
To illustrate the potential variability between suppliers, the following table presents hypothetical purity data for this compound from three different commercial sources. This data is representative of what a researcher might find when analyzing these products.
Table 2: Hypothetical Purity Analysis of Commercial this compound
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (by HPLC, Area %) | 97.5% | 99.2% | 96.8% |
| 3-Bromobenzaldehyde (%) | 0.8% | <0.1% | 1.5% |
| Imine Intermediate (%) | 0.5% | <0.1% | 0.9% |
| 3-Bromo-N,N-dimethylbenzylamine (%) | 0.2% | 0.1% | 0.3% |
| N-methylbenzylamine (%) | 0.3% | 0.1% | 0.2% |
| 3-Bromobenzyl alcohol (%) | 0.7% | 0.5% | 0.3% |
| Appearance | Colorless to pale yellow liquid | Colorless liquid | Pale yellow liquid |
Experimental Protocols for Purity Determination
Accurate determination of the purity of this compound requires robust analytical methods. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and reliable techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for quantifying the purity of this compound and separating it from its non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Program:
| Time (min) | % A | % B |
|---|---|---|
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30 | 90 | 10 |
Flow Rate: 1.0 mL/min Detection: UV at 254 nm Injection Volume: 10 µL Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 1:1 mixture of acetonitrile and water.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile impurities and confirming the identity of the main component.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
GC Conditions:
-
Inlet Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: 1 µL, split ratio of 50:1.
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 m/z
Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Analysis:
-
¹H NMR: The spectrum should show characteristic signals for the aromatic, benzylic (CH₂), and N-methyl (CH₃) protons. Integration of these signals can provide a preliminary assessment of purity.
-
¹³C NMR: The spectrum will confirm the number of unique carbon atoms in the molecule.
-
qNMR: For a precise purity determination, a known amount of a certified internal standard (e.g., maleic acid) is added to a precisely weighed sample. The purity is calculated by comparing the integral of a specific analyte proton signal to a signal from the internal standard.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive purity analysis of a commercial sample of this compound.
Caption: Workflow for the comprehensive purity analysis of this compound.
Alternatives to this compound
The choice of a building block in drug discovery and chemical synthesis is often dictated by factors such as reactivity, availability, and the desired substitution pattern on the final molecule. Several alternatives to this compound can be considered, depending on the specific application.
Table 3: Comparison of this compound with Alternatives
| Compound | Key Features & Applications | Advantages | Disadvantages |
| 3-Chloro-N-methylbenzylamine | Used in similar cross-coupling reactions. The C-Cl bond is generally less reactive than C-Br. | Lower cost and molecular weight. | May require more forcing reaction conditions for coupling. |
| 3-Iodo-N-methylbenzylamine | The C-I bond is more reactive than C-Br, allowing for milder reaction conditions in cross-coupling. | Higher reactivity can lead to faster reactions and higher yields. | Higher cost and potential for lower stability. |
| N-Methyl-3-(trifluoromethyl)benzylamine | The trifluoromethyl group is a common bioisostere for a bromine atom and can impart desirable properties like increased metabolic stability and lipophilicity. | Can improve pharmacokinetic properties of the final compound. | Different electronic properties compared to the bromo-substituent. |
| (3-(N-Methylaminomethyl)phenyl)boronic acid | A versatile building block for Suzuki coupling reactions, directly introducing the N-methylbenzylamine moiety. | Avoids the need for a separate cross-coupling step with the amine in place. | Boronic acids can have stability issues and require specific reaction conditions. |
The logical relationship for selecting an appropriate building block is illustrated in the following diagram.
References
A Comparative Guide to the Use of 3-Bromo-N-methylbenzylamine as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, the integrity of quantitative and qualitative assessments hinges on the quality of the reference standards employed. This guide provides a comprehensive technical overview of 3-Bromo-N-methylbenzylamine, not as a product with an established history as a primary reference standard, but as a candidate for qualification as an in-house or secondary reference material. We will explore its physicochemical properties, outline the rigorous process of its qualification in line with regulatory expectations, and compare its potential performance against other relevant analytical standards. This document is intended to equip researchers and drug development professionals with the scientific rationale and practical methodologies to confidently establish and utilize this compound in their analytical workflows.
The Critical Role of Reference Standards in Analytical Integrity
A reference standard is a highly purified and well-characterized substance used as a measurement base in analytical chemistry. In the pharmaceutical industry, reference standards are indispensable for a multitude of applications, including:
-
Assay of active pharmaceutical ingredients (APIs): To determine the potency and dosage of a drug product.
-
Identification and quantification of impurities: To ensure the safety and quality of the drug substance and product.[1][2]
-
Validation of analytical methods: To demonstrate that an analytical procedure is suitable for its intended purpose.[3][4][5]
-
Calibration of analytical instruments: To ensure the accuracy of instrumental readouts.
The United States Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines for the qualification and use of reference standards, emphasizing their thorough characterization to ensure identity, strength, and quality.[6][7][8]
Physicochemical Profile of this compound
This compound is a substituted aromatic amine. Its suitability as a reference standard is underpinned by its distinct chemical structure and physical properties.
| Property | Value | Reference |
| CAS Number | 67344-77-8 | |
| Molecular Formula | C₈H₁₀BrN | |
| Molecular Weight | 200.08 g/mol | |
| Boiling Point | 231-232 °C | |
| Density | 1.461 g/mL at 25 °C | |
| Appearance | Liquid | |
| Solubility | Miscible with organic solvents. | |
| Structure |
The presence of a bromine atom in the meta position of the benzene ring and the N-methyl group provides distinct spectroscopic and chromatographic characteristics, which are advantageous for its use as a reference standard.
Qualifying this compound as a Reference Standard: A Self-Validating System
Since this compound is not typically available as a pharmacopoeial primary reference standard, it must be qualified as an in-house (secondary) reference standard before use. This qualification process is a self-validating system that establishes the material's identity, purity, and potency.
The Qualification Workflow
The following diagram outlines the critical steps for qualifying a batch of this compound as a reference standard.
Caption: Workflow for the qualification of an in-house reference standard.
Experimental Protocols for Qualification
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the proton environment and structural integrity.
-
¹³C NMR: To verify the carbon skeleton.
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Expected m/z: The molecular ion peak [M]+ should be observed at approximately 200.00, and the isotopic pattern of bromine ([M]+ and [M+2]+ in a roughly 1:1 ratio) should be confirmed.
-
Rationale: MS confirms the molecular weight and elemental composition, providing orthogonal evidence of identity.
-
Infrared (IR) Spectroscopy:
-
Technique: Fourier-Transform Infrared (FTIR).
-
Expected Absorptions: Characteristic peaks for N-H stretching (for secondary amines, often weak or absent), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-Br stretching.
-
Rationale: IR spectroscopy provides information about the functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid).
-
Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm).
-
Purpose: To determine the chromatographic purity and to separate potential non-volatile impurities.
-
Rationale: HPLC is a robust and widely used technique for purity determination of non-volatile compounds. The method parameters are based on established methods for separating substituted benzylamines.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Split/splitless inlet.
-
Detection: Mass spectrometer for identification of volatile impurities.
-
Rationale: GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process.
-
The potency of the reference standard is typically determined using a mass balance approach, where the assigned value is based on the purity determined by a chromatographic method, corrected for the content of water, residual solvents, and non-combustible impurities.
Potency (%) = (100 - % Water - % Residual Solvents - % Non-combustible Impurities) x Purity by HPLC (%) / 100
Comparative Analysis with Alternative Reference Standards
The choice of a reference standard is always application-dependent. Here, we compare this compound with potential alternatives for two hypothetical applications.
Application 1: As a Derivatization Reagent for Carboxylic Acid Analysis by LC-MS
A study by Marquis et al. (2017) successfully utilized the positional isomer, 4-Bromo-N-methylbenzylamine, as a derivatization reagent to enhance the detection of carboxylic acids in biological matrices by LC-MS.[4] The bromine atom provides a characteristic isotopic signature, facilitating identification. In this context, this compound could be a viable alternative.
| Feature | This compound (Proposed) | 4-Bromo-N-methylbenzylamine (Established) | Other Derivatization Reagents (e.g., 2,4-dinitrophenylhydrazine) |
| Detection Principle | Bromine isotopic pattern in MS | Bromine isotopic pattern in MS | UV-active or fluorescent tag |
| Selectivity | Carboxylic acids | Carboxylic acids | Carbonyl compounds |
| Reaction Conditions | Likely mild, similar to 4-bromo isomer | Mild | Often requires acidic catalysis |
| Cost-Effectiveness | Potentially lower cost as a non-specialized reagent | Commercially available as a chemical | Varies |
Application 2: As a Reference Standard for a Related Substance in an API
If this compound were a known process impurity or degradation product of a drug substance containing a similar structural motif, it would be used as a reference standard for its own quantification.
| Feature | This compound (In-house Standard) | N-methylbenzylamine (Certified Reference Material) | Benzylamine (Certified Reference Material) |
| Traceability | Established through in-house qualification | Traceable to a primary standard (e.g., USP) | Traceable to a primary standard (e.g., USP) |
| Structural Relevance | High (if it is the specific impurity) | Moderate (related structure) | Lower (related structure) |
| Availability | Requires in-house qualification | Commercially available as a CRM | Commercially available as a CRM |
| Cost | Lower material cost, higher qualification cost | Higher material cost, lower qualification cost | Higher material cost, lower qualification cost |
Conclusion: A Scientifically Sound Approach to In-House Reference Standards
While this compound may not be readily available as a certified primary reference standard, its distinct physicochemical properties make it a suitable candidate for qualification as an in-house or secondary reference material. By following a rigorous, scientifically sound qualification process aligned with regulatory guidelines, laboratories can establish a well-characterized and reliable standard for their specific analytical needs. The key to its successful implementation lies in the comprehensive characterization of its identity, purity, and potency, and the meticulous documentation of this qualification process in a Certificate of Analysis. This approach not only ensures data integrity and regulatory compliance but also offers a potentially cost-effective and readily available solution for routine analytical testing.
References
- 1. documents.lgcstandards.com [documents.lgcstandards.com]
- 2. veeprho.com [veeprho.com]
- 3. youtube.com [youtube.com]
- 4. Related Substances-Method Validation-PPT_slide | PPT [slideshare.net]
- 5. ijpsr.com [ijpsr.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. bioprocessintl.com [bioprocessintl.com]
- 8. pharmtech.com [pharmtech.com]
- 9. N-Methylbenzylamine | C8H11N | CID 7669 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Bromo-N-methylbenzylamine
This document provides an in-depth, procedural guide for the safe and compliant disposal of 3-Bromo-N-methylbenzylamine (CAS No. 67344-77-8). As a brominated aromatic amine, this compound requires stringent handling and disposal protocols to ensure the safety of laboratory personnel and to maintain environmental regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle such reagents. It moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a deep understanding of the required safety and environmental stewardship.
Understanding the Compound: Hazard Profile and Rationale for Specialized Disposal
This compound is a halogenated organic compound.[1] Its molecular structure, which includes a carbon-bromine bond, is central to its classification and disposal requirements. Such compounds are not readily biodegradable and can persist in the environment. The primary route of decomposition for halogenated organic waste is high-temperature incineration at a licensed facility.[1][2] This process is designed to break the stable carbon-halogen bonds and scrub the resulting acidic gases, such as hydrogen bromide (HBr), from the emissions.[3]
Improper disposal, such as drain disposal or mixing with non-hazardous waste, is strictly prohibited and can lead to environmental contamination and significant regulatory penalties.[4] The U.S. Environmental Protection Agency (EPA) specifically regulates halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA), underscoring the importance of correct disposal procedures.[5][6]
Key Chemical and Safety Data
| Property | Value | Source |
| CAS Number | 67344-77-8 | [7][8] |
| Molecular Formula | C₈H₁₀BrN | [7][8] |
| Molecular Weight | 200.08 g/mol | [7] |
| Primary Hazard | Acute Toxicity 4 (Oral) - Harmful if swallowed. | [7] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [7] |
| Storage Class | 10 - Combustible liquids | [7] |
| Required PPE | Eyeshields, Faceshields, Gloves, ABEK (EN14387) respirator filter | [7] |
| Waste Classification | Halogenated Organic Hazardous Waste | [1][9][10] |
| Disposal Method | Regulated Hazardous Waste Incineration | [1][2] |
Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures that all waste containing this compound is handled safely from the point of generation to its final disposal.
Step 1: Waste Segregation at the Source
The fundamental principle of chemical waste management is segregation. This prevents dangerous reactions and reduces disposal costs.
-
Action: All waste streams containing this compound must be collected in a dedicated "Halogenated Organic Waste" container.[1][11] This includes pure, unused compound, reaction mixtures, contaminated solvents, and materials used for cleanup (e.g., pipette tips, contaminated wipes).
-
Causality: Halogenated waste requires a specific, high-cost incineration process.[10] Mixing it with non-halogenated waste contaminates the entire volume, drastically increasing disposal costs and complexity. Furthermore, mixing with incompatible chemicals like strong acids, bases, or oxidizers can lead to dangerous reactions.[4][10]
Step 2: Proper Containerization and Labeling
The integrity of the waste container and the clarity of its label are critical for safety and compliance.
-
Action:
-
Select a chemically compatible, leak-proof container with a secure, threaded cap. High-density polyethylene (HDPE) carboys are a common and appropriate choice.[4][9]
-
Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[10]
-
Clearly list all chemical constituents by their full names and estimate their percentages. Do not use abbreviations or chemical formulas.[11][12] The label must include "this compound."
-
-
Causality: A robust container prevents spills and vapor release.[11] Accurate labeling is a legal requirement and is essential for the disposal company to handle the waste correctly, preventing accidental mixing of incompatible materials at the treatment facility.
Step 3: Safe Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely within the laboratory until it is collected for disposal.
-
Action:
-
Keep the waste container tightly closed at all times, except when adding waste.[9][11]
-
Store the container in a designated Satellite Accumulation Area (SAA), such as a ventilated cabinet under a fume hood.[10][12]
-
The container must be placed within secondary containment (e.g., a plastic tub) to contain any potential leaks.[4][10]
-
-
Causality: Keeping the container closed minimizes the release of potentially harmful vapors. The SAA and secondary containment are regulatory requirements designed to control spills and ensure the waste is stored in a secure, low-traffic area away from general laboratory operations.
Step 4: Arranging for Final Disposal
Disposal of hazardous waste is a regulated process that must be handled by trained professionals.
-
Action: Once the container is three-quarters full, or if waste has been accumulated for a period defined by your institutional policy (typically several months), arrange for a pickup. Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a collection.[10][12]
-
Causality: Laboratories are not permitted to transport hazardous waste. Only licensed professionals with the proper training and equipment can legally transport and dispose of these materials according to federal and state regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill Management
In the event of a spill, a quick and correct response is crucial to minimize exposure and contamination.
-
Minor Spills (manageable by trained lab personnel):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including double nitrile gloves, splash goggles, a lab coat, and a respirator if vapor concentrations are unknown or high.[4]
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[12] Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealable, labeled container for disposal as halogenated hazardous waste.[12]
-
Clean the spill area with a suitable solvent and decontaminating solution, collecting all cleaning materials for disposal as hazardous waste.
-
-
Major Spills (large volume, uncontained, or in a public area):
-
Evacuate the area immediately.
-
Alert others to stay away and activate the nearest fire alarm if there is a fire or explosion risk.
-
Contact your institution's emergency response team (e.g., EHS, campus safety) immediately and provide them with the chemical name and spill details.[10] Do not attempt to clean up a major spill yourself.
-
By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of this compound, upholding their commitment to personal safety, institutional compliance, and environmental protection.
References
- 1. bucknell.edu [bucknell.edu]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. epa.gov [epa.gov]
- 7. This compound 97 67344-77-8 [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. ethz.ch [ethz.ch]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. benchchem.com [benchchem.com]
Personal protective equipment for handling 3-Bromo-N-methylbenzylamine
Essential Safety and Handling Guide for 3-Bromo-N-methylbenzylamine
This guide provides immediate, essential safety and logistical information for handling this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personal safety and proper disposal.
Summary of Hazards
This compound is classified as an acute oral toxin (Category 4). Related brominated benzylamines are known to cause severe skin burns and eye damage. Therefore, handling requires stringent adherence to safety protocols to minimize exposure risks.
Personal Protective Equipment (PPE) and Safety Measures
A comprehensive PPE strategy is essential. All handling of this compound, particularly the neat material or concentrated solutions, must be conducted within a certified chemical fume hood.
| PPE Category | Specification | Rationale |
| Ventilation | Certified Chemical Fume Hood | To prevent inhalation of vapors or aerosols. |
| Eye Protection | Safety goggles and a full-face shield | To protect against splashes and eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory | Type ABEK (EN14387) respirator filter | Required if working outside of a fume hood or if aerosolization is likely. |
Operational Plan: Step-by-Step Handling Protocol
Preparation:
-
Ensure you are wearing the appropriate PPE: chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Conduct all manipulations of this compound and its solutions in a certified chemical fume hood.
-
Carefully weigh the required amount of the compound using a tared weigh boat or glass vial.
During the Experiment:
-
Keep the container of this compound closed when not in use.
-
Avoid generating aerosols or dust.
-
Monitor the reaction as required.
Spill Management:
-
Minor Spills: For small spills within the fume hood, use an inert absorbent material like vermiculite or sand to contain it. Collect the absorbent material and place it in a designated hazardous waste container.
-
Major Spills: In the case of a larger spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan
Waste Segregation:
-
All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be segregated as "Halogenated Organic Waste."[1][2]
-
This waste stream must be kept separate from non-halogenated chemical waste to ensure proper treatment and to prevent chemical incompatibilities.[1]
Waste Collection and Storage:
-
Use a designated, leak-proof, and clearly labeled waste container for all this compound waste.
-
The label on the waste container must include the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.[1]
-
The waste container must be kept securely closed when not in use to prevent the release of vapors.
-
Store the waste container in a designated satellite accumulation area that is well-ventilated and away from sources of ignition.
Final Disposal:
-
The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company or your institution's EHS department.[1][2]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[2]
Visual Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
